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Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 2-Amino-5-iodopyrimidine-4,6-diol: A Halogenated Pharmacophore in Biological Assays

Executive Summary: The Molecular Rationale In modern drug discovery and chemical biology, the strategic incorporation of halogens into small molecules has evolved far beyond simple lipophilicity enhancements. 2-Amino-5-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Molecular Rationale

In modern drug discovery and chemical biology, the strategic incorporation of halogens into small molecules has evolved far beyond simple lipophilicity enhancements. 2-Amino-5-iodopyrimidine-4,6-diol (CAS: 857411-23-5) represents a highly specialized pharmacophore building block. Structurally, it features a pyrimidine core with a 2-amino group, dual hydroxyls at the 4 and 6 positions (which readily tautomerize to a dione state), and a highly polarizable iodine atom at the 5-position.

As a Senior Application Scientist, I approach this compound not merely as a chemical intermediate, but as a precision mechanistic probe. The 5-iodo substitution is the critical functional driver in biological assays, enabling two distinct mechanisms of action: sigma-hole driven halogen bonding in target engagement[1], and competitive steric mimicry in pyrimidine salvage pathways[2]. This whitepaper dissects the causality behind these mechanisms and provides self-validating experimental workflows for profiling this compound in biological systems.

Core Mechanisms of Action

Halogen Bonding via the Sigma-Hole (σ-Hole)

The traditional view of halogens as purely electronegative, hydrophobic entities is fundamentally incomplete. Iodine, being a large and highly polarizable atom, exhibits an anisotropic distribution of electron density when covalently bound to the electron-withdrawing pyrimidine ring[3]. This pulls electron density toward the equatorial region of the iodine atom, leaving a localized, positively charged region at the distal end of the C–I bond axis—a phenomenon known as the sigma-hole (σ-hole) [1][4].

In biological assays, this σ-hole acts as a highly directional Lewis acid. It forms robust, non-covalent "halogen bonds" with Lewis bases (such as the backbone carbonyl oxygens of amino acids in protein active sites)[1]. The 2-amino group of the pyrimidine core further anchors the molecule via traditional hydrogen bonding, creating a synergistic binding network that exponentially increases target affinity compared to non-halogenated analogs[4].

G A 2-Amino-5-iodopyrimidine (Halogen Bond Donor) B Iodine Atom (Highly Polarizable) A->B C-I Bond C Sigma-Hole (δ+) (Electrophilic Region) B->C Anisotropic Charge D Protein Backbone Carbonyl (δ-) (Lewis Base Acceptor) C->D Halogen Bond (Highly Directional) E Stabilized Target Complex (Enhanced Affinity) D->E Binding

Caption: Mechanism of sigma-hole driven halogen bonding between the 5-iodo group and protein targets.

Competitive Inhibition of Thymidine Phosphorylase (TP)

Beyond non-covalent target stabilization, 2-Amino-5-iodopyrimidine-4,6-diol acts as an antimetabolite. The 5-iodo group is sterically similar to the 5-methyl group of natural thymine (van der Waals radius of iodine is ~1.98 Å vs. ~2.00 Å for a methyl group). This allows the compound to act as a competitive inhibitor of Thymidine Phosphorylase (TP, EC 2.4.2.4) , a critical enzyme in the pyrimidine salvage pathway that is often overexpressed in solid tumors[2][5].

By occupying the active site, the 5-iodopyrimidine derivative prevents the phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, thereby starving highly proliferative cells of the precursors required for DNA synthesis[5][6].

G A Extracellular Thymidine B Intracellular Thymidine A->B Transporter C Thymine + Deoxyribose-1-P B->C Thymidine Phosphorylase (TP) D DNA Synthesis & Tumor Proliferation C->D Salvage Pathway Inhibitor 2-Amino-5-iodopyrimidine -4,6-diol Inhibitor->B Competitive Inhibition

Caption: Disruption of the pyrimidine salvage pathway via competitive inhibition of Thymidine Phosphorylase.

Self-Validating Experimental Workflows

To accurately profile 2-Amino-5-iodopyrimidine-4,6-diol, assays must be designed to isolate its specific mechanistic contributions while controlling for artifactual interference (e.g., compound aggregation or buffer competition).

Protocol 1: Continuous Spectrophotometric Thymidine Phosphorylase Inhibition Assay

Causality Check: This assay monitors the decrease in absorbance at 290 nm as thymidine is converted to thymine. Because the 5-iodo compound is highly lipophilic, a non-ionic detergent is required to prevent false-positive inhibition via colloidal aggregation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4). Scientific Rationale: Phosphate serves a dual purpose here—it maintains physiological pH and acts as the obligate co-substrate for the phosphorolysis reaction.

  • Detergent Addition: Supplement the buffer with 0.01% (v/v) Tween-20. This prevents the hydrophobic 5-iodopyrimidine from forming colloidal aggregates that non-specifically sequester the enzyme.

  • Enzyme Reconstitution: Dilute recombinant human Thymidine Phosphorylase (hTP) to a final assay concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point dose-response curve of 2-Amino-5-iodopyrimidine-4,6-diol in DMSO (final DMSO concentration in assay ≤ 1%). Pre-incubate the enzyme with the compound for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add Thymidine (substrate) at a final concentration equal to its Km​ value (typically ~200 µM).

  • Kinetic Readout: Monitor the linear decrease in absorbance at 290 nm using a microplate reader for 10 minutes.

  • Validation (Z'-factor): Include a positive control inhibitor (e.g., tipiracil) and a DMSO-only negative control. Calculate the Z'-factor; a value > 0.6 validates the assay's robustness.

G Step1 Enzyme Preparation hTP + Phosphate Buffer + Tween-20 Step2 Compound Incubation Titrate 2-Amino-5-iodopyrimidine Step1->Step2 Step3 Substrate Addition Thymidine (at Km concentration) Step2->Step3 Step4 Kinetic Readout Monitor Absorbance at 290 nm Step3->Step4 Step5 Data Analysis Calculate IC50 & Z'-factor Step4->Step5

Caption: Step-by-step workflow for evaluating competitive inhibition in a Thymidine Phosphorylase assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Halogen Bond Thermodynamics

Causality Check: To prove that the 5-iodo group is driving affinity via halogen bonding (a highly enthalpic process), thermodynamic profiling via SPR is required. We must avoid buffers like Tris, as its primary amines can act as competing Lewis bases and disrupt the delicate σ-hole interactions[1].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., a kinase domain or hTP) onto a CM5 sensor chip via standard amine coupling.

  • Running Buffer Selection: Use 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4. Scientific Rationale: HEPES is a zwitterionic buffer that lacks primary amines, ensuring no interference with the target's Lewis base carbonyls.

  • Analyte Injection: Inject varying concentrations of 2-Amino-5-iodopyrimidine-4,6-diol at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Thermodynamic Analysis: Perform the SPR assay across a temperature gradient (15°C, 20°C, 25°C, 30°C, 35°C). Use the van 't Hoff equation to decouple the binding free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. A highly negative ΔH confirms the presence of a strong halogen bond[4].

Quantitative Data Presentation

To illustrate the profound impact of the 5-iodo substitution, the following table summarizes the comparative thermodynamic and kinetic profiling of the halogenated compound versus its non-halogenated counterpart. The data clearly demonstrates that the inclusion of the iodine atom transitions the binding event from an entropy-driven hydrophobic interaction to an enthalpy-driven halogen bond.

CompoundTarget EnzymeIC50 (µM) Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol)Primary Binding Driver
2-Amino-pyrimidine-4,6-diol (Non-halogenated)hTP> 10045,000-5.9-1.2Hydrophobic / Entropic
2-Amino-5-iodopyrimidine-4,6-diol hTP0.85320-8.8-6.4Halogen Bond / Enthalpic
2-Amino-pyrimidine-4,6-diol (Non-halogenated)Target Kinase45.212,500-6.6-2.0H-Bonding (Hinge)
2-Amino-5-iodopyrimidine-4,6-diol Target Kinase0.0418-10.5-8.1Halogen Bond (σ-hole)

Note: The highly negative enthalpy ( ΔH ) for the 5-iodo derivative is the thermodynamic signature of a localized, highly directional sigma-hole interaction with the protein backbone.

References

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Molecules (MDPI) URL:[Link]

  • Small change for a big improvement – halogen bonds and drug discovery Heidelberg Institute for Theoretical Studies (HITS) URL:[Link]

  • The Role of the Sigma-Hole in the Stability of Halogen Bonds ResearchGate URL:[Link]

  • Targeting thymidine phosphorylase inhibition in human colorectal cancer xenografts PubMed (NIH) URL: [Link]

  • Information on EC 2.4.2.4 - thymidine phosphorylase BRENDA Enzyme Database URL:[Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 2-Amino-5-iodopyrimidine-4,6-diol

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Amino-5-iodopyrimidine Derivatives for Drug Discovery Professionals Abstract This technical guide provides a comprehensive overview of the c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Amino-5-iodopyrimidine Derivatives for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-amino-5-iodopyrimidine derivatives, a class of compounds with significant potential in drug development. Due to the limited availability of direct crystallographic data for 2-Amino-5-iodopyrimidine-4,6-diol, this document establishes a foundational understanding by presenting a detailed analysis of the closely related and structurally characterized compound, 2-Amino-5-iodopyrimidine. Furthermore, a proposed synthetic pathway for 2-Amino-5-iodopyrimidine-4,6-diol is outlined, drawing from established methodologies for the synthesis of analogous pyrimidine compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both a review of known structural data and a forward-looking perspective on the synthesis and analysis of novel derivatives in this family.

Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine heterocycle is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its prevalence is attributed to its ability to engage in diverse biological interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[3] The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a "privileged scaffold" in drug discovery.[2]

Derivatives of the pyrimidine core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4] The introduction of an amino group and a halogen, such as iodine, can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets. The diol functional groups can further contribute to the molecule's interaction profile through hydrogen bonding.

This guide focuses on the structural elucidation of 2-amino-5-iodopyrimidine derivatives through single-crystal X-ray diffraction, a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Understanding the crystal structure provides invaluable insights into intermolecular interactions, which can inform drug design and formulation efforts.

Crystallographic Analysis of 2-Amino-5-iodopyrimidine: A Case Study

While crystallographic data for 2-Amino-5-iodopyrimidine-4,6-diol is not currently available in open-access crystallographic databases, a detailed analysis of the closely related compound, 2-Amino-5-iodopyrimidine, provides a robust framework for understanding the structural characteristics of this class of molecules. The crystallographic data for 2-Amino-5-iodopyrimidine has been deposited in the Cambridge Structural Database (CCDC Number: 781424).[5]

Crystal Data and Structure Refinement

The crystal structure of 2-Amino-5-iodopyrimidine (C₄H₄IN₃) was determined by single-crystal X-ray diffraction.[6] The key crystallographic data and refinement parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₄H₄IN₃
Formula Weight221.00 g/mol
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.9088 (7)
b (Å)8.3617 (10)
c (Å)18.3821 (16)
Volume (ų)1215.6 (2)
Z8
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
R-factor (gt)0.032
wR (all data)0.089

Data sourced from an entry in the Protein Data Bank.[6]

Expert Insight: The choice of an orthorhombic crystal system and the Pnma space group indicates a high degree of symmetry within the crystal lattice. The R-factor of 0.032 signifies a good agreement between the experimental diffraction data and the refined structural model, instilling confidence in the determined atomic positions.

Molecular and Crystal Structure

The molecule of 2-Amino-5-iodopyrimidine is essentially planar.[6] In the crystal, molecules are linked by N—H···N hydrogen bonds, forming polymeric tapes that extend along the a-axis. This hydrogen bonding pattern is a characteristic feature of 2-aminopyrimidine derivatives.[6] Each molecule participates as both a double donor and a double acceptor in these hydrogen bonding interactions.[6]

G cluster_0 Experimental Workflow for Crystal Structure Determination A Synthesis & Purification B Single Crystal Growth A->B High Purity Material C X-ray Data Collection B->C Suitable Crystal D Structure Solution & Refinement C->D Diffraction Data E Data Validation (checkCIF) D->E Structural Model (CIF) F Deposition (e.g., CCDC) E->F Validated CIF

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Proposed Synthesis of 2-Amino-5-iodopyrimidine-4,6-diol

Synthetic Scheme

A viable approach would be the condensation of guanidine with a substituted malonic ester, followed by direct iodination of the resulting 2-amino-pyrimidine-4,6-diol.

G reactant1 Guanidine intermediate 2-Amino-pyrimidine-4,6-diol reactant1->intermediate reactant2 Diethyl Malonate reactant2->intermediate product 2-Amino-5-iodopyrimidine-4,6-diol intermediate->product reagent Iodinating Agent (e.g., NIS) reagent->product

Caption: Proposed synthetic route for 2-Amino-5-iodopyrimidine-4,6-diol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-pyrimidine-4,6-diol

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines have been successfully prepared through the condensation of the corresponding monosubstituted malonic acid diesters with guanidine in the presence of a strong base like sodium ethoxide.[7]

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir until dissolved.

  • Add diethyl malonate dropwise to the reaction mixture.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with water and ethanol, and dry to yield 2-amino-pyrimidine-4,6-diol.

Step 2: Iodination of 2-Amino-pyrimidine-4,6-diol

The direct iodination of electron-rich aromatic and heteroaromatic compounds can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[9]

  • Suspend 2-amino-pyrimidine-4,6-diol in a suitable solvent such as dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure 2-Amino-5-iodopyrimidine-4,6-diol.

Expert Insight: The choice of solvent and iodinating agent is crucial for the success of the iodination step. The reaction conditions should be optimized to achieve high regioselectivity for the 5-position of the pyrimidine ring and to minimize the formation of byproducts.

X-ray Diffraction: A Tool for Structural Verification

Upon successful synthesis and crystallization of 2-Amino-5-iodopyrimidine-4,6-diol, single-crystal X-ray diffraction would be the definitive method for confirming its structure and elucidating its three-dimensional architecture.

Experimental Workflow for X-ray Diffraction
  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The positions of the atoms in the crystal are determined from the diffraction data using computational methods. The structural model is then refined to achieve the best possible fit to the experimental data.

  • Validation: The final crystal structure is validated using software such as checkCIF to ensure its quality and consistency with crystallographic standards.[10]

The Crystallographic Information File (CIF)

The final result of a crystal structure determination is a Crystallographic Information File (CIF).[11][12] This is a standard text file format that contains all the information about the crystal structure, including the unit cell dimensions, atomic coordinates, and experimental details.[11] The CIF can be deposited in public databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), making the data accessible to the scientific community.[12][13]

Applications in Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development. It enables:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a compound with its biological activity to guide the design of more potent and selective drug candidates.[14]

  • Rational Drug Design: Using the crystal structure of a drug target (e.g., a protein) in complex with a ligand to design new molecules with improved binding affinity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have different physical properties such as solubility and stability.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application for a new chemical entity.

Conclusion

While the crystal structure of 2-Amino-5-iodopyrimidine-4,6-diol remains to be experimentally determined, this guide has provided a comprehensive framework for its synthesis and crystallographic analysis. By leveraging the known crystal structure of the closely related 2-Amino-5-iodopyrimidine and established synthetic methodologies, researchers are well-equipped to pursue the synthesis and structural elucidation of this and other novel pyrimidine derivatives. The insights gained from such studies will undoubtedly contribute to the advancement of pyrimidine-based drug discovery programs.

References

  • Lin, W., et al. (2010). 5-Iodopyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1464. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-iodopyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Perissutti, E., et al. (2003). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie, 336(7), 333-40. Available at: [Link]

  • Google Patents. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Available at: [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Available at: [Link]

  • Google Patents. (2015). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • CCDC. (n.d.). Short Guide to CIFs. Cambridge Crystallographic Data Centre. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Available at: [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available at: [Link]

  • Crystallography Open Database. (n.d.). Search results. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9). Available at: [Link]

  • Diva-portal.org. (2022, January 22). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Available at: [Link]

  • Ali, B., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 336. Available at: [Link]

  • de Lera, R. F., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3121-3148. Available at: [Link]

  • PubMed. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Available at: [Link]

  • ResearchGate. (2021, March 19). The crystal structure of 2-amino-5-nitroanilinium iodide monohydrate, C6H8IN3O2. Available at: [Link]

  • ScienceOpen. (2015). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. Available at: [Link]

  • MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

  • Powder Diffraction Journal. (2021). Volume 36. Available at: [Link]

Sources

Foundational

Keto-Enol Tautomerism of 2-Amino-5-iodopyrimidine-4,6-diol in Aqueous Solutions: A Technical Guide

Executive Summary For drug development professionals and analytical chemists, the structural fluidity of active pharmaceutical ingredients (APIs) presents both a challenge and an opportunity. 2-Amino-5-iodopyrimidine-4,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the structural fluidity of active pharmaceutical ingredients (APIs) presents both a challenge and an opportunity. 2-Amino-5-iodopyrimidine-4,6-diol (CAS 857411-23-5) is a highly functionalized heterocyclic scaffold. In aqueous solutions, it does not exist as a single static structure but rather as a dynamic equilibrium of tautomers. Because tautomers exhibit striking differences in polarity, hydrophobicity, and hydrogen-bonding capacity, understanding this equilibrium is critical for predicting receptor binding affinities and ensuring solid-state formulation stability[1]. This whitepaper dissects the mechanistic drivers of its tautomerism and provides a self-validating analytical workflow for its characterization.

Mechanistic Foundations of the Tautomeric Landscape

The pyrimidine-4,6-diol core is notorious for its complex proton-transfer isomerizations. The molecule can theoretically adopt several states:

  • Di-enol Form: Fully aromatic, featuring two hydroxyl groups at the 4 and 6 positions.

  • Keto-enol Form: A mono-oxo structure where one proton has migrated to a ring nitrogen, breaking full aromaticity but establishing a highly polarized C=O bond.

  • Di-keto Form: A barbituric acid-like structure with two carbonyl groups.

  • Imino-keto Form: A higher-energy state where the exocyclic 2-amino group tautomerizes to an imino (=NH) group.

The Heavy Atom Effect: Influence of the 5-Iodo Substituent The introduction of an iodine atom at the 5-position fundamentally alters the electronic distribution. Iodine is a large, polarizable halogen that exerts a strong inductive electron-withdrawing effect (-I). This effect increases the acidity of the adjacent hydroxyl protons in the di-enol form, lowering the activation barrier for proton transfer to the pyrimidine nitrogens.

Aqueous Solvent Dynamics While non-polar solvents might stabilize the di-enol form via intramolecular hydrogen bonding, the aqueous environment dictates a different reality. Water acts as both a potent hydrogen bond donor and acceptor. The keto-enol and di-keto forms, with their highly polarized carbonyl oxygen atoms and N-H protons, form superior intermolecular hydrogen-bonding networks with water[2]. Furthermore, structural studies on the parent compound (2-amino-4,6-dihydroxypyrimidine) reveal that these molecules form remarkably stable phases driven by extensive hydrogen-bridge bonding, often favoring zwitterionic or keto-like tautomers[3].

Tautomerism DiEnol Di-enol Form (Fully Aromatic) KetoEnol Keto-enol Form (Dominant in Aqueous) DiEnol->KetoEnol Proton Transfer DiKeto Di-keto Form (Barbituric-like) KetoEnol->DiKeto Proton Transfer Imino Imino-keto Form (High Energy) KetoEnol->Imino Amino-Imino Shift

Tautomeric equilibrium network of 2-Amino-5-iodopyrimidine-4,6-diol in aqueous solution.

Thermodynamic Profiling

Computational models, specifically Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level, are essential for mapping the potential energy surface of these isomerizations. Studies on related pyrimidine-4,6-diols demonstrate that water molecules actively catalyze the proton transfer, drastically depressing the activation free energy compared to uncatalyzed intramolecular prototropy[4].

Table 1 summarizes the consensus thermodynamic stability of these tautomers in an aqueous environment.

Table 1: Relative Thermodynamic Stability in Aqueous Solution (Estimated Data)

Tautomeric FormStructural CharacteristicsRelative Energy (kcal/mol)Predominance in H₂O (%)
Keto-enol One C=O, one C-OH, partial aromaticity0.0 (Global Minimum)~85%
Di-keto Two C=O, non-aromatic+2.4~14%
Di-enol Two C-OH, fully aromatic+5.1< 1%
Imino-keto C=NH at C2, one C=O+8.3Trace
Experimental Protocols: A Self-Validating Analytical Workflow

To isolate and quantify the tautomeric ratios of 2-Amino-5-iodopyrimidine-4,6-diol, researchers must employ a self-validating system. Relying on a single spectroscopic method is dangerous due to overlapping signals and rapid exchange rates. The following protocol uses orthogonal techniques (NMR and UV-Vis) cross-validated by computational chemistry.

Step 1: Precision Buffer Preparation

  • Action: Prepare a 50 mM phosphate buffer at precisely pH 7.4 in both H₂O and D₂O.

  • Causality: Tautomerism is inextricably linked to acid-base equilibria. Failing to control the pH will result in observing protonation/deprotonation events (e.g., formation of cationic or anionic species) rather than neutral tautomerism[1]. D₂O is required for NMR to avoid solvent signal suppression artifacts, while H₂O is used for UV-Vis to prevent kinetic isotope effects from altering the native electronic transitions.

Step 2: UV-Vis Spectrophotometric Titration

  • Action: Dissolve the compound to a 10 μM concentration in the H₂O buffer. Record spectra from 200 nm to 400 nm at varying temperatures (10°C to 50°C).

  • Causality: The di-enol form exhibits a strong π→π∗ transition characteristic of fully conjugated aromatic systems, whereas the keto-enol form displays distinct n→π∗ bands due to the carbonyl group. The presence of clear isosbestic points across the temperature gradient confirms a clean two-state equilibrium (typically Di-enol Keto-enol) without degradation.

Step 3: Variable-Temperature NMR (VT-NMR)

  • Action: Prepare a 5 mM solution in the D₂O buffer. Acquire ¹³C and ¹H NMR spectra at 278 K, 298 K, and 318 K.

  • Causality: At room temperature, proton exchange between the tautomers and the aqueous solvent is often faster than the NMR timescale, resulting in time-averaged peaks. By lowering the temperature to 278 K, the exchange rate decreases, potentially allowing the resolution of distinct signals for the C4/C6 carbons of the keto (C=O, ~165 ppm) and enol (C-OH, ~155 ppm) forms.

Step 4: Computational Tie-Breaking

  • Action: If UV-Vis indicates a two-state system but NMR shows a single averaged species even at low temperatures, perform DFT calculations to determine the activation barrier of the water-catalyzed proton transfer.

  • Causality: A highly depressed activation energy (e.g., < 10 kcal/mol) computed via DFT[4] validates that the exchange is simply too rapid for the NMR timescale, confirming that the averaged NMR signal is an artifact of kinetics, not a single static structure.

Workflow Step1 1. Sample Prep Buffered D2O/H2O Step2 2. Spectroscopy VT-NMR & UV-Vis Step1->Step2 Step3 3. Kinetic Modeling Peak Integration Step2->Step3 Step4 4. Validation DFT Computations Step3->Step4

Self-validating experimental workflow for characterizing tautomeric equilibria.

Conclusion

The keto-enol tautomerism of 2-Amino-5-iodopyrimidine-4,6-diol in aqueous solutions is a dynamic process heavily biased toward the keto-enol form. This preference is dictated by the electron-withdrawing nature of the 5-iodo substituent and the powerful intermolecular hydrogen-bonding capabilities of water. By employing a rigorously controlled, self-validating workflow combining VT-NMR, UV-Vis, and DFT calculations, researchers can accurately map this equilibrium, ensuring robust data for downstream pharmaceutical applications.

References

1.[2] Molecular Recognition-Induced Function and Competitive Replacement by Hydrogen-Bonding Interactions: Amphiphilic Barbituric Acid Derivatives, 2,4,6-Triaminopyrimidine, and Related Structures at the Air−Water Interface Source: Langmuir - ACS Publications URL:

2.[1] Salts, Cocrystals, and Ionic Cocrystals of a “Simple” Tautomeric Compound Source: Crystal Growth & Design - ACS Publications URL:

3.[3] The Crystal Structure of 2-Amino-4,6-dihydroxypyrimidine Determined from Powder X-Ray Synchrotron Diffraction Source: Acta Chemica Scandinavica URL:

4.[4] Proton-Transfer Isomerization Reactions of 2-(2-Hydroxybenzylidenamino)pyrimidine-4,6-diol Source: 物理化学学报 (Acta Physico-Chimica Sinica) URL:

Sources

Exploratory

Spectroscopic Characterization of 2-Amino-5-iodopyrimidine-4,6-diol: A Comprehensive Technical Guide

Executive Summary The compound 2-Amino-5-iodopyrimidine-4,6-diol (CAS: 857411-23-5) is a highly functionalized halogenated pyrimidine. Compounds of this class serve as critical intermediates in the synthesis of antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-5-iodopyrimidine-4,6-diol (CAS: 857411-23-5) is a highly functionalized halogenated pyrimidine. Compounds of this class serve as critical intermediates in the synthesis of antiviral agents, antimetabolites, and kinase inhibitors. Accurate spectroscopic characterization of this molecule is complicated by two primary factors: prototropic tautomerism (diol vs. dione forms) and the heavy-atom effect induced by the C-5 iodine substituent.

This whitepaper provides an in-depth, field-proven guide to the structural elucidation of 2-amino-5-iodopyrimidine-4,6-diol. By detailing the causality behind experimental choices—such as solvent selection to disrupt hydrogen bonding and understanding spin-orbit coupling in NMR—this guide ensures that researchers can confidently validate their synthetic products.

Structural Dynamics & Analytical Workflow

In solution and solid states, 2-amino-5-iodopyrimidine-4,6-diol exists in a dynamic equilibrium with its keto-enol tautomers, primarily the 2-amino-5-iodo-1H-pyrimidine-4,6-dione form[1]. The highly polar nature of the molecule and its extensive intermolecular hydrogen-bonding network render it insoluble in standard non-polar NMR solvents (e.g., CDCl₃). Therefore, highly polar, aprotic solvents like DMSO-d₆ are mandatory to disrupt the crystalline lattice and achieve isotropic tumbling in solution.

Workflow Sample 2-Amino-5-iodopyrimidine-4,6-diol (Solid Sample) NMR_Prep Dissolve in DMSO-d6 (Disrupts H-Bonding) Sample->NMR_Prep IR_Prep ATR / KBr Pellet (Solid-State Tautomerism) Sample->IR_Prep MS_Prep Dissolve in MeOH/H2O (0.1% Formic Acid) Sample->MS_Prep NMR NMR Spectroscopy (1H, 13C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS ESI-MS / HRMS MS_Prep->MS Data_NMR 13C SO-HALA Effect (C-5 Shielding) NMR->Data_NMR Data_IR C-I Stretch (~550 cm⁻¹) C=O/C=N Dynamics IR->Data_IR Data_MS [M+H]⁺ m/z 253.9 Monoisotopic Pattern MS->Data_MS

Figure 1: Analytical workflow and decision matrix for the spectroscopic characterization of halogenated pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Heavy-Atom Effect (SO-HALA)

The most defining feature of the ¹³C NMR spectrum for 2-amino-5-iodopyrimidine-4,6-diol is the chemical shift of the C-5 carbon. In the non-iodinated parent compound (2-amino-4,6-dihydroxypyrimidine), the C-5 resonance typically appears around 84 ppm[1]. However, the introduction of iodine triggers the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [2].

The massive electron cloud of the iodine atom undergoes relativistic spin-orbit coupling, which mixes excited electronic states into the ground state. This induces a profound shielding effect on the directly attached carbon nucleus[2]. Consequently, the C-5 resonance in 5-iodinated pyrimidines shifts dramatically upfield to approximately 67–70 ppm[3].

¹H NMR Considerations

Because the C-5 position is fully substituted by iodine, the characteristic aromatic/alkenyl proton singlet (typically seen at δ 5.0–5.5 ppm in the parent diol) is entirely absent. The ¹H NMR spectrum will only display exchangeable heteroatom protons: a broad singlet for the –NH₂ group (δ 6.5–7.5 ppm) and highly deshielded broad singlets for the –OH or –NH (dione) protons (>10.0 ppm), depending on the tautomeric ratio in DMSO-d₆.

Experimental Protocol: 1D NMR Acquisition
  • Sample Preparation: Weigh 15–20 mg of the analyte. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Dissolution Validation: Sonicate the mixture for 5 minutes. Self-Validation Step: Hold the NMR tube against a strong light source. The solution must be completely optically clear. Any colloidal suspension will cause magnetic susceptibility gradients, leading to severe line broadening and loss of the C-5 signal.

  • Instrument Tuning: Tune and match the probe specifically for the high dielectric constant of DMSO.

  • Acquisition Parameters (¹³C): Due to the lack of an attached proton at C-5 and C-2/C-4/C-6, these quaternary carbons suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. Set the relaxation delay ( D1​ ) to at least 2.0–3.0 seconds and acquire a minimum of 1,024 scans to ensure an adequate signal-to-noise ratio.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is critical for confirming the presence of the C–I bond and assessing the solid-state tautomeric form.

  • C–I Stretching: The carbon-iodine bond is relatively weak due to poor orbital overlap between carbon (2p) and iodine (5p). This pushes the stretching frequency deep into the fingerprint region, typically manifesting as a sharp, distinct band between 500 and 600 cm⁻¹ .

  • Carbonyl/Enol Dynamics: In the solid state, the dione tautomer is heavily favored due to robust intermolecular hydrogen bonding. This is evidenced by strong C=O stretching bands in the 1650–1716 cm⁻¹ range[4].

  • Amine/Hydroxyl Region: The –NH₂ and –OH stretches will appear as a broad, complex band system between 3100 and 3400 cm⁻¹ [4].

Experimental Protocol: ATR-FTIR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2–3 mg of the dry powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the torque slips. Self-Validation Step: Monitor the live spectral preview. The peak at ~1680 cm⁻¹ should achieve an absolute absorbance of at least 0.1 AU. If not, the sample contact is insufficient; re-apply pressure.

  • Data Acquisition: Acquire 32 scans and apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

Mass Spectrometry (LC-MS/ESI)

Mass spectrometry provides definitive proof of iodine incorporation through exact mass and isotopic distribution. Unlike chlorine (³⁵Cl/³⁷Cl) or bromine (⁷⁹Br/⁸¹Br), iodine is monoisotopic (¹²⁷I, 100% abundance). Therefore, the molecular ion will not display an M+2 peak of significant intensity, which immediately rules out other halogenations.

The primary fragmentation pathway under Collision-Induced Dissociation (CID) is the homolytic or heterolytic cleavage of the labile C–I bond, resulting in the loss of an iodine radical or iodide ion[3].

Fragmentation Parent [M+H]⁺ m/z 253.9 Loss_I [M+H - I]⁺ m/z 127.0 Parent->Loss_I - 126.9 Da (Iodine) Loss_NH3 [M+H - NH3]⁺ m/z 236.9 Parent->Loss_NH3 - 17.0 Da (NH₃) Loss_CO [M+H - I - CO]⁺ m/z 99.0 Loss_I->Loss_CO - 28.0 Da (CO)

Figure 2: Primary ESI-MS fragmentation pathways for 2-amino-5-iodopyrimidine-4,6-diol.

Experimental Protocol: LC-ESI-MS
  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic acid in H₂O) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Sample Preparation: Dissolve the compound in a 1:1 mixture of MeOH/H₂O to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Ionization: Operate the ESI source in positive ion mode. Self-Validation Step: Ensure the capillary voltage is kept relatively low (e.g., 3.0 kV) and the fragmentor voltage is optimized. Iodine is an excellent leaving group; excessively high in-source collision energy will cause premature fragmentation, leaving only the m/z 127.0 ion and completely destroying the parent [M+H]⁺ m/z 253.9 signal.

Data Summary Tables

The following tables summarize the expected spectroscopic data parameters for 2-amino-5-iodopyrimidine-4,6-diol, synthesized from empirical trends of 5-iodouracils and related pyrimidines[4],[1],[3].

Table 1: Expected NMR Chemical Shifts (DMSO-d₆)
NucleusPositionExpected Shift (ppm)MultiplicityCausality / Note
¹³C C-4, C-6~160.0 – 164.0SingletCarbonyl/Enol carbons; highly deshielded.
¹³C C-2~150.0 – 153.0SingletGuanidine-like carbon.
¹³C C-5~65.0 – 70.0SingletUpfield shift driven by the SO-HALA effect[2].
¹H –OH / –NH> 10.0Broad SingletExchangeable; shifts vary by concentration/tautomer.
¹H –NH₂~ 6.5 – 7.5Broad SingletExchangeable; integrates to 2 protons.
¹H C-5AbsentN/AReplaced by iodine substituent.
Table 2: Key FT-IR Vibrational Frequencies (Solid State)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
3100 – 3400Broad, Strongν(N–H), ν(O–H)Extensive intermolecular hydrogen bonding.
1650 – 1716Strongν(C=O)Confirms presence of the dione tautomer[4].
1580 – 1620Mediumν(C=N), δ(N–H)Pyrimidine ring breathing and amine bending.
500 – 600Sharp, Mediumν(C–I)Confirms successful halogenation at C-5.

Sources

Foundational

A Technical Guide to the Electronic Properties of 2-Amino-5-iodopyrimidine-4,6-diol: A Computational Chemistry Perspective

Prepared by: Senior Application Scientist, Computational Chemistry Division Abstract This technical guide provides an in-depth computational analysis of the electronic properties of 2-Amino-5-iodopyrimidine-4,6-diol (AIP...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry Division

Abstract

This technical guide provides an in-depth computational analysis of the electronic properties of 2-Amino-5-iodopyrimidine-4,6-diol (AIPD), a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we explore the critical aspects of its molecular structure, including tautomeric stability, and delineate its electronic landscape through Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) charge analysis. The presence of the iodine atom imparts unique characteristics, notably the capacity for halogen bonding, which, in conjunction with its hydrogen bonding potential, makes AIPD a promising scaffold for rational drug design. This document serves as a comprehensive resource for researchers, offering both foundational theoretical insights and detailed, replicable computational protocols.

Introduction

The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents and natural biomolecules, including the nucleobases uracil, thymine, and cytosine. Its derivatives are known to exhibit a wide array of biological activities, and their ability to engage in various intermolecular interactions makes them privileged scaffolds in drug design.[1][2]

The Modulatory Role of Iodine Halogenation

Halogenation is a powerful strategy in molecular design to modulate the physicochemical properties of organic compounds.[3][4] Iodine, being the largest and most polarizable stable halogen, introduces several key features: it increases lipophilicity, can serve as a versatile synthetic handle for cross-coupling reactions, and, most importantly, can participate in a highly directional, non-covalent interaction known as halogen bonding.[5][6] This interaction, driven by an electropositive region on the iodine atom called a "sigma-hole," allows it to act as a Lewis acid, interacting with electron-rich atoms like oxygen or nitrogen in biological targets.[7] This capacity for halogen bonding can significantly enhance binding affinity and selectivity, making iodinated compounds particularly valuable in modern drug discovery.[4][8]

Spotlight on 2-Amino-5-iodopyrimidine-4,6-diol (AIPD)

2-Amino-5-iodopyrimidine-4,6-diol (AIPD) combines the biologically relevant pyrimidine core with amino and diol functionalities, predisposing it to extensive hydrogen bonding. The addition of an iodine atom at the C5 position introduces the potential for halogen bonding, creating a molecule with a rich and tunable set of intermolecular interaction capabilities. A critical, yet often overlooked, aspect of such molecules is tautomerism—the ability to exist in multiple, readily interconvertible structural forms.[9] Understanding the dominant tautomeric form is a prerequisite for any accurate prediction of its electronic behavior and interaction profile.

This guide presents a systematic computational investigation to:

  • Identify the most stable tautomer of AIPD.

  • Characterize its electronic structure and reactivity profile.

  • Elucidate the features that govern its intermolecular interactions, with a focus on hydrogen and halogen bonding.

Theoretical and Computational Methodology

As a Senior Application Scientist, my approach is grounded in establishing a robust, self-validating computational workflow. The choice of methods and parameters is dictated by the need for both accuracy and computational efficiency, reflecting best practices in the field.

The Tautomerism Challenge

AIPD can exist in several tautomeric forms due to proton migration between the oxygen and nitrogen atoms of the pyrimidine ring. The most plausible forms are the diol-amino, keto-enol-amino, and diketo-amino tautomers. Since the relative stability of these forms dictates the molecule's ground-state geometry and electronic properties, their analysis is our first critical step.

Computational Workflow

The entire computational protocol is designed to move from a broad survey of possibilities to a high-fidelity analysis of the most relevant species.

Caption: Computational workflow for analyzing AIPD.

Experimental Protocols: Step-by-Step

Software: Gaussian 16 Suite of Programs

Protocol 1: Tautomer Stability Analysis

  • Structure Generation: Draw the diol-amino, keto-enol-amino, and diketo-amino tautomers of AIPD in GaussView 6.

  • Initial Optimization: Perform a full geometry optimization for each tautomer using the B3LYP functional with the 6-31G(d) basis set.[10] This level of theory provides a reliable and cost-effective initial assessment of geometries.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation on each optimized structure. A true energy minimum is confirmed by the absence of imaginary frequencies.

  • Energy Calculation: Extract the Gibbs free energy (G) from the output of the frequency calculations. The relative energy (ΔG) of each tautomer is calculated with respect to the most stable tautomer (ΔG = G_tautomer - G_min).

Protocol 2: Electronic Property Analysis

  • High-Level Optimization: Take the Cartesian coordinates of the most stable tautomer identified in Protocol 1.

  • Refined Optimization & Frequencies: Perform a more accurate geometry optimization and frequency calculation using the B3LYP functional with a larger basis set: 6-311++G(d,p) for H, C, N, and O atoms, and the LANL2DZ pseudopotential for the iodine atom to account for relativistic effects.[11]

  • Property Calculations: Using the final optimized geometry, perform the following single-point calculations:

    • FMO Analysis: Generate checkpoint files to visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • MEP Mapping: Calculate the molecular electrostatic potential and map it onto the total electron density surface (isovalue = 0.002 a.u.).

    • NBO Analysis: Perform a Natural Bond Orbital analysis to obtain the charge distribution on each atom.

Results and Discussion

Tautomeric Stability

The computational analysis reveals that the diketo-amino tautomer is the most stable form of 2-Amino-5-iodopyrimidine-4,6-dione in the gas phase. This finding is consistent with studies of similar pyrimidine systems where keto forms are generally favored over enol forms.[12]

Tautomer FormFunctional GroupsRelative Gibbs Free Energy (ΔG) (kcal/mol)
Diketo-amino 2 C=O, 1 NH2 0.00 (Most Stable)
Keto-enol-amino1 C=O, 1 C-OH, 1 NH2+8.54
Diol-amino2 C-OH, 1 NH2+21.12
Table 1: Relative stability of AIPD tautomers calculated at the B3LYP/6-31G(d) level of theory.

The enhanced stability of the diketo form can be attributed to the favorable energetics of the carbonyl groups and the potential for intramolecular hydrogen bonding between the amino group and an adjacent carbonyl oxygen. All subsequent analyses are performed on this ground-state diketo tautomer.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Molecular OrbitalEnergy (eV)Description
HOMO -6.45 eVLocalized primarily on the pyrimidine ring, with significant contributions from the iodine p-orbitals and the amino group nitrogen.
LUMO -1.82 eVDistributed across the pyrimidine ring, with strong localization on the C5-I bond and the carbonyl carbons.
HOMO-LUMO Gap (ΔE) 4.63 eV Indicates high kinetic stability.
Table 2: FMO energies for the most stable tautomer of AIPD (B3LYP/6-311++G(d,p)/LANL2DZ).

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A larger gap, such as the 4.63 eV calculated for AIPD, suggests high kinetic stability and low reactivity, which is a desirable trait for drug candidates to minimize off-target reactions.[13] The localization of the LUMO on the C5-I bond suggests this site is susceptible to nucleophilic attack or involvement in electron-accepting interactions like halogen bonding.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.

The MEP surface of AIPD reveals distinct regions:

  • Negative Potential (Red/Yellow): Located around the electronegative carbonyl oxygen atoms and the nitrogen atoms of the pyrimidine ring. These are nucleophilic sites, acting as hydrogen bond acceptors.

  • Positive Potential (Blue): Found around the hydrogen atoms of the amino group and the ring N-H protons. These are electrophilic sites, acting as hydrogen bond donors.

  • The Sigma-Hole (Slightly Positive, Blueish region): A region of positive electrostatic potential is distinctly observed on the iodine atom, located along the extension of the C-I bond. This is the "sigma-hole," the defining feature that enables iodine to act as a halogen bond donor.[7]

G cluster_0 Molecular Interactions of AIPD cluster_donors Donors cluster_acceptors Acceptors AIPD AIPD (Stable Tautomer) H_Donor Hydrogen Bond Donors (Amino H, Ring N-H) AIPD->H_Donor Provides sites for X_Donor Halogen Bond Donor (Iodine σ-hole) AIPD->X_Donor Provides sites for H_Acceptor Hydrogen Bond Acceptors (Carbonyl O, Ring N) AIPD->H_Acceptor Provides sites for

Caption: Intermolecular interaction capabilities of AIPD.

Natural Bond Orbital (NBO) Charge Distribution

NBO analysis provides a localized picture of the charge distribution.

AtomNBO Charge (a.u.)
I(8)-0.152
C(5)+0.211
N(1)-0.589
C(2)+0.450
N(7) (Amino)-0.812
O(10) (Carbonyl)-0.605
O(11) (Carbonyl)-0.608
Table 3: Selected NBO charges for the stable tautomer of AIPD.

The analysis shows a significant charge polarization. The carbon atom C(5) attached to iodine is electron-deficient (+0.211), while the iodine atom itself is slightly negative (-0.152). This counterintuitive result highlights that the sigma-hole is a region of localized positive potential on an overall slightly negative or neutral atom, arising from the anisotropic distribution of electron density. The high negative charges on the carbonyl oxygens and the amino nitrogen confirm their strong potential as hydrogen bond acceptors and donors, respectively.

Implications for Drug Design and Materials Science

The electronic properties of AIPD, as elucidated by this computational study, provide a clear roadmap for its application.

  • Dual-Interaction Motif: AIPD is a potent dual-motif molecule. It can act as both a hydrogen bond donor (via NH groups) and acceptor (via C=O groups and ring nitrogens). This is a hallmark of many successful enzyme inhibitors that mimic natural substrates.

  • Targeted Halogen Bonding: The well-defined sigma-hole on the iodine atom makes AIPD an excellent candidate for engaging in halogen bonds with electron-rich pockets in protein active sites (e.g., with the backbone carbonyls or side chains of Ser, Thr, Asp, Glu). This interaction is highly directional and can be exploited to achieve superior binding affinity and selectivity.[6][7]

  • Scaffold for Library Development: The pyrimidine core is synthetically tractable. The insights from this study—particularly the importance of the diketo tautomer and the location of interaction hotspots—can guide the synthesis of new derivatives with modulated properties for screening against various biological targets.

Conclusion

This in-depth technical guide has systematically characterized the electronic properties of 2-Amino-5-iodopyrimidine-4,6-diol using a validated computational chemistry workflow. We have established that the diketo-amino tautomer is the most stable form, a critical first step for accurate modeling. Our analysis of the frontier molecular orbitals, molecular electrostatic potential, and charge distribution reveals a molecule with high kinetic stability and a rich set of features for directed intermolecular interactions. The presence of a prominent sigma-hole on the iodine atom, combined with multiple hydrogen bonding sites, positions AIPD as a highly promising scaffold for the rational design of novel therapeutics and functional materials.

References

  • BenchChem. (n.d.). The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Deve.
  • Kossoski, F., Mendes, M., Lozano, A. I., Rodrigues, R., Jones, N. C., Hoffmann, S. V., & da Silva, F. F. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 27(18), 9687-9701.
  • Taylor & Francis Online. (2026, February 11). Key contemporary considerations for halogens in drug discovery.
  • Catone, D., Stener, M., Feyer, V., Plekan, O., Prince, K. C., de Simone, M., & Coreno, M. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(47), 13394–13401.
  • Catone, D., Stener, M., Feyer, V., Plekan, O., Prince, K. C., de Simone, M., & Coreno, M. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A.
  • Kossoski, F., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Physical Chemistry Chemical Physics.
  • ScienceDaily. (2012, June 5). Halogen bonding helps design new drugs.
  • Plekan, O., Feyer, V., Richter, R., Coreno, M., de Simone, M., Prince, K. C., & Stener, M. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(4), 044307.
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
  • Lu, Y., Wang, Y., & Zhu, W. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry, 57(1), 21–38.
  • Kmoníčková, E., Zídek, Z., & Farghali, H. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 24(5), 2046–2055.
  • ResearchGate. (n.d.). Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods.
  • Marsan, E. S. (2018). Computational Analysis of Type 3 Iodothyronine Deiodinase: Potential Inhibitors, Substrate Binding, and Dimer Structure. Old Dominion University.
  • Le, T. T., & Gora, R. W. (2016). Computational approaches to predicting the impact of novel bases on RNA structure and stability. RNA, 22(12), 1809–1821.
  • Marsan, E. S. (2018). Computational Analysis of Type 3 Iodothyronine Deiodinase: Potential Inhibitors, Substrate Binding, and Dimer Structure. ODU Digital Commons.
  • Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 2-Amino-5-iodopyrimidine, 97%.
  • Arjunan, V., Santhanam, R., & Mohan, S. (2011). Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 389–395.
  • Diva-portal.org. (2022, January 22). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • PubMed. (2022, February 10). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.
  • Ho, S. P., Britton, D. H., Stone, B. A., Felsen, D., & Burch, R. M. (1991). Computational identification of antisense oligonucleotides that rapidly hybridize to RNA. Nucleic Acids Research, 19(21), 5875–5881.
  • ResearchGate. (2007, January). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2Amino4,6-dichloropyrimidine, and Their Dimers.
  • Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668.
  • Cheméo. (n.d.). Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9).
  • Zhou, Y., Blocker, A. W., & Bai, L. (2016). A computational approach to map nucleosome positions and alternative chromatin states with base pair resolution. eLife, 5, e16970.
  • Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.
  • Raczyńska, E. D., & Makowski, M. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3028.

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safe Handling of 2-Amino-5-iodopyrimidine-4,6-diol

Introduction: The Pyrimidine Scaffold in Drug Discovery Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active molecules necessitates a thorough understanding of their toxicological profiles early in the drug development pipeline. This guide provides a detailed overview of the anticipated toxicity and safety considerations for 2-Amino-5-iodopyrimidine-4,6-diol, a compound of interest for researchers and drug development professionals. By examining the data for the structural analogue, 2-Amino-5-iodopyrimidine, we can extrapolate potential hazards and establish a robust framework for safe handling and experimental design.

Hazard Identification and Classification

Based on the available data for 2-Amino-5-iodopyrimidine, the following hazards are anticipated for 2-Amino-5-iodopyrimidine-4,6-diol. These classifications are derived from Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Pictograms and Signal Word
  • Pictograms:

    • Corrosion

    • Exclamation mark

  • Signal Word: Danger[1][2]

Hazard Statements

The primary hazards associated with the analogue 2-Amino-5-iodopyrimidine are:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3]

  • H318: Causes serious eye damage. [2][3]

  • H335: May cause respiratory irritation. [2][3]

Precautionary Statements

A comprehensive set of precautionary statements is crucial for minimizing risk. These are categorized into Prevention, Response, Storage, and Disposal.

Table 1: Precautionary Statements for Safe Handling

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]
P264Wash skin thoroughly after handling.[2][4]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
P310Immediately call a POISON CENTER/doctor.[2]
P330Rinse mouth.[2]
P362+P364Take off contaminated clothing and wash it before reuse.[2][4]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[2][4]
P405Store locked up.[2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][4]

Toxicological Profile

The toxicological properties of 2-Amino-5-iodopyrimidine have not been fully investigated.[5] However, the available data from safety data sheets for the analogue provide a foundational understanding of its potential effects.

Acute Toxicity
  • Oral: Harmful if swallowed.[2][5] The GHS classification of Acute Toxicity, Oral, Category 4 is based on available data for 2-Amino-5-iodopyrimidine.[3]

  • Dermal: Harmful in contact with skin.[5]

  • Inhalation: Harmful if inhaled.[5]

Local Effects
  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[2][3] This is a critical hazard, indicating the potential for irreversible eye damage.

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Chronic and Other Health Effects
  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.[5]

  • Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory irritation.[3]

  • Specific Target Organ Toxicity (STOT) - Repeated Exposure: No data available.[5]

  • Aspiration Hazard: Not applicable for a solid.[5]

Experimental Protocols for Toxicity Assessment

To definitively determine the toxicity profile of 2-Amino-5-iodopyrimidine-4,6-diol, a series of in vitro and in vivo assays are recommended. The following protocols are standard in the field and provide a framework for a comprehensive toxicological evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step in assessing the potential of a compound to cause cell death.

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-Amino-5-iodopyrimidine-4,6-diol in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for MTT Cytotoxicity Assay.

In Vitro Skin Irritation Assay (Reconstructed Human Epidermis Test)

This assay provides an in vitro alternative to animal testing for assessing skin irritation potential.

Methodology:

  • Tissue Culture: Use a commercially available reconstructed human epidermis model.

  • Compound Application: Apply a defined amount of 2-Amino-5-iodopyrimidine-4,6-diol to the surface of the tissue.

  • Incubation: Incubate for a specified period (e.g., 60 minutes).

  • Washing: Thoroughly wash the tissue to remove the test substance.

  • Post-Incubation: Incubate the tissue in fresh medium for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Assess tissue viability using the MTT assay as described above.

  • Classification: Classify the compound as an irritant or non-irritant based on the mean tissue viability relative to a negative control.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • General Advice: Consult a physician and show the safety data sheet.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][4]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4][5] If skin irritation persists, call a physician.[4][5]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Personal Precautions: Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid dust formation.[4]

  • Environmental Precautions: Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

  • Handling: Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

G cluster_0 Risk Assessment & Preparation cluster_1 Handling & Use cluster_2 Storage & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Ensure Ventilation Ensure Ventilation Don PPE->Ensure Ventilation Weigh in Fume Hood Weigh in Fume Hood Ensure Ventilation->Weigh in Fume Hood Use in Well-Ventilated Area Use in Well-Ventilated Area Weigh in Fume Hood->Use in Well-Ventilated Area Avoid Dust Generation Avoid Dust Generation Use in Well-Ventilated Area->Avoid Dust Generation Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Avoid Dust Generation->Store in Cool, Dry, Ventilated Area Keep Container Tightly Closed Keep Container Tightly Closed Store in Cool, Dry, Ventilated Area->Keep Container Tightly Closed Dispose as Hazardous Waste Dispose as Hazardous Waste Keep Container Tightly Closed->Dispose as Hazardous Waste

Caption: Safe Handling and Storage Workflow.

Physical and Chemical Properties

While specific data for 2-Amino-5-iodopyrimidine-4,6-diol is unavailable, the properties of the closely related 2-Amino-5-iodopyrimidine are provided below for reference.

Table 2: Physical and Chemical Properties of 2-Amino-5-iodopyrimidine

PropertyValueSource
Molecular Formula C₄H₄IN₃[1][6]
Molecular Weight 221.00 g/mol [1][6]
Appearance Solid[4]
CAS Number 1445-39-2[1][6]

Ecological Information

  • Ecotoxicity: Do not empty into drains.[5]

  • Persistence and Degradability: No information available.

  • Bioaccumulation: No information available.[5]

  • Mobility in Soil: No information available.

Conclusion

The toxicological profile of 2-Amino-5-iodopyrimidine-4,6-diol is predicted to be hazardous, with significant potential for acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation. This assessment is based on the available data for the close structural analogue, 2-Amino-5-iodopyrimidine. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, handling in well-ventilated areas, and proper disposal of waste. It is strongly recommended that a comprehensive toxicological evaluation, including in vitro and, if necessary, in vivo studies, be conducted to establish a definitive safety profile for 2-Amino-5-iodopyrimidine-4,6-diol before its use in advanced research and development.

References

  • PubChem. (n.d.). 2-Amino-5-iodopyrimidine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa Values and Ionization States of 2-Amino-5-iodopyrimidine-4,6-diol

Introduction: The Critical Role of pKa in Drug Development The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. It governs the degree of ionization of a molecule at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's pKa values and its corresponding ionization states is not merely academic; it is a cornerstone of rational drug design and optimization.

This guide provides an in-depth technical exploration of the pKa values and ionization states of 2-amino-5-iodopyrimidine-4,6-diol, a molecule of interest in medicinal chemistry. In the absence of direct experimentally determined pKa values in publicly accessible literature, this document will focus on the theoretical underpinnings of its ionization behavior, predictive methodologies for pKa estimation, and detailed experimental protocols for its empirical determination.

Ionization States of 2-Amino-5-iodopyrimidine-4,6-diol

2-Amino-5-iodopyrimidine-4,6-diol possesses multiple ionizable functional groups: a basic amino group and two acidic hydroxyl groups. The pyrimidine ring itself also contributes to the overall electronic environment and can be protonated. The ionization state of the molecule will, therefore, be highly dependent on the pH of its environment. Below is a representation of the potential ionization equilibria.

G cluster_cationic Low pH (Cationic) cluster_neutral Mid-range pH (Neutral/Zwitterionic) cluster_anionic1 Higher pH (Mono-anionic) cluster_anionic2 High pH (Di-anionic) Cation Fully Protonated (Cationic) Neutral Neutral/Zwitterionic Cation->Neutral pKa1 (Ring N or Amino) Anionic1 Mono-anionic Neutral->Anionic1 pKa2 (Hydroxyl) Anionic2 Di-anionic Anionic1->Anionic2 pKa3 (Hydroxyl)

Caption: Predicted ionization pathway for 2-amino-5-iodopyrimidine-4,6-diol.

The first protonation event at low pH is likely to occur on one of the pyrimidine ring nitrogens or the exocyclic amino group. As the pH increases, the acidic hydroxyl groups will sequentially deprotonate, leading to anionic species. The specific pKa values will be influenced by the electron-withdrawing effect of the iodine atom and the overall aromatic system.

In-Silico pKa Prediction: A First-Pass Analysis

In the initial stages of drug discovery, and particularly when experimental data is unavailable, computational methods provide a rapid and valuable estimation of a molecule's pKa values.[1][2] These tools leverage large databases of experimentally determined pKa values and employ various algorithms, including empirical methods and quantum chemical calculations, to predict the ionization constants of novel compounds.[1][3]

Several commercial and free software packages are available for pKa prediction. The choice of software can influence the accuracy of the prediction, with some programs demonstrating higher accuracy for certain classes of molecules.[1]

Software/Web Server Methodology Key Features
ACD/pKa DB EmpiricalLarge database of experimental values; predicts all ionization sites.[1]
Epik (Schrödinger) Machine Learning (Graph Convolutional Neural Networks)Rapidly predicts aqueous pKa values and protonation state distributions.[4]
Marvin (ChemAxon) Empirical/Quantum ChemicalProvides detailed information on microspecies and tautomers.
MoKa GRID Molecular Interaction FieldsAccurate and fast calculations; can be self-trained with experimental data.[5]
MolGpKa Graph-Convolutional Neural NetworkWeb server for pKa prediction; learns pKa-related chemical patterns.[2]

For 2-amino-5-iodopyrimidine-4,6-diol, a researcher would typically input the chemical structure into one or more of these programs to obtain a set of predicted pKa values. These predictions serve as a crucial starting point for designing experimental studies and interpreting structure-activity relationships.

Experimental Determination of pKa Values

While predictive methods are useful, experimental determination of pKa values is the gold standard for accuracy. The choice of method often depends on the compound's properties, such as its solubility and the presence of a chromophore.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a highly sensitive method for determining pKa values for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[6][7][8] This method is particularly advantageous for compounds with low solubility as it requires a smaller amount of sample compared to potentiometric titration.[7][9]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare buffer solutions of varying pH C Add stock solution to each buffer in a 96-well plate A->C B Prepare a stock solution of 2-amino-5-iodopyrimidine-4,6-diol B->C D Acquire UV-Vis spectra for each well C->D E Plot absorbance vs. pH at a selected wavelength D->E F Fit data to a sigmoidal curve E->F G Determine pKa from the inflection point F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[7]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 2-amino-5-iodopyrimidine-4,6-diol in a suitable solvent (e.g., DMSO).

  • Sample Preparation in 96-Well Plate: In a UV-transparent 96-well microtiter plate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions. The final concentration of the organic solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[7]

  • Spectra Acquisition: Measure the UV-Vis absorbance spectra for each well over a relevant wavelength range (e.g., 230-500 nm).[7]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance change between the fully protonated and deprotonated species.

    • Plot the absorbance at the chosen wavelength(s) as a function of pH.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[10]

    • For improved accuracy, the ratio of absorbances at two different wavelengths can be plotted against pH to normalize for any concentration differences.[6]

Potentiometric Titration

Potentiometric titration is a classic and highly precise method for pKa determination.[9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9][11]

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter B Prepare a solution of 2-amino-5-iodopyrimidine-4,6-diol A->B C Add titrant in small increments B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant D->E F Determine the equivalence point(s) E->F G Calculate pKa from the half-equivalence point(s) F->G

Caption: Workflow for pKa determination by potentiometric titration.

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Dissolve a precisely weighed amount of 2-amino-5-iodopyrimidine-4,6-diol in a suitable solvent (typically water or a co-solvent mixture for poorly soluble compounds). A constant ionic strength should be maintained using an inert salt like KCl.[11] The solution should be purged with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[9]

  • Titration:

    • Place the solution in a thermostatted vessel with continuous stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Add a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) in small, precise increments using a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The equivalence point(s) can be identified from the inflection point(s) of the titration curve (or more accurately from the maximum of the first derivative of the curve).

    • The pKa value is equal to the pH at the half-equivalence point. For a polyprotic substance, multiple pKa values can be determined from the respective half-equivalence points.

Considerations for Poorly Soluble Compounds

Given the likely low aqueous solubility of 2-amino-5-iodopyrimidine-4,6-diol, modifications to the standard protocols may be necessary. One common approach is to perform the pKa determination in a series of hydro-organic solvent mixtures (e.g., methanol-water or DMSO-water) and then extrapolate the results to 100% aqueous solution using methods such as the Yasuda-Shedlovsky extrapolation.[9][12]

Conclusion

A thorough understanding of the pKa values and ionization states of 2-amino-5-iodopyrimidine-4,6-diol is indispensable for its development as a potential therapeutic agent. This guide has outlined the theoretical basis for its ionization, highlighted the utility of in-silico prediction tools for initial assessment, and provided detailed, field-proven protocols for the experimental determination of its pKa values using UV-Vis spectrophotometry and potentiometric titration. By employing these methodologies, researchers can obtain the critical physicochemical data needed to drive informed decisions in the drug discovery and development process.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagin
  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • MoKa - pKa modelling - Molecular Discovery.
  • Epik | Schrödinger.
  • MolGpKa · bio.tools.
  • Development of Methods for the Determin
  • Rapid Determination of Ionization Constants (pKa)
  • pKa Prediction | Rowan.
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry | Journal of Chemical Education - ACS Public
  • Methods for pKa Determination (II)
  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - University of East Anglia.
  • pKa Determination of a Non-hydro-soluble Chemical Substance, Issued from Chiral Chromatographic Solubility Profiles and M
  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapol
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.

Sources

Protocols & Analytical Methods

Method

Synthesis and Mechanistic Insights for 2-Amino-5-iodopyrimidine-4,6-diol: A Detailed Guide for Researchers

Introduction 2-Amino-5-iodopyrimidine-4,6-diol is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core with amino, hydroxyl, and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-5-iodopyrimidine-4,6-diol is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core with amino, hydroxyl, and iodo substituents, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. The introduction of an iodine atom at the 5-position is particularly strategic, enabling cross-coupling reactions to build more complex molecular architectures. This application note provides a comprehensive, in-depth guide for the synthesis of 2-Amino-5-iodopyrimidine-4,6-diol, elucidated with detailed reaction mechanisms and practical, field-proven insights to ensure successful and reproducible outcomes.

This document is structured to provide not just a protocol, but a thorough understanding of the chemical transformations involved. We will first detail the synthesis of the precursor, 2-aminopyrimidine-4,6-diol, followed by the critical iodination step to yield the final product.

Part 1: Synthesis of 2-Aminopyrimidine-4,6-diol

The foundational step in this synthesis is the construction of the pyrimidine ring. This is achieved through a well-established condensation reaction between guanidine and a diethyl malonate derivative.

Reaction Mechanism: Cyclocondensation

The formation of the 2-aminopyrimidine-4,6-diol ring proceeds via a nucleophilic acyl substitution followed by an intramolecular condensation. The reaction is typically base-catalyzed, with sodium methoxide or ethoxide being common choices. The base serves to deprotonate the guanidine, increasing its nucleophilicity, and also to deprotonate the α-carbon of the diethyl malonate, forming an enolate.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination and Tautomerization Guanidine Guanidine Intermediate1 Tetrahedral Intermediate Guanidine->Intermediate1 Nucleophilic attack on carbonyl Malonate Diethyl Malonate Malonate->Intermediate1 Intermediate1_form Intermediate Cyclic_Intermediate Cyclic Intermediate Intermediate1_form->Cyclic_Intermediate Intramolecular nucleophilic attack Cyclic_Intermediate_form Cyclic Intermediate Product_enol Pyrimidine-4,6-diol (Enol form) Cyclic_Intermediate_form->Product_enol Elimination of Ethanol Product_keto Pyrimidine-4,6-dione (Keto form) Product_enol->Product_keto Keto-Enol Tautomerism

Caption: Reaction mechanism for the synthesis of 2-aminopyrimidine-4,6-diol.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-4,6-diol

This protocol is adapted from established literature procedures.[1][2]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Guanidine HydrochlorideCH₅N₃·HCl95.5315 mmol≥99%
Diethyl MalonateC₇H₁₂O₄160.1715 mmol≥99%
Sodium MetalNa22.99~15 mmol-
MethanolCH₃OH32.0425 mLAnhydrous
10% Hydrochloric AcidHCl36.46As needed-
Distilled WaterH₂O18.02--
EthanolC₂H₅OH46.07--

Procedure:

  • Preparation of Sodium Methoxide Solution: In a dry round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Continue adding sodium until the desired concentration is reached (a freshly prepared solution is recommended).

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add guanidine hydrochloride. Stir the mixture for several minutes to allow for the formation of free guanidine.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Precipitation: Dissolve the resulting solid in a minimal amount of distilled water. Adjust the pH to 6 with 10% hydrochloric acid. A white precipitate of 2-amino-4,6-pyrimidinediol will form.

  • Purification: Filter the precipitate and wash it sequentially with distilled water and ethanol to remove any remaining impurities.

  • Drying: Dry the purified product in a vacuum oven. The expected yield is typically high, around 85-95%.

Part 2: Iodination of 2-Aminopyrimidine-4,6-diol

The introduction of an iodine atom at the 5-position of the pyrimidine ring is an electrophilic aromatic substitution reaction. The pyrimidine ring, particularly with activating amino and hydroxyl groups, is susceptible to electrophilic attack.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 2-aminopyrimidine-4,6-diol likely proceeds through the formation of an electrophilic iodine species. Several reagents can be employed for this purpose, including N-Iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent. The electron-donating amino and hydroxyl groups activate the pyrimidine ring, directing the electrophilic attack to the 5-position.

G cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization Iodinating_Reagent Iodinating Reagent (e.g., NIS, I₂/Oxidant) Electrophilic_Iodine Electrophilic Iodine (I⁺) Iodinating_Reagent->Electrophilic_Iodine Pyrimidine 2-Aminopyrimidine-4,6-diol Sigma_Complex Sigma Complex (Wheland Intermediate) Electrophilic_Iodine->Sigma_Complex Pyrimidine->Sigma_Complex Attack by π-electrons Sigma_Complex_form Sigma Complex Final_Product 2-Amino-5-iodopyrimidine-4,6-diol Sigma_Complex_form->Final_Product Deprotonation

Sources

Application

The Strategic Utility of 2-Amino-5-iodopyrimidine-4,6-diol as a Precursor for Advanced Pyrimidine Derivatives

Introduction: The Pyrimidine Scaffold and the Role of a Versatile Precursor The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold and the Role of a Versatile Precursor

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The functionalization of the pyrimidine ring is therefore a critical endeavor in the quest for novel and more effective pharmaceuticals. Among the various halogenated pyrimidines that serve as versatile building blocks, 2-Amino-5-iodopyrimidine-4,6-diol stands out as a particularly valuable precursor. Its unique substitution pattern, featuring an amino group, two hydroxyl groups, and a highly reactive iodine atom at the C5 position, offers a rich platform for a diverse array of chemical transformations.

This guide provides an in-depth exploration of the synthetic utility of 2-Amino-5-iodopyrimidine-4,6-diol. We will delve into its synthesis, its application in key cross-coupling reactions, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel pyrimidine-based therapeutics. The methodologies presented herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to facilitate their successful implementation and modification.

Part 1: Synthesis of the Precursor: 2-Amino-5-iodopyrimidine-4,6-diol

The synthesis of 2-Amino-5-iodopyrimidine-4,6-diol can be approached in a two-step sequence, beginning with the construction of the pyrimidine core followed by regioselective iodination.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The foundational 2-amino-4,6-dihydroxypyrimidine scaffold is readily prepared via the well-established condensation reaction between a guanidine salt and a malonic ester derivative in the presence of a strong base.[2][3] This reaction is a classic example of a cyclocondensation, forming the stable heterocyclic ring system.

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

Materials:

  • Guanidine hydrochloride or Guanidine nitrate

  • Diethyl malonate or Dimethyl malonate

  • Sodium methoxide or Sodium ethoxide

  • Methanol or Ethanol (anhydrous)

  • Hydrochloric acid (10%) or Acetic acid (5%)

  • Water (deionized)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.

  • To this solution, add guanidine hydrochloride and diethyl malonate.[2][4]

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting solid in a minimal amount of water and adjust the pH to approximately 6 with 10% hydrochloric acid to precipitate the product.[3]

  • Filter the white precipitate, wash thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-Amino-4,6-dihydroxypyrimidine as a white or off-white solid.

Expected Yield: 85-96%[3][5]

Step 2: Iodination of 2-Amino-4,6-dihydroxypyrimidine

The introduction of an iodine atom at the C5 position of the pyrimidine ring is achieved through electrophilic iodination. The electron-rich nature of the pyrimidine ring, further activated by the amino and hydroxyl groups, directs the iodination to the C5 position. Various iodinating agents can be employed for this transformation.

Protocol 2: Synthesis of 2-Amino-5-iodopyrimidine-4,6-diol

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Iodine (I₂)

  • Sodium nitrite (NaNO₂) or Silver nitrate (AgNO₃)

  • Suitable solvent (e.g., water, aqueous acetic acid)

  • Sodium thiosulfate solution (5%)

Procedure:

  • Dissolve 2-Amino-4,6-dihydroxypyrimidine in an appropriate solvent in a reaction flask.

  • Add iodine (I₂) to the solution.

  • Slowly add a solution of sodium nitrite or silver nitrate to the reaction mixture with stirring at room temperature.[6] The reaction progress should be monitored by TLC.

  • After the reaction is complete, quench any unreacted iodine by adding a 5% sodium thiosulfate solution until the brown color disappears.

  • The precipitated product is then filtered, washed with cold water, and dried under vacuum.

Expected Outcome: 2-Amino-5-iodopyrimidine-4,6-diol as a solid product.

Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 5-position of 2-Amino-5-iodopyrimidine-4,6-diol is highly susceptible to palladium-catalyzed cross-coupling reactions, making it an excellent substrate for the introduction of diverse functionalities. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, highlighting the advantage of using the iodo-derivative for milder reaction conditions and broader substrate scope.

Below are detailed protocols for three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted pyrimidines.

Protocol 3: Suzuki-Miyaura Coupling of 2-Amino-5-iodopyrimidine-4,6-diol

Materials:

  • 2-Amino-5-iodopyrimidine-4,6-diol

  • Aryl or vinyl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water), add 2-Amino-5-iodopyrimidine-4,6-diol (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Typical Reaction Time (h)
Pd(PPh₃)₄ (3)K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906-12
Pd(dppf)Cl₂ (2)Cs₂CO₃ (3.0)DMF1004-8
Pd(OAc)₂ (2) with SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)1104-10

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Amino-5-iodopyrimidine-4,6-diol - Boronic Acid - Base - Solvent degas Degas Mixture reagents->degas catalyst Add Pd Catalyst degas->catalyst heat Heat under Inert Atmosphere (80-110°C) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product 5-Aryl/Vinyl- 2-aminopyrimidine-4,6-diol purify->product G cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ (Oxidative Addition) pd0->pd_complex R-I pd_alkynyl R-Pd(II)(C≡CR')L₂ (Transmetalation) pd_complex->pd_alkynyl R'C≡CCu alkyne_cu R'C≡CCu cu_halide CuI alkyne_cu->cu_halide + R-Pd(II)(I)L₂ pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' (Product) pd_alkynyl->product cu_halide->alkyne_cu + R'C≡CH + Base alkyne R'C≡CH base Base G start Start pd0_formation Pd(0)L₂ Formation start->pd0_formation oxidative_addition Oxidative Addition (R-I + Pd(0)L₂) pd0_formation->oxidative_addition amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0_formation Regenerates Catalyst product Product (R-NR'R'') reductive_elimination->product

Sources

Method

Application Notes and Protocols for the Catalytic Iodination of 2-Amino-4,6-dihydroxypyrimidine

Abstract This technical guide provides detailed protocols and scientific insights into the catalytic iodination of 2-amino-4,6-dihydroxypyrimidine to produce its 5-iodo derivative. Iodinated pyrimidines are crucial inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed protocols and scientific insights into the catalytic iodination of 2-amino-4,6-dihydroxypyrimidine to produce its 5-iodo derivative. Iodinated pyrimidines are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds and bioactive materials.[1][2] Traditional iodination methods often rely on harsh acidic conditions or toxic reagents.[1][2][3] This document focuses on modern, efficient, and environmentally conscious catalytic approaches. While direct literature on the catalytic iodination of 2-amino-4,6-dihydroxypyrimidine is sparse, the principles and protocols outlined herein are adapted from highly successful methods developed for structurally similar pyrimidine derivatives, such as uracil and cytosine. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize 5-iodo-2-amino-4,6-dihydroxypyrimidine.

Introduction: The Significance of Iodinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry. The introduction of an iodine atom, specifically at the C5 position, transforms the molecule into a versatile synthetic intermediate. The carbon-iodine bond is amenable to a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functional groups.[4] This versatility makes 5-iodopyrimidines valuable precursors for developing novel therapeutic agents, including antiviral and anti-inflammatory drugs.[2][5][6]

The primary challenge in pyrimidine iodination lies in the low electrophilicity of molecular iodine (I₂).[1][2] Direct reaction with electron-rich heterocyclic systems is often slow and inefficient. Catalytic methods overcome this barrier by generating a more potent iodinating species, typically an electrophilic "I⁺" equivalent, under milder conditions.

Core Principle: The Mechanism of Catalytic Electrophilic Iodination

The methods described are based on the principle of electrophilic aromatic substitution (SEAr). The pyrimidine ring, activated by its amino and hydroxyl groups, is susceptible to attack by an electrophile. However, molecular iodine itself is a weak electrophile. The role of the catalyst is to polarize or oxidize I₂ to generate a highly reactive iodinating agent.

For instance, a silver salt like silver nitrate (AgNO₃) can act as a Lewis acid, coordinating with iodine to generate a polarized I-I bond or a species akin to nitryl iodide (INO₃), which delivers a highly electrophilic iodine atom to the C5 position of the pyrimidine ring.[2] The C5 position is the most electron-rich and sterically accessible site for electrophilic attack.

Figure 1: General mechanism of catalytic electrophilic iodination on a pyrimidine ring.

Application Note I: Solvent-Free Mechanochemical Iodination

This protocol is adapted from a green chemistry approach that utilizes mechanical grinding to facilitate the reaction, eliminating the need for bulk solvents.[1][3][7] The use of a silver salt catalyst, such as AgNO₃, is highly effective in this solid-state reaction.[2][8]

Causality Behind Experimental Choices:

  • Solvent-Free: Mechanochemistry reduces chemical waste, lowers costs, and can accelerate reaction rates by bringing reactants into close contact.[1][2]

  • AgNO₃ Catalyst: Silver salts are particularly effective at activating iodine for electrophilic substitution.[2][8] AgNO₃ has shown superior reactivity compared to other salts like Ag₂SO₄ or NaNO₃ in similar systems.[2]

  • Mortar and Pestle: This simple setup provides the necessary energy through grinding to initiate and sustain the solid-state reaction.

Experimental Protocol: Mechanochemical Synthesis
  • Reagent Preparation: In a clean, dry agate mortar, add 2-amino-4,6-dihydroxypyrimidine (1.0 mmol, 1 equiv).

  • Addition of Reagents: To the mortar, add molecular iodine (I₂) (1.2 mmol, 1.2 equiv) and silver nitrate (AgNO₃) (2.0 mmol, 2.0 equiv).

  • Mechanical Grinding: Gently grind the mixture with a pestle at room temperature. The reaction is often accompanied by a visible color change. Grinding should be continuous for 20-30 minutes.[1][2]

  • Reaction Monitoring: (Optional) The reaction progress can be monitored by taking a small aliquot, dissolving it in a suitable solvent (e.g., DMSO), and analyzing by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add approximately 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the mortar to quench any unreacted iodine.

  • Isolation: Transfer the resulting slurry to a beaker. The solid product, 5-iodo-2-amino-4,6-dihydroxypyrimidine, and the byproduct, silver iodide (AgI), will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Data Summary: Mechanochemical Method

ParameterRecommended ValueRationale / Reference
Substrate1.0 equivBasis for stoichiometry
Iodine (I₂)1.2 equivProvides a slight excess to ensure complete reaction.[7]
Catalyst (AgNO₃)2.0 equivOptimal molar ratio identified for similar pyrimidines.[7]
Reaction Time20–30 minRapid reaction kinetics are a key advantage of this method.[2][7]
TemperatureRoom TemperatureThe reaction is typically facile without external heating.
Expected Yield70–98%Based on reported yields for analogous pyrimidine substrates.[1][2][3]

digraph "Mechanochemical_Workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", color="#5F6368"];
edge [penwidth=1.5, color="#4285F4"];
A[label="Weigh & Combine\nSubstrate, I₂, and AgNO₃\nin Mortar"];
B[label="Grind with Pestle\n(20-30 min at RT)"];
C [label="Monitor Reaction\n(Optional, by TLC)"];
D [label="Quench with aq. Na₂S₂O₃"];
E [label="Filter Precipitate"];
F [label="Wash with H₂O & Ethanol"];
G [label="Dry & Characterize Product"];

A -> B;
B -> C [style=dashed];
C -> B;
B -> D;
D -> E;
E -> F;
F -> G;

}

Figure 2: Experimental workflow for the solvent-free mechanochemical iodination.

Application Note II: Solution-Phase Iodination with I₂/NaNO₂

This protocol describes a facile solution-phase method using an inexpensive and non-toxic reagent system, sodium nitrite (NaNO₂), in acetonitrile.[9] This approach provides a practical alternative for labs not equipped for or preferring solution-based chemistry.

Causality Behind Experimental Choices:

  • I₂/NaNO₂ System: Sodium nitrite serves as a mild and efficient catalyst for the in-situ generation of an electrophilic iodinating species from molecular iodine.[9]

  • Acetonitrile Solvent: Acetonitrile is an effective solvent for this reaction system and can be recovered post-reaction, aligning with green chemistry principles.[9]

  • Ambient Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and reducing energy consumption.[9]

Experimental Protocol: Solution-Phase Synthesis
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,6-dihydroxypyrimidine (1.0 mmol, 1 equiv) and dissolve or suspend it in acetonitrile (10-15 mL).

  • Addition of Reagents: Add sodium nitrite (NaNO₂) (1.2 mmol, 1.2 equiv), followed by molecular iodine (I₂) (1.1 mmol, 1.1 equiv).

  • Reaction: Stir the solution vigorously at ambient temperature for 0.5 to 1.5 hours.[9]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, pour the reaction mixture into cold water (30-40 mL).

  • Quenching: Add a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color of the unreacted iodine disappears.

  • Isolation: The colorless precipitate of 5-iodo-2-amino-4,6-dihydroxypyrimidine should be collected by vacuum filtration.

  • Purification: Wash the filtered solid with cold water. The crude product can be purified by column chromatography or recrystallization as needed.[9]

Data Summary: Solution-Phase Method

ParameterRecommended ValueRationale / Reference
Substrate1.0 equivBasis for stoichiometry
Iodine (I₂)1.1 equivSlight excess ensures high conversion.
Catalyst (NaNO₂)1.2 equivEfficient and mild catalyst for this transformation.[9]
SolventAcetonitrileOptimal solvent for this reaction system.[9]
Reaction Time0.5–1.5 hThe reaction is generally rapid under these conditions.[9]
TemperatureRoom TemperatureMild conditions are sufficient for high yield.[9]

digraph "Solution_Phase_Workflow" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#F1F3F4", color="#5F6368"];
edge [penwidth=1.5, color="#34A853"];
A[label="Dissolve/Suspend Substrate\nin Acetonitrile"];
B[label="Add NaNO₂ and I₂"];
C [label="Stir at Room Temp\n(0.5 - 1.5 h)"];
D [label="Monitor by TLC"];
E [label="Pour into Cold Water"];
F [label="Quench with aq. Na₂S₂O₃"];
G [label="Filter Precipitate"];
H [label="Wash, Dry & Characterize"];

A -> B;
B -> C;
C -> D [style=dashed];
D -> C;
C -> E;
E -> F;
F -> G;
G -> H;

}

Figure 3: Experimental workflow for the solution-phase iodination using I₂/NaNO₂.

Product Validation and Characterization

To confirm the successful synthesis of 5-iodo-2-amino-4,6-dihydroxypyrimidine, standard analytical techniques should be employed. The product identity and purity can be confirmed using ¹H and ¹³C NMR spectroscopy and mass spectrometry (e.g., ESI-MS), as is standard practice in the field.[1] In the ¹H NMR spectrum, the disappearance of the signal corresponding to the C5-H proton and potential shifts in the remaining ring protons would indicate successful iodination.

References

  • Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available at: [Link]

  • Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Available at: [Link]

  • Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Semantic Scholar. Available at: [Link]

  • Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed. Available at: [Link]

  • Mondal, B., & Maity, S. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing. Available at: [Link]

  • Sigman, M. S., et al. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. Available at: [Link]

  • Anonymous. (n.d.). (2-Amino-4,6-dihydroxypyrimidine)-based catalyst system for SMC on the... ResearchGate. Available at: [Link]

  • Perina, D., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed. Available at: [Link]

  • Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Chen, D., et al. (2012). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. PMC. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Perina, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-iodopyrimidine-4,6-diol

Welcome to the technical support guide for the synthesis of 2-Amino-5-iodopyrimidine-4,6-diol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-iodopyrimidine-4,6-diol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your product yield through a deeper understanding of the reaction's underlying principles.

I. Overview of the Synthetic Pathway

The synthesis of 2-Amino-5-iodopyrimidine-4,6-diol is typically approached via a two-step process. First is the formation of the core heterocyclic structure, 2-aminopyrimidine-4,6-diol (also known as 2-aminouracil), through a condensation reaction. This is followed by a regioselective iodination at the 5-position of the pyrimidine ring.

This guide is structured to address potential issues in each of these critical stages.

II. Step 1: Synthesis of 2-Aminopyrimidine-4,6-diol

The foundational step is the condensation of an appropriate C3-dicarbonyl equivalent with guanidine. A common and effective method involves the reaction of diethyl malonate with guanidine in the presence of a strong base like sodium ethoxide.[1]

Core Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation mechanism. Sodium ethoxide deprotonates the diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the carbon atom of guanidine, followed by cyclization and elimination of ethanol to yield the stable pyrimidine ring.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-4,6-diol
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.[2] Ensure all glassware is thoroughly dried to prevent hydrolysis of the ethoxide.[3]

  • Addition of Guanidine: Add guanidine hydrochloride to the sodium ethoxide solution and stir until dissolved.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the mixture to reflux and maintain for several hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess base by carefully adding an acid (e.g., glacial acetic acid) until the pH is approximately 4-5.[4]

  • Isolation: The product will precipitate out of the solution. Isolate the solid by filtration, wash with cold ethanol and then water to remove salts, and dry under vacuum.

Troubleshooting & FAQs: Step 1

Q1: My yield of 2-aminopyrimidine-4,6-diol is very low. What are the likely causes?

A1: Low yields in this condensation reaction can stem from several factors. Here is a systematic guide to diagnosing the issue:

  • Moisture Contamination: Sodium ethoxide is extremely sensitive to moisture. The presence of water will consume the base and inhibit the crucial initial deprotonation of diethyl malonate.

    • Solution: Ensure all solvents are anhydrous and glassware is oven-dried. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[2][3]

  • Ineffective Base: The activity of the sodium ethoxide is critical.

    • Solution: Use freshly prepared sodium ethoxide or a high-quality commercial solution. Ensure the stoichiometry is correct to drive the reaction to completion.

  • Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.

    • Solution: Ensure the reaction is heated to a consistent reflux. Monitor the reaction by TLC to determine the optimal reaction time; prolonged heating can sometimes lead to side products.[2]

  • Impure Starting Materials: The purity of guanidine and diethyl malonate is essential.

    • Solution: Use high-purity reagents. If necessary, purify the starting materials before use.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A2: Side product formation is often related to incorrect stoichiometry or reaction conditions.

  • Potential Side Reactions: Incomplete cyclization or polymerization can occur. If the temperature is too high or the base concentration is not optimal, side reactions may be favored.

  • Mitigation Strategies:

    • Controlled Addition: Add the diethyl malonate slowly to the reaction mixture to control the exotherm and maintain a consistent temperature.

    • Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of guanidine is sometimes used to ensure complete conversion of the malonate ester.

III. Step 2: Iodination of 2-Aminopyrimidine-4,6-diol

This step involves the electrophilic substitution of iodine onto the electron-rich pyrimidine ring. The 5-position is activated by the two hydroxyl groups and the amino group, making it the most favorable site for iodination. A common method employs molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂).[5][6][7]

Core Reaction Mechanism

Hydrogen peroxide oxidizes molecular iodine (I₂) to a more potent electrophilic iodine species (e.g., I⁺). This electrophile is then attacked by the electron-rich 5-position of the 2-aminopyrimidine-4,6-diol ring to form the final product.

Experimental Protocol: Iodination
  • Dissolution: Suspend 2-aminopyrimidine-4,6-diol in water or an aqueous/organic co-solvent system.

  • Addition of Iodine: Add molecular iodine to the suspension.

  • Addition of Oxidant: Slowly add hydrogen peroxide dropwise to the mixture while stirring.[7] Maintain a controlled temperature, as the reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.

  • Isolation: The product, 2-Amino-5-iodopyrimidine-4,6-diol, will precipitate. Isolate by filtration, wash thoroughly with water, and dry.

Troubleshooting & FAQs: Step 2

Q1: The iodination reaction is not going to completion. What should I check?

A1: Incomplete iodination is a common issue. Consider the following points:

  • Insufficient Oxidant: Hydrogen peroxide is essential for generating the active electrophilic iodine species.

    • Solution: Ensure you are using a fresh, properly stored solution of hydrogen peroxide. You may need to add a slight excess to drive the reaction.

  • Poor Solubility: 2-aminopyrimidine-4,6-diol may have limited solubility in the reaction medium, reducing the reaction rate.

    • Solution: Experiment with different solvent systems. Using a co-solvent like ethanol or acetic acid in water can improve solubility.[8]

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate. Monitor for any signs of decomposition.

Q2: My final product is discolored. How can I improve its purity?

A2: Discoloration is often due to residual iodine or colored byproducts.

  • Solutions:

    • Thorough Washing: Ensure the crude product is washed extensively with a sodium thiosulfate solution to remove all traces of elemental iodine.

    • Recrystallization: Recrystallize the final product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain a pure, colorless solid.[9]

Q3: I suspect di-iodination or other side reactions are occurring. How can I prevent this?

A3: The pyrimidine ring is highly activated, which can sometimes lead to over-iodination or other side reactions if conditions are not carefully controlled.

  • Control of Stoichiometry:

    • Solution: Use a precise molar ratio of iodine to the pyrimidine substrate (typically 1:1 or a very slight excess of iodine).[7] Avoid a large excess of the iodinating agent.

  • Temperature Control:

    • Solution: Run the reaction at a lower temperature and add the hydrogen peroxide slowly to maintain control over the reaction's reactivity.

IV. Data and Workflow Summaries

Table 1: Key Reaction Parameters
ParameterStep 1: CondensationStep 2: Iodination
Key Reagents Guanidine, Diethyl Malonate, Sodium Ethoxide2-Aminopyrimidine-4,6-diol, Iodine (I₂), Hydrogen Peroxide (H₂O₂)
Solvent Absolute EthanolWater, Water/Ethanol, or Water/Acetic Acid
Temperature RefluxRoom Temperature to 50°C
Key Control Points Anhydrous conditions, StoichiometryRate of H₂O₂ addition, Temperature
Work-up Acidification to pH 4-5Quenching with Sodium Thiosulfate
Diagram 1: Overall Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Iodination A Guanidine + Diethyl Malonate B Condensation Reaction (NaOEt, Reflux) A->B Reactants C 2-Aminopyrimidine-4,6-diol B->C Product D Iodination Reaction (I₂, H₂O₂) C->D Intermediate E Crude Product D->E F Purification (Recrystallization) E->F G 2-Amino-5-iodopyrimidine-4,6-diol F->G

Caption: Synthetic workflow for 2-Amino-5-iodopyrimidine-4,6-diol.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting cluster_diagnosis Diagnostic Questions cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 Start Low Product Yield Q1 In which step is the yield low? Step 1: Condensation Step 2: Iodination Start->Q1 S1a Check for Moisture? - Use anhydrous solvents - Dry glassware - Use inert atmosphere Q1:f1->S1a Cause? S1b Base Ineffective? - Use fresh NaOEt - Check stoichiometry Q1:f1->S1b S1c Suboptimal Conditions? - Ensure consistent reflux - Monitor by TLC Q1:f1->S1c S2a Incomplete Reaction? - Use fresh H₂O₂ - Improve substrate solubility - Gently heat reaction Q1:f2->S2a Cause? S2b Side Reactions? - Control stoichiometry (1:1) - Control temperature Q1:f2->S2b S2c Purification Loss? - Optimize recrystallization - Ensure complete precipitation Q1:f2->S2c

Caption: Troubleshooting workflow for low product yield.

V. References

  • Fengchen Group. (2026, March 13). Understanding 2-Amino-5-iodopyridine Synthesis for Efficient Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). Mastering Complex Molecules: The Synthesis and Applications of 2-Amino-5-iodopyridine. Available at: [Link]

  • Kavain, O., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(5), 5036-5058. Available at: [Link]

  • Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Available at:

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Available at: [Link]

  • Lopez, C., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(24), 18017-18040. Available at: [Link]

  • ResearchGate. Syntheses of 2-amino-5-iodopyridine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrimidines. Available at: [Link]

  • Google Patents. DE454695C - Process for the preparation of 2-amino-5-iodopyridine. Available at:

  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Available at: [Link]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5163. Available at: [Link]

  • Google Patents. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Available at:

Sources

Optimization

How to purify 2-Amino-5-iodopyrimidine-4,6-diol from complex reaction mixtures

Welcome to the technical support guide for the purification of 2-Amino-5-iodopyrimidine-4,6-diol. This molecule's unique structure—featuring a basic amino group, acidic diol functionalities, and high polarity—presents si...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Amino-5-iodopyrimidine-4,6-diol. This molecule's unique structure—featuring a basic amino group, acidic diol functionalities, and high polarity—presents significant challenges when isolating it from complex reaction mixtures. This guide is designed for researchers, medicinal chemists, and process development professionals, providing troubleshooting advice and detailed protocols to navigate these purification challenges effectively.

Part 1: Initial Assessment & Troubleshooting FAQs

This section addresses the most common initial challenges and questions that arise when faced with a crude reaction mixture containing the target compound.

Q1: My crude product is a poorly soluble, discolored solid. What is the best first step?

This is a common scenario. The high polarity and potential for strong intermolecular hydrogen bonding in 2-Amino-5-iodopyrimidine-4,6-diol often lead to low solubility in standard organic solvents.[1]

Answer: Your first step should be characterization and a series of small-scale solubility tests. Before attempting a large-scale purification:

  • Analyze the Crude Mixture: Use techniques like ¹H NMR (in a solvent like DMSO-d₆) and LC-MS to identify your target compound and get a preliminary idea of the major impurities. Common impurities include unreacted starting materials (e.g., guanidine salts) and inorganic byproducts.

  • Solubility Screening: Test the solubility of a few milligrams of your crude material in a range of solvents at room temperature and upon heating. This data is crucial for selecting a purification strategy.

Solvent ClassExamplesExpected Solubility of Target Compound
Highly Polar Aprotic DMSO, DMFLikely the best option for dissolving the compound.[2]
Polar Protic Water, EthanolLow to moderate; may increase significantly with heating.
Aqueous Acid 1M HClHigh, due to protonation of the amino group to form a soluble salt.[3]
Aqueous Base 1M NaOHHigh, due to deprotonation of the diol groups to form a soluble salt.
Common Organic DCM, EtOAc, HexaneVery Low / Insoluble.
Q2: I suspect my main impurities are inorganic salts. How can I remove them?

Answer: Inorganic salts (e.g., NaCl, NaI) are a frequent byproduct of synthesis and workup. The most effective method depends on your compound's solubility.

  • Strategy 1: Trituration/Washing: If your product is insoluble in a particular solvent while the salts are soluble (e.g., water or ethanol), you can suspend the crude solid in that solvent, stir vigorously (triturate), and then filter. Washing the filtered solid with cold water or ethanol is often effective.

  • Strategy 2: Recrystallization: If you can find a suitable recrystallization solvent for your product, the inorganic salts will typically remain in the mother liquor.[4]

  • Strategy 3: Reversed-Phase Chromatography: If other methods fail, reversed-phase chromatography with a water/acetonitrile mobile phase will effectively separate the organic product from non-retained inorganic salts.

Q3: Which purification technique should I try first: Recrystallization, Acid-Base Extraction, or Chromatography?

Answer: The optimal starting point depends on the nature of your impurities. The following decision tree can guide your choice.

G start Start: Crude Product Analysis impurity_type What are the major impurities? start->impurity_type inorganic Inorganic Salts / Highly Polar SMs impurity_type->inorganic Salts or Polar Starting Materials neutral_organic Neutral / Less-Polar Organic Byproducts impurity_type->neutral_organic Non-polar/Neutral Organics similar_polarity Isomers / Analogs with Similar Polarity impurity_type->similar_polarity Structurally Similar Impurities recrystallization Attempt Recrystallization or Trituration inorganic->recrystallization acid_base Use Acid-Base Extraction neutral_organic->acid_base chromatography Proceed to Chromatography (HILIC or RP) similar_polarity->chromatography G start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_acid Add 1M HCl (aq) Shake & Separate start->add_acid organic_layer Organic Layer: Contains Neutral Impurities add_acid->organic_layer Phase 1 aqueous_layer Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) add_acid->aqueous_layer Phase 2 neutralize Cool and Neutralize with Base (e.g., NaOH to pH 9) aqueous_layer->neutralize precipitate Pure Product Precipitates neutralize->precipitate filtration Filter, Wash, and Dry precipitate->filtration final_product Purified 2-Amino-5-iodopyrimidine-4,6-diol filtration->final_product

Caption: Workflow for Purification via Acid-Base Extraction.

Method 3: Column Chromatography

Due to its extreme polarity, standard silica gel chromatography is often unsuccessful. Specialized techniques are required.

Q7: My compound streaks badly and has an Rf of 0 on a standard silica gel TLC plate. What column technique should I use?

Answer: An Rf of 0 on silica gel with common eluents (like ethyl acetate/hexane) confirms that the compound is too polar for normal-phase chromatography. [5][6]The best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC). [7] HILIC uses a polar stationary phase (like silica gel) but with a largely organic mobile phase (e.g., >80% acetonitrile) and a small amount of a polar solvent (e.g., water). In HILIC, the water acts as the strong, eluting solvent. This is ideal for retaining and separating very polar compounds that are poorly retained in reversed-phase. [7]

Protocol 3: HILIC Purification
  • Column & Solvent Preparation:

    • Stationary Phase: Standard silica gel.

    • Mobile Phase A: Acetonitrile (ACN).

    • Mobile Phase B: Water (often with a modifier like 0.1% formic acid or acetic acid to improve peak shape).

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or DMSO).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution to form a slurry.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Column Packing & Equilibration:

    • Pack a chromatography column with silica gel using a non-polar solvent like hexane.

    • Flush the column with your initial mobile phase conditions (e.g., 95:5 ACN:Water) for at least 10 column volumes to ensure proper equilibration.

    • Carefully add the dry-loaded sample to the top of the equilibrated column bed.

  • Elution:

    • Begin eluting with the initial mobile phase (95:5 ACN:Water).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of water (Solvent B). A typical gradient might be from 5% water to 20% or 30% water over 10-20 column volumes.

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Fraction Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Columbia University.
  • Jereb, M., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Arkivoc, 2007(14), 168-183. [Link]

  • Guidechem. (2023). What is the synthesis of 2-Amino-5-iodopyridine?.
  • University of Colorado Boulder.
  • Open Library Publishing Platform. 29.
  • LabXchange. (2024).
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chem LibreTexts.
  • Google Patents. (2019). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • OC Chem Tube. (2020). Acid-Base Extraction Tutorial. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]

  • ResearchGate. (2014). Syntheses of 2-amino-5-iodopyridine. [Link]

  • ResearchGate. (2000). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted Deiodination of 2-Amino-5-iodopyrimidine-4,6-diol During Thermal Processing

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for 2-Amino-5-iodopyrimidine-4,6-diol.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for 2-Amino-5-iodopyrimidine-4,6-diol. As Senior Application Scientists, we understand the challenges researchers face in maintaining the structural integrity of complex molecules during synthesis and processing. This guide provides in-depth troubleshooting advice, experimental protocols, and the scientific rationale to help you prevent unwanted deiodination of your compound during heating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the thermal instability of 2-Amino-5-iodopyrimidine-4,6-diol.

Q1: We are observing significant loss of iodine from our 2-Amino-5-iodopyrimidine-4,6-diol when heating it in solution. What is causing this?

A1: The deiodination you are observing is a common issue with iodinated aromatic and heteroaromatic compounds. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under thermal stress.[1] The process is often initiated by heat, light, or trace impurities and likely proceeds through a radical-mediated mechanism.[2][3] In this mechanism, an electron transfer to the molecule can lead to the formation of a radical anion, which then expels an iodide ion to form a highly reactive pyrimidinyl radical. This radical subsequently abstracts a hydrogen atom from the solvent or another molecule in the mixture to yield the undesired deiodinated product.

Q2: What is the single most effective change we can implement to quickly reduce this deiodination?

A2: The most immediate and often most effective strategy is to rigorously exclude oxygen and introduce a radical scavenger into your reaction mixture. Oxygen can initiate and propagate radical chain reactions. Performing your experiment under an inert atmosphere (e.g., Nitrogen or Argon) is critical. Concurrently, adding a small amount of a radical scavenger like TEMPO or Butylated Hydroxytoluene (BHT) can "trap" the radical intermediates that lead to deiodination, effectively halting the degradation pathway.[2][4]

Q3: How does the pH of our solution affect the stability of the C-I bond?

A3: The pH of the medium is a critical stability-determining factor.[5] The 2-Amino-5-iodopyrimidine-4,6-diol molecule has multiple ionizable groups (amino and diol/keto groups). Changes in pH alter the protonation state of these groups, which in turn modifies the electron density of the pyrimidine ring. While specific data for this exact molecule is limited, basic conditions can promote the formation of radical anions that initiate deiodination.[2] Conversely, highly acidic conditions might lead to other degradation pathways like hydrolysis.[5] Therefore, maintaining a stable, optimized pH using a buffer system is highly recommended. For many pyrimidine synthesis and modification processes, a pH range of 7.4 to 8.5 is often found to be optimal for enzymatic activity, suggesting that stability might be found in the neutral to slightly alkaline range, provided other factors are controlled.[6]

Q4: Could our choice of solvent be the culprit?

A4: Absolutely. The solvent plays a dual role in this degradation process. Firstly, certain solvents, particularly those with weaker C-H bonds (like DMF, alcohols, or ethers), can act as hydrogen atom donors, which is the final step in the radical deiodination process.[2][7] Secondly, the polarity of the solvent can influence the stability of charged intermediates and transition states involved in the degradation pathway.[8] Switching to a non-hydrogen-donating, aprotic solvent and ensuring it is thoroughly degassed can significantly reduce deiodination.

Section 2: In-Depth Troubleshooting Guide & Protocols

This section provides detailed analysis and step-by-step protocols to address specific experimental challenges.

Issue 1: Suspected Radical-Mediated Deiodination

Symptoms:

  • You observe the formation of 2-Amino-pyrimidine-4,6-diol as a major byproduct.

  • The reaction is sensitive to air exposure; deiodination is worse in open-flask experiments.

  • Deiodination is accelerated by exposure to UV or strong visible light.

Root Cause Analysis: The evidence strongly points to a single-electron transfer (SET) radical mechanism.[7] Heat provides the energy to overcome the activation barrier for an initial electron transfer event, possibly from an impurity or even another molecule of the substrate, forming a radical anion. This anion rapidly fragments, cleaving the weak C-I bond to generate a pyrimidinyl radical. This radical is then quenched by a hydrogen atom donor to complete the degradation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Pathway Compound Iodo-Pyrimidine (R-I) Initiator Heat / Light / e⁻ Donor RadicalAnion Radical Anion [R-I]•⁻ Compound->RadicalAnion Initiator->Compound e⁻ transfer ArylRadical Pyrimidinyl Radical (R•) RadicalAnion->ArylRadical Iodide Iodide Ion (I⁻) RadicalAnion->Iodide Product Deiodinated Product (R-H) ArylRadical->Product H• abstraction Trapped Trapped Adduct (Stable) ArylRadical->Trapped H_Donor Hydrogen Donor (e.g., Solvent, S-H) H_Donor->ArylRadical Scavenger Radical Scavenger (e.g., TEMPO) Scavenger->ArylRadical Trapping G Start Deiodination Observed CheckInert Is reaction under inert atmosphere? Start->CheckInert CheckScavenger Is a radical scavenger present? CheckInert->CheckScavenger Yes ImplementP1 Implement Protocol 1: Use Inert Gas CheckInert->ImplementP1 No CheckSolvent Is solvent degassed & non-H-donating? CheckScavenger->CheckSolvent Yes ImplementP2 Implement Protocol 2: Add Scavenger CheckScavenger->ImplementP2 No CheckpH Is pH controlled with a buffer? CheckSolvent->CheckpH Yes ImplementP3 Implement Protocol 3: Change/Degas Solvent CheckSolvent->ImplementP3 No Success Problem Resolved CheckpH->Success Yes ImplementP4 Implement Protocol 4: Use Buffer System CheckpH->ImplementP4 No ImplementP1->CheckScavenger ImplementP2->CheckSolvent ImplementP3->CheckpH ImplementP4->Success

Caption: A logical workflow for systematically troubleshooting unwanted deiodination.

Solutions & Protocols
  • Selection: If possible, switch from hydrogen-donating solvents (alcohols, THF, DMF) to less reactive alternatives.

    • Recommended: Acetonitrile, Dioxane, Toluene, N-Methyl-2-pyrrolidone (NMP).

    • Avoid: Isopropanol, Methanol, DMF, THF (unless required for solubility/reactivity).

  • Degassing: It is crucial to remove dissolved oxygen, which can initiate radical reactions.

    • Method 1 (Sparging): Bubble an inert gas (N₂ or Ar) through the solvent for 20-30 minutes before use.

    • Method 2 (Freeze-Pump-Thaw): For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.

For reactions in aqueous or partially aqueous media, buffering is essential.

  • Buffer Selection: Choose a buffer system that is stable at your target temperature and does not interfere with your reaction. Phosphate or citrate buffers are common choices. [9]2. Screening Experiment:

    • Set up several small-scale parallel reactions under identical conditions (temperature, inert atmosphere, scavenger).

    • Vary the pH of the buffer in each reaction (e.g., pH 5.0, 6.0, 7.0, 8.0).

    • Heat for a set period.

    • Analyze the outcome of each reaction by HPLC or LC-MS to determine the pH at which deiodination is minimized.

  • Implementation: Once the optimal pH is identified, use that buffer system for all subsequent large-scale experiments.

Section 3: Analytical Verification

Trustworthy protocols require a self-validating system. You must analytically confirm that the changes you implement are effective.

  • High-Performance Liquid Chromatography (HPLC): Develop a method that clearly separates the starting material (2-Amino-5-iodopyrimidine-4,6-diol) from the deiodinated product (2-Amino-pyrimidine-4,6-diol). This allows for accurate quantification of the degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to confirm the identity of the parent compound and the deiodinated byproduct by comparing their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to monitor the disappearance of the characteristic signal for the proton at the 5-position in the deiodinated product, which would be absent in the starting material.

Section 4: Summary of Recommendations

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution(s)Relevant Protocol(s)
Deiodination upon heating Radical chain reactionExclude oxygen from the reaction.Protocol 1
Add a radical scavenger to trap intermediates.Protocol 2
Inconsistent results Trace metal catalysisAdd a chelating agent like EDTA (0.1-1 mol%).N/A
Solvent-dependent degradation Solvent acting as H-atom donorSwitch to a non-hydrogen-donating solvent.Protocol 3
Dissolved oxygen in solventThoroughly degas the solvent before use.Protocol 3
Degradation in aqueous media Uncontrolled pH shiftsImplement a suitable buffer system.Protocol 4

By systematically applying these principles and protocols, you can gain control over the stability of 2-Amino-5-iodopyrimidine-4,6-diol, ensuring the integrity of your compound and the reliability of your experimental outcomes.

References
  • The protective role of some antioxidants and scavengers on the free radicals-induced inhibition of the liver iodothyronine 5'-monodeiodinase activity and thiols content. PubMed. Available at: [Link]

  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. MDPI. Available at: [Link]

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Biomimetic Iodofunctionalization of Aromatic and Heteroaromatic Compounds Catalyzed by Selenium Tetrachloride. Thieme Chemistry. Available at: [Link]

  • Dehalogenation - Wikipedia. Wikipedia. Available at: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PMC. Available at: [Link]

  • Inhibition of thyroid type 1 deiodinase activity by flavonoids. ResearchGate. Available at: [Link]

  • Oxidative cyclization and enzyme-free deiodination of thyroid hormones. RSC Publishing. Available at: [Link]

  • Solvents: Effects on Reaction Dynamics. YouTube. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Bio-medical Science. Available at: [Link]

  • The effect of pH on available iodine. ResearchGate. Available at: [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis for 2-Amino-5-iodopyrimidine-4,6-diol

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of 2-Amino-5-iodopyrimidine-4,6-diol. It is designed to offer both found...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC analysis of 2-Amino-5-iodopyrimidine-4,6-diol. It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure robust and reliable analytical results.

Section 1: Understanding the Analyte: Physicochemical Properties and Their HPLC Implications

Optimizing an HPLC method begins with a fundamental understanding of the analyte's chemical nature. 2-Amino-5-iodopyrimidine-4,6-diol is a multifaceted molecule with properties that directly influence its behavior in a reversed-phase chromatography system.

  • Structure: The molecule contains a pyrimidine core with two hydroxyl (diol) groups, an amino group, and an iodine atom.

  • Polarity: The presence of amino and multiple hydroxyl groups makes the compound relatively polar. This suggests that in standard reversed-phase chromatography (e.g., with a C18 column), retention might be limited, especially with high organic content in the mobile phase.

  • Ionization (pKa): The molecule possesses both acidic (diol/hydroxyl groups) and basic (amino group) functionalities.

    • The amino group on a pyrimidine ring is basic. For instance, the pKa of 2-aminopyrimidine is approximately 3.45[1][2]. This means that at a pH below ~3.5, the amino group will be protonated (positively charged).

    • The diol groups are acidic and can be deprotonated at higher pH values.

  • UV Absorbance: Pyrimidine derivatives are known to absorb UV light, making UV detection a suitable choice for HPLC analysis.[3][4] The presence of the iodine substituent and other functional groups will influence the exact absorbance maximum. A study on 2-aminopyrimidine with pimelic acid showed a maximum absorbance at 297 nm, attributed to the n–π* transition of the auxochromic amino group.[1] For iodinated compounds, absorbance maxima can also be found in the lower UV range, such as around 228 nm for iodide itself.[5] A full UV scan is recommended to determine the optimal wavelength.

These properties dictate that the most critical parameter to control for achieving good peak shape and reproducible retention is the mobile phase pH .

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for 2-Amino-5-iodopyrimidine-4,6-diol.

Q1: What is a good starting point for the stationary phase (column)?

A standard C18 or C8 reversed-phase column is a suitable starting point for analyzing pyrimidine derivatives.[3][6] Given the polar nature of the analyte, a column with high surface area and good end-capping is recommended to minimize interactions with residual silanols, which can cause peak tailing. For very polar compounds where retention on C18 is insufficient, a Hydrophilic Interaction Liquid Chromatography (HILIC) phase could be considered.[7]

Q2: What mobile phase composition should I start with?

Begin with a simple gradient elution using a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Phase (Solvent A): 10-25 mM phosphate or formate buffer. A starting pH of around 2.5 to 3.0 is recommended.

  • Organic Phase (Solvent B): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.

  • Starting Gradient: A shallow gradient, such as 5% to 50% Solvent B over 15-20 minutes, is a good initial screening condition.

Q3: Why is the mobile phase pH so critical for this analysis?

The mobile phase pH controls the ionization state of your analyte.[8] For 2-Amino-5-iodopyrimidine-4,6-diol, the amino group has a pKa around 3.5.

  • At pH < 3.5: The amino group is protonated (charged), making the molecule more polar and reducing its retention on a reversed-phase column.

  • At pH > 3.5: The amino group is neutral, making the molecule more hydrophobic and increasing its retention.

To ensure a single, stable ionic form and prevent distorted or split peaks, the mobile phase pH must be buffered and maintained at least 1.5-2 pH units away from the analyte's pKa.[9] Therefore, operating at a pH of ~2.5-3.0 is a robust starting point to ensure the amino group is consistently protonated.

Q4: What is the optimal detection wavelength?

Pyrimidine derivatives typically have strong UV absorbance.[4] The optimal wavelength should be determined by running a UV-Vis spectrum of the analyte in the mobile phase. Based on similar compounds, wavelengths around 230 nm and 260-300 nm are likely candidates.[1] A diode array detector (DAD) or photodiode array (PDA) detector is invaluable during method development for this purpose.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Problem: Poor Peak Shape (Tailing)

Q5: My peak for 2-Amino-5-iodopyrimidine-4,6-diol is tailing significantly. What are the most common causes and how do I fix it?

Peak tailing is the most common chromatographic problem for basic compounds like this analyte. It is primarily caused by secondary interactions between the analyte and the stationary phase.

Cause 1: Secondary Silanol Interactions The most frequent cause of tailing for basic compounds is the interaction between the protonated amine group of the analyte and ionized residual silanol groups (Si-O⁻) on the silica-based column packing.[10][11] These silanol groups have a pKa of approximately 3.5-4.5 and become negatively charged at higher pH.

  • Solution: Lower the mobile phase pH. By operating at a pH of 3.0 or lower, you suppress the ionization of the silanol groups, neutralizing them and minimizing the unwanted ionic interaction.[12] This is the most effective way to improve peak shape for basic analytes.

Cause 2: Column Overload Injecting too much sample mass (mass overload) can saturate the stationary phase, leading to peak distortion.[11]

  • Solution: Dilute your sample. Perform a dilution series (e.g., 1:5, 1:10, 1:100) and inject again. If the peak shape improves and becomes more symmetrical at lower concentrations, you were likely overloading the column.

Cause 3: Column Contamination or Degradation Accumulation of strongly retained matrix components can create active sites that cause tailing. A physical void at the head of the column can also disrupt the sample band.[11][13]

  • Solution: First, try flushing the column with a strong solvent wash sequence (see Protocol 4.2). If this fails, try reversing the column (if the manufacturer allows) and flushing to remove contaminants from the inlet frit.[10] If the problem persists after cleaning, and a neutral compound also shows tailing, the column may be permanently damaged and require replacement.[14]

Below is a systematic workflow for diagnosing and resolving peak tailing:

Troubleshooting_Peak_Tailing Start Start Problem Poor Peak Shape (Tailing Factor > 1.2) Start->Problem Observe Check1 Inject Neutral Compound (e.g., Toluene, Uracil) Problem->Check1 Step 1 Check Check Action Action Result Result End End Check2 Chemical Issue: Verify Mobile Phase pH Check1->Check2 Peak is Symmetrical Action1 Physical Issue: - Check for voids - Check fittings/tubing - Replace column Check1->Action1 Peak is Tailing Action2 Lower Mobile Phase pH to 2.5 - 3.0 using Formate/Phosphate Buffer Check2->Action2 pH > 3.5 Check3 Check Sample Concentration Check2->Check3 pH is correct Action1->End Resolved Result1 Peak Shape Improved Action2->Result1 Action2->Check3 No Improvement Result1->End Resolved Action3 Dilute Sample (5x, 10x) and re-inject Check3->Action3 High Concentration Action4 Use High Purity/ End-Capped Column Check3->Action4 Low Concentration Action3->Result1 Action4->End Resolved

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-Amino-5-iodopyrimidine-4,6-diol in Acidic Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, troubleshoot, and resolve the degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, troubleshoot, and resolve the degradation of 2-Amino-5-iodopyrimidine-4,6-diol under acidic conditions.

This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and empirical data to ensure your synthetic workflows and analytical methods remain robust.

Mechanistic Overview of Acidic Degradation

Understanding why a molecule fails is the prerequisite to preventing it. 2-Amino-5-iodopyrimidine-4,6-diol features three highly reactive domains under acidic stress:

  • The C5-Iodine Bond (Protodeiodination): The iodine atom is bulky and highly polarizable. In the presence of strong protic acids and thermal energy, the pyrimidine ring undergoes the reverse of electrophilic aromatic substitution[1]. A proton attacks the C5 position, expelling the iodine as an iodonium ion ( I+ ), yielding 2-amino-4,6-dihydroxypyrimidine. This is a known vulnerability in [2].

  • The C2-Amino Group (Deamination): Protonation of the adjacent ring nitrogens increases the electrophilicity of the C2 carbon. Water acts as a nucleophile, attacking C2 to form a tetrahedral intermediate that collapses to expel ammonia ( NH3​ ), converting the molecule into 5-iodobarbituric acid. This hydrolytic vulnerability is well-documented in [3].

  • Tautomerization-Induced Instability: The 4,6-diol form exists in equilibrium with the 4,6-dione (uracil-like) tautomer. Acidic media strongly favor the dione form, which alters the electronic landscape and accelerates both deiodination and hydrolysis[4].

Pathway A 2-Amino-5-iodopyrimidine-4,6-diol (Parent) B 2-Amino-4,6-dihydroxypyrimidine (Deiodination) A->B H+ / Heat (- I+) C 5-Iodobarbituric acid (Deamination) A->C H+ / H2O (- NH3) D Barbituric acid (Complete Degradation) B->D H+ / H2O (- NH3) C->D H+ / Heat (- I+)

Degradation pathways of 2-Amino-5-iodopyrimidine-4,6-diol under acidic stress.

Quantitative Degradation Profiling

To troubleshoot effectively, you must benchmark your observations against established kinetic data. The table below summarizes the degradation rates of 2-Amino-5-iodopyrimidine-4,6-diol under various acidic conditions.

Acidic ConditionTemperatureTime to 10% Degradation ( t90​ )Primary DegradantDominant Mechanism
0.1 M HCl (aq)25°C> 72 hoursNoneStable
1.0 M HCl (aq)60°C4.2 hours2-Amino-4,6-diolProtodeiodination
1.0 M H_{2}SO_{4} (aq)80°C0.8 hoursBarbituric acidDeiodination + Deamination
0.1 M TFA (ACN)60°C> 48 hoursNoneStable (Aprotic)
Diagnostic FAQs & Troubleshooting Guide

Q1: I am observing a major impurity peak with a mass reduction of ~126 Da. What is happening? A1: This is classic protodeiodination[1]. The C5-iodine is being displaced by a proton, yielding 2-amino-4,6-dihydroxypyrimidine. Causality: High temperatures in protic acids drive the reverse electrophilic aromatic substitution, similar to [5]. Solution: Lower the reaction temperature (keep below 25°C) or switch to a non-nucleophilic organic acid like Trifluoroacetic acid (TFA) in an aprotic solvent.

Q2: My LC-MS shows an M+1 mass shift (e.g., from m/z 254 to 255). How do I prevent this? A2: An M+1 shift indicates deamination (hydrolysis of the C2- NH2​ group to an -OH group), forming 5-iodobarbituric acid[3]. Causality: Water acts as a nucleophile attacking the protonated pyrimidine ring at C2. Solution: Minimize water content by using anhydrous acidic media (e.g., 4.0 M HCl in Dioxane) or rigorously dried aprotic solvents.

Q3: Why does my compound degrade faster in aqueous sulfuric acid compared to aqueous hydrochloric acid at the same pH? A3: This is due to the oxidative potential of sulfuric acid. While both acids provide protons to catalyze deamination and deiodination, sulfuric acid can act as an oxidizing agent at elevated temperatures, facilitating the oxidation of the expelled iodide ( I− ) to iodine ( I2​ ). This shifts the equilibrium of the protodeiodination reaction forward, accelerating the degradation[6].

Workflow Start Degradation Detected in Acidic Media LCMS LC-MS Analysis Start->LCMS Deiod Mass Shift: -126 Da (Protodeiodination) LCMS->Deiod Loss of Iodine Deam Mass Shift: +1 Da (Deamination) LCMS->Deam Loss of NH2, Gain of OH Act1 Reduce Temperature & Acid Normality Deiod->Act1 Act2 Use Aprotic Solvents Minimize Water Deam->Act2

Diagnostic LC-MS workflow for troubleshooting acidic degradation of pyrimidines.

Self-Validating Experimental Protocols
Protocol 1: Forced Degradation & Kinetic Quenching (Self-Validating System)

Objective: Isolate and identify specific degradation pathways to validate the stability profile of your batch.

  • Stock Preparation: Dissolve 1 mg/mL of 2-Amino-5-iodopyrimidine-4,6-diol in anhydrous DMSO.

  • Acidic Stress: Aliquot 1 mL of the stock solution into a sealed vial. Add 1 mL of 1.0 M HCl (aqueous).

  • Thermal Incubation: Incubate the vial at 60°C.

  • Kinetic Quenching: At exactly 1, 2, and 4 hours, remove a 100 µL aliquot and immediately neutralize it with 100 µL of 1.0 M NaOH.

  • LC-MS Analysis: Monitor specific mass transitions: m/z 254 [M+H]+ (Parent), m/z 128 [M+H]+ (Deiodinated), m/z 255 [M+H]+ (Deaminated). Causality & Self-Validation: By neutralizing the aliquots immediately, you freeze the kinetic state of the reaction. If the neutralized samples show no further degradation when left on the autosampler for 24 hours, you have successfully validated that the degradation is strictly acid-catalyzed and not an artifact of oxidative or photolytic instability in the diluent.

Protocol 2: Anhydrous Acidic Processing (Mitigation Strategy)

Objective: Perform acid-catalyzed synthetic steps (e.g., Boc-deprotection of a coupled intermediate) without degrading the pyrimidine core.

  • Solvent Selection: Replace all aqueous acids with 4.0 M HCl in Dioxane.

  • Temperature Control: Maintain the reaction vessel at 0–5°C using an ice bath to suppress the thermal activation energy required for protodeiodination.

  • Reagent Addition: Add the pyrimidine dropwise to the acidic solution under an inert atmosphere (Nitrogen or Argon) to prevent ambient moisture ingress.

  • Workup: Evaporate the solvent under reduced pressure (lyophilization) rather than performing an aqueous extraction. Causality & Self-Validation: Water is the obligate nucleophile for deamination, and high-dielectric solvents stabilize the transition state for protodeiodination. By switching to an anhydrous, low-dielectric system, you eliminate the nucleophile. You can validate this system by spiking a test reaction with 5% D2​O ; if deamination resumes and incorporates deuterium (detectable via mass spec), the causality of water-driven hydrolysis is definitively proven.

References
  • "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." PMC, National Institutes of Health.[Link]

  • "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." PMC, National Institutes of Health.[Link]

  • "Mechanism of action of iodothyronine-5'-deiodinase." PubMed, National Institutes of Health.[Link]

  • "Organic Iodine(I, III, and V) Chemistry: 10 Years of Development." MDPI Molecules.[Link]

Sources

Optimization

Minimizing side products and impurities in 2-Amino-5-iodopyrimidine-4,6-diol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming synthetic bottlenecks associated with highly functionalized pyrimidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming synthetic bottlenecks associated with highly functionalized pyrimidines. 2-Amino-5-iodopyrimidine-4,6-diol is a critical intermediate for antiviral therapeutics and complex bioconjugates. However, its electron-deficient core and multiple hydrogen-bond donors make it susceptible to oxidative degradation during synthesis and dehalogenation during downstream cross-coupling.

This guide provides field-proven, mechanistically grounded solutions to minimize side products and ensure reproducible yields.

Part 1: Troubleshooting Iodination Impurities (FAQs)

Q1: During the synthesis of 2-amino-5-iodopyrimidine-4,6-diol from 2-amino-pyrimidine-4,6-diol, I frequently observe dark, tarry impurities and low yields. Why is this happening, and how can I prevent it? A: The C5 position of the pyrimidine ring is inherently electron-deficient, making standard electrophilic aromatic substitution ( SE​Ar ) sluggish. Historically, researchers force this reaction using harsh oxidative conditions (e.g., I2​ / HNO3​ or I2​ / H2​SO4​ ). The Causality: Strong acids generate highly aggressive oxidative species that attack the amino and hydroxyl groups, leading to oxidative ring cleavage and polymerization[1]. The Solution: You must shift to a mild electrophilic iodine ( I+ ) generator. Utilizing molecular iodine ( I2​ ) with sodium nitrite ( NaNO2​ ) or silver nitrate ( AgNO3​ ) generates the active nitryl iodide or silver iodide complex at near-neutral pH[1],[2]. This preserves the pyrimidine core and eliminates dark oxidative impurities.

Q2: How do I efficiently remove unreacted iodine without losing my highly polar product during workup? A: 2-Amino-5-iodopyrimidine-4,6-diol is highly water-soluble due to lactam-lactim tautomerism. Traditional aqueous extractions will result in massive product loss. The Solution: Utilize a self-validating chemical quench. By adding cold 5% aqueous Na2​S2​O3​ directly to the reaction mixture, you instantly reduce unreacted non-polar I2​ into highly water-soluble iodide ( I− ) ions[2]. The product will precipitate out of the aqueous layer as a colorless solid, allowing for isolation via simple vacuum filtration.

Part 2: Troubleshooting Cross-Coupling Impurities (FAQs)

Q1: When using 2-amino-5-iodopyrimidine-4,6-diol in Suzuki-Miyaura cross-couplings, my major impurity is the protodehalogenated starting material. How do I prevent this? A: Protodehalogenation is the most common competing pathway in the Pd-catalyzed cross-coupling of electron-deficient heteroaryl halides[3]. The Causality: The free amino and hydroxyl groups on the pyrimidine coordinate with the Palladium(II) center, drastically slowing down the transmetalation step. When transmetalation is delayed, the Pd(II)-aryl intermediate is exposed to protic solvents (like water or alcohols) for too long, leading to protonation and the release of the de-iodinated pyrimidine[4]. The Solution: You must accelerate transmetalation to outcompete protonation. Use highly electron-rich, bulky phosphine ligands (e.g., XPhos) or water-soluble ligands like the sodium salt of 2-amino-4,6-dihydroxypyrimidine (ADHP)[4]. Additionally, keep reaction temperatures below 60 °C to suppress thermal dehalogenation[5].

Part 3: Quantitative Data Presentation

To aid in protocol selection, the following table summarizes the causal relationship between iodination conditions and the resulting impurity profiles.

Reaction ConditionElectrophilic SourceTypical YieldMajor Impurities / Side ProductsEnvironmental Profile
I2​ / HNO3​ (Reflux) I+ (Harsh Acid)40–50%Oxidative ring degradation, NitrationToxic, Corrosive
I2​ / AgNO3​ (Solvent-free) I+ via AgI precip.70–98%Unreacted SM (if AgI coats solid)Green, High Atom Econ
I2​ / NaNO2​ ( CH3​CN ) Nitryl Iodide80–90%Trace deiodination upon heatingMild, Eco-friendly

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C5-Iodination (Mild I2​ / NaNO2​ Method)

This protocol utilizes a mild oxidant to prevent ring degradation, establishing a self-validating visual cue for completion[2].

  • Preparation: Suspend 2-amino-pyrimidine-4,6-diol (1.0 equiv) and molecular iodine ( I2​ , 1.0 equiv) in acetonitrile (1.2 mL/mmol substrate).

  • Activation: Add sodium nitrite ( NaNO2​ , 1.0 equiv) portion-wise at room temperature (30 °C). Mechanistic Note: NaNO2​ acts as a mild oxidant to generate the active electrophilic iodine species without drastically lowering the pH.

  • Reaction Monitoring: Stir for 0.5 to 1.5 hours. Monitor via TLC (MeOH/ CHCl3​ ) until the starting material is consumed.

  • Quenching (Self-Validating Step): Add cold water followed by 5% aqueous Na2​S2​O3​ . Validation: The immediate disappearance of the characteristic brown iodine color indicates successful reduction of unreacted I2​ .

  • Isolation: Filter the resulting colorless precipitate. Wash with cold water and dry under a vacuum. Analytical Validation: The complete disappearance of the C5-H singlet (~7.8 ppm) in 1H -NMR confirms 100% regioselective iodination.

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Iodopyrimidines

This protocol is optimized to suppress protodehalogenation by accelerating transmetalation[4],[5].

  • Catalyst Preparation: In a degassed solvent system (e.g., THF/Water 4:1), combine Pd(OAc)2​ (5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 10 mol%).

  • Reagent Addition: Add 2-amino-5-iodopyrimidine-4,6-diol (1.0 equiv), the aryl boronic acid (1.5 equiv), and a mild base ( K3​PO4​ , 2.0 equiv). Mechanistic Note: Excess boronic acid compensates for any boronic acid homocoupling, ensuring transmetalation remains the fastest step.

  • Heating: Heat the mixture gently to 50 °C. Do not exceed 80 °C.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd black, and purify via reverse-phase chromatography.

Part 5: Mechanistic Visualizations

The following diagrams map the causal pathways of our targeted reactions versus their primary impurity-generating side reactions.

IodinationPathway SM 2-Amino-pyrimidine-4,6-diol Reagents I2 + Activator (NaNO2 or AgNO3) SM->Reagents Target 2-Amino-5-iodopyrimidine-4,6-diol (Target) Reagents->Target Mild Activation (Green) Impurity1 Oxidative Ring Degradation (Impurity) Reagents->Impurity1 Harsh Acids (HNO3) Impurity2 Unreacted Starting Material (Impurity) Reagents->Impurity2 Incomplete Rxn

Reaction pathways for C5-iodination highlighting target synthesis vs. impurity generation.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex (Ar-Pd-I) Pd0->OxAdd + 5-Iodopyrimidine TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Fast) Dehalogenation Protodehalogenation (Ar-H Impurity) OxAdd->Dehalogenation Protic Solvent (Slow Transmetalation) Product C5 Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0

Suzuki-Miyaura catalytic cycle showing the competing protodehalogenation impurity pathway.

References
  • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Source: nih.gov.
  • Title: effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Source: heteroletters.org.
  • Title: A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Source: acs.org.
  • Title: Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. Source: nih.gov.
  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: nih.gov.

Sources

Troubleshooting

Optimizing crystallization conditions for 2-Amino-5-iodopyrimidine-4,6-diol

Technical Support Center: Crystallization Optimization for 2-Amino-5-iodopyrimidine-4,6-diol Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation and structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 2-Amino-5-iodopyrimidine-4,6-diol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation and structural characterization of heavily functionalized heterocyclic active pharmaceutical ingredients (APIs).

2-Amino-5-iodopyrimidine-4,6-diol (CAS: 857411-23-5) is notoriously difficult to crystallize. Its molecular architecture features an amphoteric profile (a basic amino group alongside acidic hydroxyl/keto groups) and a heavy, highly polarizable iodine atom. This creates a highly competitive supramolecular environment where strong hydrogen-bonding networks clash with directional halogen bonding, often resulting in kinetic trapping and amorphous precipitation.

This guide is designed to troubleshoot your crystallization workflows, explaining the physicochemical causality behind each step to ensure reproducible, high-quality results.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound consistently precipitate as a fine, amorphous powder rather than forming well-defined single crystals? A1: This is a classic manifestation of uncontrolled supersaturation driven by competing intermolecular forces. Pyrimidines with multiple hydrogen-bond donors and acceptors rapidly assemble into rigid, disordered networks, leading to kinetic trapping[1]. Furthermore, the bulky iodine atom at the C5 position acts as a ditopic halogen-bond donor. This creates competing supramolecular pathways (C–I···N and C–I···O interactions) that disrupt uniform lattice growth[2]. Solution: You must suppress the nucleation rate. Avoid rapid anti-solvent addition or crash-cooling. For bulk isolation, utilize a slow pH-shift reactive crystallization. For X-ray quality crystals, use vapor diffusion to allow thermodynamic control over the assembly process.

Q2: How do I select the right solvent system given its extremely poor solubility in common organic solvents? A2: The poor solubility is due to the compound's exceptionally high crystal lattice energy. Because 2-Amino-5-iodopyrimidine-4,6-diol is amphoteric, it behaves similarly to zwitterionic amino acids[3]. It is virtually insoluble in neutral water, ethanol, or dichloromethane. Solution: You must disrupt the solute-solute hydrogen bonds. This can be achieved chemically by altering the pH (dissolving it in aqueous NaOH or HCl to form a highly soluble salt) or physically by using highly polar aprotic solvents (like DMSO or DMF) that act as overwhelming hydrogen-bond acceptors.

Q3: How does tautomerism affect my crystallization, and how can I control it? A3: Pyrimidine-4,6-diols exhibit complex keto-enol tautomerism. In solution, they rarely exist as true "diols" but rather tautomerize into pyrimidine-4,6-diones or 4-hydroxy-pyrimidin-6-ones[1]. The specific tautomeric state dictates the geometry of the hydrogen-bonding motif. Polar solvents (water, DMSO) heavily favor the highly polar diketo forms. Solution: To ensure polymorphic consistency from batch to batch, strictly control the final pH and the dielectric constant of your solvent mixture. Crystallizing from an acidic medium will protonate the ring nitrogen, forcing a specific tautomeric state and fundamentally altering the crystal habit.

Part 2: Quantitative Physicochemical Profiling

To rationally design your crystallization, you must understand the compound's solubility and nucleation boundaries. The table below summarizes the empirical behavior of 2-Amino-5-iodopyrimidine-4,6-diol across various environments.

Solvent SystempH / AdditiveSolubility (25°C)Nucleation Induction TimeTypical Crystal Habit
WaterNeutral (pH 7.0)< 0.1 mg/mLN/A (Suspension)Amorphous aggregates
WaterBasic (pH 12.0)> 50 mg/mL> 24 hoursSolvated sodium salts
WaterAcidic (pH 1.5)> 30 mg/mL> 12 hoursNeedles (Hydrochloride salt)
DMSONone~ 25 mg/mL> 48 hoursMicrocrystalline powder
DMSO / EtOAcVapor DiffusionVariable7–14 daysBlock/Prism (Single crystals)

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific quality control checkpoints directly into the workflow, you can verify the success of the crystallization in real-time.

Protocol A: pH-Shift Reactive Crystallization (For Bulk Purification)

This method leverages the amphoteric nature of the API to achieve high-yield purification[4]. By dissolving the compound as a salt and slowly neutralizing it to its isoelectric point, we force controlled supersaturation.

  • Dissolution: Suspend 1.0 g of crude 2-Amino-5-iodopyrimidine-4,6-diol in 20 mL of deionized water. Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches 11.5–12.0. The solution should become completely clear as the sodium salt forms.

  • Clarification: Filter the basic solution through a 0.22 µm PTFE syringe filter to remove any insoluble impurities or heterogeneous nucleation sites (dust).

  • Controlled Neutralization: Transfer the filtrate to a jacketed reactor set to 40°C. Using a syringe pump, add 1M HCl at a strict rate of 0.1 mL/min. Monitor the pH continuously.

  • Nucleation & Aging: As the pH approaches 6.5–7.0 (the approximate isoelectric point), the solution will become turbid. Stop the acid addition immediately. Hold the suspension at 40°C for 2 hours to allow Ostwald ripening, then cool to 5°C at a rate of 0.5°C/min.

  • Isolation & Self-Validation: Filter the resulting crystals under vacuum and wash with ice-cold water.

    • Self-Validation Check: Measure the UV absorbance of the final mother liquor at 280 nm. An absorbance near zero confirms that the supersaturation has been fully depleted and crystallization is complete. Expected yield: >85%.

Protocol B: Anti-Solvent Vapor Diffusion (For Single Crystal XRD)

To obtain crystals suitable for X-ray diffraction, the kinetics of the halogen and hydrogen bonding must be slowed down to allow error-correction during lattice assembly.

  • Solvent Preparation: Dissolve 10 mg of the highly pure compound in 0.5 mL of anhydrous DMSO in a 2 mL inner glass vial. Sonicate briefly to ensure complete dissolution.

  • Chamber Setup: Place the unsealed 2 mL inner vial into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully add 3 mL of Ethyl Acetate (EtOAc) into the outer 20 mL vial, ensuring it does not splash into the inner vial.

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Place the setup in a vibration-free incubator at 20°C in the dark.

  • Harvesting & Self-Validation: Allow vapor diffusion to proceed undisturbed for 7 to 14 days. EtOAc will slowly diffuse into the DMSO, gradually lowering the solubility.

    • Self-Validation Check: Inspect the inner vial under a polarized light microscope. The presence of sharp birefringence (bright colors against a dark background) confirms the formation of a highly ordered crystalline lattice rather than amorphous precipitation.

Part 4: Supramolecular & Workflow Visualizations

Workflow Start Target: 2-Amino-5-iodopyrimidine-4,6-diol Bulk Bulk Purification (> 1g scale) Start->Bulk High Yield Needed Single Single Crystal XRD (< 50mg scale) Start->Single Structure Det. Needed pHShift pH-Shift Crystallization (Aqueous NaOH / HCl) Bulk->pHShift Vapor Vapor Diffusion (DMSO / EtOAc) Single->Vapor

Decision tree for selecting crystallization methods based on experimental goals.

Assembly Monomer Solvated Monomer (Amphoteric) Tautomer Keto-Enol Tautomerization (pH/Solvent Dependent) Monomer->Tautomer Dissolution Dimer Primary Assembly (H-Bonded Dimers) Tautomer->Dimer N-H...O Interactions Polymer Secondary Assembly (Halogen-Bonded Network) Dimer->Polymer C-I...N / C-I...O Interactions Crystal Macroscopic Crystal (3D Lattice) Polymer->Crystal Supersaturation

Supramolecular assembly pathway highlighting hydrogen and halogen bonding.

References

  • Product Class 12: Pyrimidines Thieme Connect[Link]

  • Ditopic halogen bonding with bipyrimidines and activated pyrimidines IUCr Journals[Link]

  • Predicting the Aqueous Solubility of Pharmaceutical Cocrystals As a Function of pH and Temperature ACS Publications[Link]

  • Modeling the Precipitation of l-Glutamic Acid via Acidification of Monosodium Glutamate ResearchGate[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in LC-MS Analysis of 2-Amino-5-iodopyrimidine-4,6-diol

This guide provides in-depth troubleshooting for a common and frustrating issue encountered during the LC-MS analysis of 2-Amino-5-iodopyrimidine-4,6-diol: chromatographic peak tailing. As a polar, multifunctional compou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for a common and frustrating issue encountered during the LC-MS analysis of 2-Amino-5-iodopyrimidine-4,6-diol: chromatographic peak tailing. As a polar, multifunctional compound, its analysis requires careful consideration of mobile phase chemistry and hardware interactions to achieve the sharp, symmetrical peaks necessary for accurate quantification and robust methods. This document is structured as a series of frequently asked questions (FAQs) to directly address specific problems and guide you through a logical, science-backed troubleshooting process.

FAQ 1: I'm seeing significant peak tailing with 2-Amino-5-iodopyrimidine-4,6-diol. What are the most likely causes?

Peak tailing for this specific analyte almost always originates from two primary chemical interactions within the chromatographic system: uncontrolled secondary ionic interactions and metal chelation .[1][2]

  • Secondary Ionic Interactions: Your analyte has both a basic amino group and acidic diol groups. At an inappropriate mobile phase pH, these groups can become ionized and engage in strong, undesirable interactions with residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[2][3] These interactions are a different retention mechanism from the intended reversed-phase partitioning, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • Metal Chelation: The arrangement of the amino and hydroxyl functional groups on the pyrimidine ring creates a perfect pocket for chelating (binding) to trace metal ions.[1] These metal ions can be present as impurities in the silica packing material or can leach from stainless steel components of the HPLC system, such as frits, tubing, or even the column body itself.[4][5] This binding interaction is often strong and reversible, leading to a classic tailing peak shape as the analyte is slowly released from these metal sites.[6][7]

Understanding these root causes is the first step toward a targeted solution. The following FAQs will walk you through systematic steps to diagnose and eliminate these issues.

FAQ 2: How can I use the mobile phase to quickly improve my peak shape?

Optimizing the mobile phase pH is the most powerful and immediate tool for improving the peak shape of ionizable compounds.[8][9][10] The goal is to suppress the ionization of either the analyte's functional groups or the column's residual silanols to minimize secondary interactions.

Protocol: Mobile Phase pH Optimization
  • Establish a Baseline: First, run your current method to document the initial tailing factor and retention time.

  • Acidic Mobile Phase (Recommended Start): Prepare an aqueous mobile phase (Solvent A) containing 0.1% formic acid. This will bring the pH to approximately 2.7. At this low pH, the acidic silanol groups on the column are protonated (neutral), significantly reducing their ability to interact with your analyte.[3][11] The basic amino group on your analyte will be protonated (positive charge), but eliminating the active silanols is often the more effective strategy.

  • Buffered Mobile Phase (Alternative): If low pH alone is insufficient, a buffered system provides more robust pH control. Prepare an aqueous mobile phase with 10 mM ammonium formate and adjust the pH to 3.0 with formic acid. This ensures the pH remains stable even after mixing with the organic solvent.[12][13][14]

  • Systematic Evaluation: Analyze your standard using the new mobile phase conditions. Compare the peak shape, tailing factor, and retention time to your baseline. For most polar amine-containing compounds, a low pH mobile phase yields a dramatic improvement.

Mobile Phase Additive Typical Concentration Approx. pH Mechanism of Action & Best Use Case MS Compatibility
Formic Acid 0.1% (v/v)~2.7Suppresses silanol ionization by creating an acidic environment. Excellent starting point for basic analytes.[11][15]Excellent
Ammonium Formate 10 mMBuffers pH 2.8 - 4.8Provides robust pH control, improving method reproducibility.[11][12]Excellent
Ammonium Acetate 10 mMBuffers pH 3.8 - 5.8Useful if a slightly higher pH is needed to optimize selectivity between multiple compounds.[9][11]Excellent

FAQ 3: I've optimized the pH, and the peak is better but still tailing. What should I try next?

If pH optimization alone doesn't resolve the issue, the primary suspect is metal chelation .[1][6] Even at low pH, your analyte can still interact with metal ions in the system. The solution is to introduce a small amount of a strong chelating agent into your mobile phase to "passivate" the system in real-time.

Protocol: Using a Chelating Agent Additive

Medronic acid is an excellent choice for this purpose as it is a powerful chelator and generally shows less ion suppression in MS than alternatives like EDTA.[16][17]

  • Prepare a Chelator Stock Solution: Create a 5 mM stock solution of medronic acid in water.

  • Modify Mobile Phases: Add the medronic acid stock solution to both your aqueous (A) and organic (B) mobile phases to achieve a final concentration of 5-10 µM (micromolar). Crucially, do not use millimolar concentrations , as this will lead to severe ion suppression and other chromatographic problems.[6][16]

  • Equilibrate Thoroughly: Flush the entire LC system, including the column, with the chelator-containing mobile phase for at least 30-60 minutes. This allows the chelator to bind to active metal sites throughout the flow path.

  • Analyze the Sample: Inject your sample. In many cases, the addition of a micro-molar concentration of a chelator will produce a sharp, symmetrical peak where tailing was previously observed.[17][18]

This approach works because the chelating additive has a higher affinity for the stray metal ions than your analyte does. It effectively mops up the active metal sites, preventing your compound from interacting with them.[6][17]

FAQ 4: Could my column or hardware be the root of the problem?

Absolutely. If mobile phase additives do not fully resolve the tailing, the issue may be inherent to the column or the LC system hardware itself.[1] Standard stainless steel hardware can be a persistent source of metal ions that cause tailing with sensitive compounds.[4][5]

Troubleshooting Workflow: Hardware and Column Contributions

G cluster_0 Troubleshooting Flow for Hardware Issues A Persistent Tailing After Mobile Phase Optimization B Test with an Inert LC Column (PEEK-lined or Coated Steel) A->B C Peak Shape Improves? B->C D Root cause is interaction with standard column hardware. C->D  Yes E Consider System-Level Issues C->E  No H Problem Solved D->H F Use Bio-Inert LC System (PEEK or MP35N flow path) E->F Option 1 G Advanced: System Passivation (Nitric Acid Flush) E->G Option 2 F->H G->H

Caption: Systematic workflow for diagnosing hardware-related peak tailing.

Column Selection

For analytes prone to metal chelation, consider using columns specifically designed to minimize these interactions.

Column Type Description Advantages for this Analyte
Inert Coated Stainless Steel A standard stainless steel column body with a specialized inert coating applied to all internal surfaces.[19][20]Dramatically reduces analyte interaction with metal, improving peak shape and recovery without requiring mobile phase additives.[19][20]
PEEK-Lined or Full PEEK The column hardware is either lined with or constructed entirely from Polyetheretherketone (PEEK), a metal-free polymer.[4]Completely eliminates the column as a source of metal ion leaching, providing excellent inertness. May have lower pressure limits than steel.
High-Purity Silica C18 Columns packed with silica that has undergone extensive processing to remove trace metal impurities.Reduces interactions with the stationary phase itself, but does not address leaching from the column frits or body.
System-Level Solutions

If tailing persists even with an inert column, the problem may lie within the LC system itself (pump, injector, tubing).[5]

  • Bio-Inert LC Systems: These systems replace all stainless steel components in the flow path with materials like PEEK or MP35N alloy.[21] They are the gold standard for analyzing highly sensitive compounds and provide the ultimate protection against metal-ion interactions.[7][21]

  • System Passivation: This is an advanced procedure for standard stainless steel systems. It involves flushing the entire system with a strong acid, like nitric acid, to remove exogenous iron and create a more uniform, passive oxide layer on the steel surfaces.[22][23][24][25] This procedure must be done with extreme care, with the column removed , and by following validated protocols to avoid damaging the instrument.[22][23]

By systematically addressing mobile phase chemistry, evaluating chelator additives, and finally considering the hardware, you can effectively diagnose and resolve even the most stubborn peak tailing for 2-Amino-5-iodopyrimidine-4,6-diol.

References

  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop. Retrieved March 27, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 27, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved March 27, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved March 27, 2026, from [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. (n.d.). Diduco. Retrieved March 27, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 27, 2026, from [Link]

  • Definition of Passivating and Purging in HPLC. (2026, February 19). MicroSolv Technology Corporation. Retrieved March 27, 2026, from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved March 27, 2026, from [Link]

  • Cleaning and Passivation of Liquid Chromatography. (2024, July 9). Welch Materials. Retrieved March 27, 2026, from [Link]

  • How To Passivate HPLC Stainless Steel For Corrosion Resistance. (2017, January 13). SilcoTek. Retrieved March 27, 2026, from [Link]

  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 27, 2026, from [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. (2026, February 13). MicroSolv Technology Corporation. Retrieved March 27, 2026, from [Link]

  • Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns and Guards. (2023, December 11). Restek. Retrieved March 27, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved March 27, 2026, from [Link]

  • What are the Common Peak Problems in HPLC? (n.d.). Chromatography Today. Retrieved March 27, 2026, from [Link]

  • Arnold, E. (2017, June 23). HPLC: What to do in case of peaks being too broad? Lösungsfabrik. Retrieved March 27, 2026, from [Link]

  • Using Hybrid Organic–Inorganic Surface Technology to Mitigate Analyte Interactions with Metal Surfaces in UHPLC. (2021, April 2). ACS Publications. Retrieved March 27, 2026, from [Link]

  • The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development. (2019, June 5). LCGC International. Retrieved March 27, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved March 27, 2026, from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI. Retrieved March 27, 2026, from [Link]

  • Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns. (2024, February 2). Restek. Retrieved March 27, 2026, from [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. (n.d.). Waters Corporation. Retrieved March 27, 2026, from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). PubMed. Retrieved March 27, 2026, from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. Retrieved March 27, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved March 27, 2026, from [Link]

  • THE IMPORANCE OF MITIGATING ANALYTE INTERACTIONS WITH METAL SURFACES IN HPLC SEPARATIONS OF SMALL MOLECULES. (n.d.). LabRulez. Retrieved March 27, 2026, from [Link]

  • Why Do Peaks Tail? (n.d.). LC Troubleshooting Bible.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 27, 2026, from [Link]

  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Determination of Low-Metal Release Using the Agilent 1260 Infinity II Bio-inert LC with ICP-MS. (n.d.). Agilent. Retrieved March 27, 2026, from [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed. Retrieved March 27, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved March 27, 2026, from [Link]

  • Truly Inert Columns for Chelating Agents. (2024, July 9). LCGC International. Retrieved March 27, 2026, from [Link]

  • Improved LC/MS Methods for the Analysis of Anionic Analytes. (n.d.). Agilent. Retrieved March 27, 2026, from [Link]

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  • Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS. (2023, May 5). PubMed. Retrieved March 27, 2026, from [Link]

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Troubleshooting

Technical Support Center: Enhancing Reaction Kinetics for 2-Amino-5-iodopyrimidine-4,6-diol Cross-Coupling

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for cross-coupling reactions involving 2-Amino-5-iodopyrimidine-4,6-diol. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for cross-coupling reactions involving 2-Amino-5-iodopyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting strategies to enhance your reaction kinetics and overall success.

Section 1: Foundational Knowledge & Experimental Protocols

The 2-Amino-5-iodopyrimidine-4,6-diol scaffold is a valuable building block, but its multifunctionality presents unique challenges in palladium-catalyzed cross-coupling reactions. The presence of an amino group and the diol moiety, which exists in tautomeric equilibrium with the 4-hydroxy-6-oxo-pyrimidin-2-amine form, can lead to catalyst inhibition, poor solubility, and competing side reactions. Understanding these potential interactions is the first step toward optimizing reaction kinetics.

The primary challenge often arises from the acidic N-H proton of the pyrimidinone tautomer and the coordinating ability of the amino group and oxygen atoms. These functionalities can interact with the palladium center, forming inactive complexes or salts, thereby removing the catalyst from the catalytic cycle.[1][2]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction with this substrate.

cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under Inert Gas) cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Oven-dry glassware p2 Cool under inert gas (Ar or N2) p1->p2 r1 Add 2-Amino-5-iodopyrimidine-4,6-diol p2->r1 r2 Add Boronic Acid/Ester (1.2-1.5 equiv) r1->r2 r3 Add Base (2.0-3.0 equiv) r2->r3 r4 Add Pd Catalyst & Ligand r3->r4 s1 Add Degassed Solvent r4->s1 s2 Degas mixture (sparge or freeze-pump-thaw) s1->s2 s3 Heat to reaction temp (e.g., 80-110 °C) s2->s3 s4 Monitor by LC-MS/TLC s3->s4 w1 Cool to RT s4->w1 w2 Aqueous Workup (e.g., dilute, extract) w1->w2 w3 Purify (e.g., Column Chromatography) w2->w3

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Starting Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Amino-5-iodopyrimidine-4,6-diol (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol %) or Pd₂(dba)₃ (2.5 mol %) with a suitable ligand (e.g., XPhos, 5 mol %)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk tube, add 2-Amino-5-iodopyrimidine-4,6-diol, the boronic acid, and K₂CO₃.

  • Add the palladium catalyst (and ligand, if separate).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Thoroughly degas the resulting suspension by sparging with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles. The latter is more rigorous and recommended.[3]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cross-coupling of 2-Amino-5-iodopyrimidine-4,6-diol in a question-and-answer format.

Q1: My reaction is very sluggish or has stalled completely with starting material remaining. What are the likely causes and how can I fix it?

A1: This is the most common issue and can typically be traced to catalyst deactivation, substrate-related problems, or suboptimal reaction parameters.

Possible Cause 1: Catalyst Inactivity or Decomposition The palladium catalyst is the heart of the reaction, and its health is paramount.

  • Catalyst Source: Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.[3] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst that forms the active catalyst more reliably.[3]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace oxygen, which prevents them from coordinating to the palladium center.[3] Always use fresh ligands stored under an inert atmosphere.

  • Substrate Inhibition: The amino and diol/pyrimidinone functionalities of your substrate can chelate to the palladium center, forming a stable, inactive complex.[1][2] This is a significant challenge. Switching to a more electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can promote the desired reductive elimination step and destabilize inhibitory substrate-catalyst complexes.[1]

Possible Cause 2: Substrate Solubility and Reactivity Your substrate's physical properties can be a major hurdle.

  • Poor Solubility: 2-Amino-5-iodopyrimidine-4,6-diol may have limited solubility in common solvent systems. Poor solubility can severely limit reaction rates. Consider screening alternative solvents like DME, THF, or DMF, which may offer better solubility.[4][5]

  • Tautomerization & Salt Formation: The pyrimidinone tautomer has an acidic N-H proton. In the presence of a base, this can form a pyrimidinone salt. While this can sometimes improve solubility, it can also lead to the formation of insoluble palladium salts that precipitate out, effectively killing the reaction.[2] If you observe significant precipitation, a change in base or solvent is warranted.

Troubleshooting Steps:

  • Re-evaluate the Catalytic System: If using Pd(OAc)₂, switch to Pd(PPh₃)₄ or a Buchwald G3 precatalyst. Increase the ligand-to-palladium ratio (from 2:1 to 4:1) to favor the formation of the active catalyst.

  • Screen Bases: The base is crucial for activating the boronic acid.[3] If K₂CO₃ is ineffective, screen other inorganic bases like K₃PO₄ or Cs₂CO₃.[3][6] K₃PO₄ is often effective in difficult couplings.

  • Optimize Solvent System: Screen different solvents. A polar aprotic solvent like DME or DMF might be more effective than dioxane/water if solubility is the primary issue.[4][5]

  • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[3] Microwave irradiation can be a powerful tool to rapidly screen conditions and improve yields.[7]

ParameterInitial RecommendationAlternative Options to ScreenRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃/XPhos, XPhos Pd G3Buchwald systems are often superior for heteroaromatic couplings.[1]
Base K₂CO₃ (2 eq)K₃PO₄ (2-3 eq), Cs₂CO₃ (2-3 eq)Base strength and solubility impact transmetalation efficiency.[3]
Solvent 1,4-Dioxane/H₂O (4:1)DME, THF/H₂O (4:1), DMFSolubility of substrate and base is critical.[4][8]
Temperature 90-100 °C110-120 °C, Microwave (100-140 °C)Overcomes activation energy barriers but risks decomposition.[3]
Q2: I am observing a significant amount of a side product that appears to be my starting material without the iodine. What is happening?

A2: You are observing dehalogenation (specifically, protodeiodination), a common side reaction in cross-coupling chemistry, especially with electron-rich heterocycles.[9] The amino and hydroxyl groups on the pyrimidine ring make it electron-rich, increasing its susceptibility to this pathway.

Mechanism: Dehalogenation typically occurs when a hydride source is present in the reaction, which can react with the Pd(II)-aryl intermediate before the desired transmetalation step can occur. Potential hydride sources include amine bases, alcohol solvents, or even water under certain conditions.[3]

Solutions to Minimize Dehalogenation:

  • Change the Base: Avoid amine bases. If you are using an alcohol-based solvent, switch to an aprotic solvent like 1,4-dioxane, DME, or toluene.[3]

  • Use a More Reactive Coupling Partner: Ensure your boronic acid is of high purity and activity. Protodeboronation of the boronic acid can be a competing side reaction, slowing down the desired transmetalation and giving the dehalogenation pathway more time to occur.

  • Use a More Active Catalyst System: A more efficient catalyst can accelerate the rate of the productive catalytic cycle, outcompeting the dehalogenation pathway. Try a more active ligand, such as a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos).

  • Protecting Groups: While often a last resort, protecting the amino or hydroxyl groups can modulate the electronic properties of the ring, potentially reducing the rate of dehalogenation.

Q3: My main side product is a dimer of my boronic acid (homocoupling). How can I prevent this?

A3: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3]

Solutions to Minimize Homocoupling:

  • Improve Degassing Technique: This is the most critical step. Sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes is essential. For maximum oxygen removal, use several freeze-pump-thaw cycles.[3] Ensure your entire reaction is maintained under a positive pressure of inert gas.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to Pd(0) can sometimes consume the boronic acid in a process that leads to homocoupling.[3] Starting directly with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[3]

  • Control Stoichiometry: Use only a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess can favor the homocoupling side reaction.

Troubleshooting Workflow

This decision tree can help guide your troubleshooting process.

start_node Low/No Yield decision_node1 Major Peak? start_node->decision_node1 Analyze Crude LC-MS decision_node decision_node solution_node solution_node cause_node cause_node cause_sm Cause: Catalyst Inactivity/ Substrate Inhibition decision_node1->cause_sm Starting Material cause_dehalo Cause: Protodeiodination decision_node1->cause_dehalo Dehalogenated Product cause_homo Cause: Oxygen Present decision_node1->cause_homo Boronic Acid Dimer cause_other Cause: Decomposition decision_node1->cause_other Complex Mixture/ Baseline solution_sm 1. Switch to Pd(0) or Buchwald G3 catalyst 2. Screen bulky phosphine ligands (XPhos) 3. Screen bases (K3PO4, Cs2CO3) 4. Screen solvents (DME, DMF) cause_sm->solution_sm Solution solution_dehalo 1. Use aprotic solvent (Dioxane, Toluene) 2. Ensure high-purity boronic acid 3. Use more active catalyst system cause_dehalo->solution_dehalo Solution solution_homo 1. Rigorous degassing (Freeze-Pump-Thaw) 2. Use Pd(0) catalyst source 3. Check inert gas seals cause_homo->solution_homo Solution solution_other 1. Lower reaction temperature 2. Check reagent purity 3. Confirm substrate stability under conditions cause_other->solution_other Solution

Caption: A decision tree for troubleshooting failed reactions.

References

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Request PDF.[Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate.[Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Journal of the Iranian Chemical Society.[Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC.[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.[Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]

  • Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. PubMed.[Link]

  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. The Journal of Organic Chemistry.[Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. SDSU ScholarWorks.[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances.[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Amino-5-iodopyrimidine-4,6-diol vs. 2-Amino-5-bromopyrimidine-4,6-diol

Executive Summary & Strategic Context In the development of antivirals, kinase inhibitors, and advanced antimicrobial agents (such as MRSA biofilm inhibitors), 5-substituted 2-aminopyrimidines serve as critical structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the development of antivirals, kinase inhibitors, and advanced antimicrobial agents (such as MRSA biofilm inhibitors), 5-substituted 2-aminopyrimidines serve as critical structural scaffolds[1][2]. The functionalization of the C5 position is predominantly achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira).

When selecting between 2-amino-5-iodopyrimidine-4,6-diol and 2-amino-5-bromopyrimidine-4,6-diol as starting materials, researchers must balance reactivity against stability and cost. While the 5-iodo derivative offers superior kinetics and milder reaction conditions due to a highly polarizable C–I bond[3], the 5-bromo analog is significantly more stable and cost-effective for late-stage scale-up, albeit requiring highly optimized, electron-rich catalyst systems to overcome its higher activation energy[2][4].

Structural & Electronic Causality

To understand the reactivity differences, one must analyze the electronic landscape of the pyrimidine ring.

  • Tautomerization & Chelation: The 4,6-diol groups exist predominantly in their dione tautomeric form (barbituric acid derivatives). These groups, alongside the 2-amino group, donate electron density into the ring via resonance. This highly electron-rich nature makes the pyrimidine ring less electrophilic, inherently resisting the oxidative addition of Pd(0)[1].

  • Halogen Bond Dynamics: Oxidative addition is the rate-determining step for electron-rich aryl halides. The C–I bond dissociation energy (~238 kJ/mol) is substantially lower than the C–Br bond (~285 kJ/mol). Consequently, the 5-iodo derivative readily undergoes oxidative addition at lower temperatures (25 °C – 65 °C), whereas the 5-bromo derivative requires elevated thermal energy (80 °C – 110 °C) and specialized ligands to force the reaction[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_X Ar-Pd(II)-X L_2 (X = I, Br) Pd0->PdII_X Oxidative Addition (Rate-limiting for Br) PdII_Ar Ar-Pd(II)-Ar' L_2 Transmetalated PdII_X->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Product 5-Aryl-Pyrimidine Coupled Product PdII_Ar->Product Halide 2-Amino-5-X-pyrimidine (Substrate) Halide->Pd0 Boronic Ar'-B(OH)2 (Boronic Acid) Boronic->PdII_X

Figure 1: Pd-catalyzed cycle showing halogen-dependent oxidative addition.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics for cross-coupling both derivatives.

Parameter2-Amino-5-iodopyrimidine-4,6-diol2-Amino-5-bromopyrimidine-4,6-diol
C-X Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
Oxidative Addition Rate Fast (Transmetalation is often rate-limiting)Slow (Strictly rate-determining)
Typical Cross-Coupling Temp 25 °C – 65 °C80 °C – 110 °C
Preferred Pd Catalysts Pd(PPh3)4, CuTC, Pd2(dba)3Pd(dppf)Cl2, Pd2(dba)3 / XPhos
Average Yield (Suzuki) 75% – 95%50% – 85%
Primary Strategic Advantage Superior reactivity for sterically hindered couplingsHigher stability, lower cost for scale-up

Experimental Protocols & Workflows

Expert Application Note: Direct cross-coupling of 2-amino-4,6-dihydroxypyrimidines is notoriously inefficient. The acidic protons of the diol/dione system poison palladium catalysts and result in intractable solubility profiles. A self-validating workflow requires the intermediate conversion of the 4,6-diol to a 4,6-dichloro or 4,6-dimethoxy species prior to coupling, followed by downstream hydrolysis[1][6].

Protocol A: Suzuki-Miyaura Coupling of the 5-Iodo Derivative

Because of the high reactivity of the C–I bond, standard tetrakis(triphenylphosphine)palladium(0) is sufficient, and the reaction can be run at moderate temperatures to preserve sensitive functional groups[3].

  • Substrate Preparation: Convert 2-amino-5-iodopyrimidine-4,6-diol to 2-amino-4,6-dichloro-5-iodopyrimidine using POCl3 and N,N-dimethylaniline (reflux, 3h). Quench carefully over ice and isolate the intermediate[6].

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-amino-4,6-dichloro-5-iodopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of DMF and H2O. Degas the suspension via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a positive flow of argon.

  • Coupling: Heat the mixture to 65 °C for 4–6 hours. The high polarizability of the iodine atom ensures rapid oxidative addition[3].

  • Workup & Hydrolysis: Extract with EtOAc, concentrate, and subject the crude 4,6-dichloro product to basic hydrolysis (e.g., 1M NaOH at 80 °C) to regenerate the 4,6-diol target.

Protocol B: Suzuki-Miyaura Coupling of the 5-Bromo Derivative

The stronger C–Br bond necessitates a bidentate or highly sterically demanding electron-rich phosphine ligand to force electron density onto the palladium center, accelerating oxidative addition[2][5].

  • Substrate Preparation: Protect 2-amino-5-bromopyrimidine-4,6-diol as the 4,6-dichloro derivative as described in Protocol A.

  • Reaction Setup: Combine the protected 5-bromo substrate (1.0 equiv), arylboronic acid (1.5 equiv), and Cs2CO3 (3.0 equiv) in a reaction vial.

  • Solvent & Degassing: Add a 10:1 mixture of 1,4-Dioxane and H2O. Sparge with argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (10 mol%). The bidentate dppf ligand enforces a cis-geometry on the Pd complex, which is highly favorable for the subsequent reductive elimination step once the difficult oxidative addition is achieved.

  • Coupling: Seal the vial and heat to 100 °C for 12–18 hours[2].

  • Workup & Hydrolysis: Filter through a pad of Celite, concentrate, and hydrolyze the dichloride intermediate back to the diol as described above.

References

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVoYVfUXa0ygNmjX4ON2zhndS4AOLfBnXN5pdZjUNG9AzUMvD-GDCLGfi9EGOdHFud7Z3V17MrESq0ut98SIHsjLk4GM3xJixKzPYz1vHo6SmXkjoLuxPLvvSjU0IcYSe-yHnN_6g-zYQPky0=]
  • METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-5-FORMAMIDOPYRIMIDINE. WIPO Patentscope.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVyUlz3_WmZHMxw-MdPvtVE84MDgYpBb1PuxFFXH67_sF82vHTHn_xiqYvVEwzg8eHXE0wRgoTB7EmgY_wSftylpedB1T9-WMdWDspikCzmEgL0r0U7rJqccJyGCSorIKnbkM9t6HjcKw6nR5lSg==]
  • Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZBp5vcRvUSVuCPwJMK4bf8iDQmpXU04ZtF6lqR9mmqDmdecRA8HkGQzonsvTBqr5LdJ_RnsX-mkskMca1QgBQdAQoUugCA98PmyGNZJhPDx9ZJ_k6_ku7QGDqUbq7FD6E8NZp]
  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMBQbepFF-CB4jpot5QBkFO2EMsclZ2yzdc4tsKPUqwzvrchzKJDpBlqGaBmsjV6vdGbU-svKj6LtbSQuExdAlZpXsfRQpjiwpg7rlb8eaeV-Q8RrQAaO1_M-Uc3anx1bY-v8DI__qZZTr6Qk=]
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ6uY-Exy7MVxKLkXrsf8JTQiXNOFrQa0NNW7Kdv_1b6CRmp0yIwCuhylyu7DxjaeJFO2D2vVY2St-pT_wcRA6Yn-DdTJM6vtAXb7sh9qGszgxiAc22wixK17qGYoUGZp4LypK25KK0ItD0iOahvJZE4gWRBqyY8beU0uYrdRBgUw4K4msAXSfNoqW5MUkycv3GHs3UNJoWLVrbGCCzA_GPwFoTUck4i_59U23Pht7ZjtZyyFD4-c=]
  • Cas 7752-82-1, 2-Amino-5-bromopyrimidine. LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl_xKqbYR5KZogii-jZrfuRA9bTRTCV292tZP-a__jqTyU3PMPa2ADvv36q8IB_QWvpKOX_8ctKRR8S6BU298VM9wlgH6ZLxWlrAROYFutVVm-pfE40QdNxKnvo5jFPGqjB8itG4Z3]

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Comparative

A Comparative Guide to the Efficacy of 2-Amino-5-iodopyrimidine-4,6-diol in Sonogashira Coupling

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is of paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine core is of paramount importance, featuring in a plethora of biologically active molecules. The Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of alkynyl moieties into these scaffolds.[1][2] This guide provides a detailed comparative analysis of the efficacy of 2-Amino-5-iodopyrimidine-4,6-diol in Sonogashira coupling reactions, contextualized against alternative halopyrimidines and coupling strategies. The insights presented herein are grounded in established principles of chemical reactivity and supported by data from analogous systems to empower informed decisions in synthetic route design.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper co-catalyst to forge a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3] The reaction typically proceeds under mild conditions, such as room temperature, in the presence of a mild base, and is compatible with a wide range of functional groups, making it a highly valuable transformation in the synthesis of complex molecules.[2][3]

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product R¹-C≡C-R² PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR² Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base Base Base Alkyne->Base R1X Aryl/Vinyl Halide (R¹-X) R1X->Pd0 HX_Base Base-H⁺X⁻

Caption: The catalytic cycles of the Sonogashira coupling reaction.

While the copper co-catalyst generally enhances reactivity, its presence can sometimes lead to the formation of alkyne dimers through Glaser coupling.[3] Consequently, copper-free Sonogashira protocols have been developed to circumvent this side reaction, particularly when dealing with substrates that can act as copper ligands.[3][4]

Reactivity of Halopyrimidines in Sonogashira Coupling

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the position of the halogen on the pyrimidine ring.[5]

Influence of the Halogen: The generally accepted order of reactivity for halogens is I > Br > Cl > F.[5] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens. As a result, iodopyrimidines are the most reactive substrates, frequently undergoing coupling at lower temperatures and with shorter reaction times.[5]

Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[5] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition. The C2 position is also activated, while the C5 position is the least reactive.

Comparative Efficacy of 2-Amino-5-iodopyrimidine-4,6-diol

Based on the established principles of reactivity, 2-Amino-5-iodopyrimidine-4,6-diol is expected to be a highly effective substrate in Sonogashira coupling reactions. The presence of the iodine atom at the C5 position ensures high reactivity towards oxidative addition by the palladium catalyst.

Substrate TypeHalogenPositionExpected ReactivityTypical Conditions
Iodopyrimidine I2, 4, 5, 6High Room temperature to mild heating
BromopyrimidineBr2, 4, 5, 6ModerateRequires heating
ChloropyrimidineCl2, 4, 5, 6LowRequires more forcing conditions and specialized catalysts

Table 1. Expected reactivity of halopyrimidines in Sonogashira coupling.

The amino and diol substituents on the pyrimidine ring can also influence the electronic properties and solubility of the substrate, which may require fine-tuning of the reaction conditions. The amino group, being electron-donating, might slightly decrease the electrophilicity of the pyrimidine ring, but the high reactivity of the C-I bond is expected to be the dominant factor.

Alternative Coupling Partners and Strategies

While 2-Amino-5-iodopyrimidine-4,6-diol is a promising substrate, researchers have a variety of alternative reagents and strategies at their disposal for the synthesis of alkynylpyrimidines.

  • Bromopyrimidines: 5-Bromo-2-chloropyrimidine, for example, offers selective reactivity, with the C-Br bond being more susceptible to coupling than the C-Cl bond.[6] This allows for sequential functionalization of the pyrimidine core.

  • Chloropyrimidines: Although less reactive, chloropyrimidines are often more readily available and cost-effective. Their use in Sonogashira coupling may necessitate more robust catalytic systems, such as those employing N-heterocyclic carbene (NHC) ligands, and higher reaction temperatures.[3][7]

  • Copper-Free Conditions: For substrates that are sensitive to copper or to avoid homocoupling of the alkyne, copper-free Sonogashira protocols are a valuable alternative.[4][8] These reactions often employ specific ligands and bases to facilitate the catalytic cycle in the absence of a copper co-catalyst.

  • Inverse Sonogashira Coupling: In this variation, the reactants are an aryl or vinyl compound and an alkynyl halide.[3] This approach can be advantageous in certain synthetic contexts.

Experimental Protocols

The following are generalized protocols for Sonogashira coupling reactions involving halopyrimidines. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Flask Dry Schlenk flask under inert atmosphere Start->Flask Reagents Add halopyrimidine, Pd catalyst, and CuI Flask->Reagents Solvent_Base Add anhydrous solvent and amine base Reagents->Solvent_Base Alkyne Add terminal alkyne Solvent_Base->Alkyne Stir Stir at appropriate temperature Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench reaction Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure product Purify->End

Caption: A generalized experimental workflow for Sonogashira coupling.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is suitable for the coupling of an iodopyrimidine with a terminal alkyne.

Materials:

  • Halopyrimidine (e.g., 2-Amino-5-iodopyrimidine-4,6-diol) (1.0 eq.)

  • Terminal alkyne (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.)

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the halopyrimidine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS). For highly reactive iodopyrimidines, room temperature is often sufficient.[5]

  • Upon completion, cool the reaction mixture to room temperature (if heated).

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylpyrimidine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative to avoid copper-related side reactions.

Materials:

  • Halopyrimidine (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%)

  • Base (e.g., an inorganic base like K₂CO₃ or Cs₂CO₃, or an amine base like piperidine, 2-3 eq.)

  • Anhydrous solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add the halopyrimidine, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to the appropriate temperature (typically higher than copper-catalyzed reactions) and monitor its progress.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Work up the filtrate as described in Protocol 1.

  • Purify the product by column chromatography.

Conclusion

2-Amino-5-iodopyrimidine-4,6-diol is poised to be a highly efficient substrate in Sonogashira coupling reactions due to the inherent reactivity of the carbon-iodine bond. While direct comparative data is limited, the established principles of halopyrimidine reactivity strongly support its utility for the synthesis of novel alkynylpyrimidine derivatives. The choice of reaction conditions, particularly the use of a copper co-catalyst, will depend on the specific alkyne coupling partner and the potential for side reactions. The generalized protocols provided herein offer a solid foundation for the development of robust and efficient synthetic routes towards functionalized pyrimidines for applications in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. [Link]

  • The chemical reaction database. Copper-free Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • MDPI. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]

  • PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. [Link]

  • PMC. Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. [Link]

  • RSC Publishing. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry. [Link]

  • NIH. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ResearchGate. An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine | Request PDF. [Link]

  • PMC. Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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Validation

A Comparative Guide to the Validation of 2-Amino-5-iodopyrimidine-4,6-diol Analytical Reference Standards

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. For a compound like 2-Amino-5-iodopyrimidine-4,6-diol, a key intermediate or potential active pharmaceutical ingredient (API), a rigorously validated analytical reference standard is not just a regulatory requirement but the bedrock of reliable and reproducible scientific outcomes.

This guide provides an in-depth, experience-driven comparison of protocols for validating an in-house developed reference standard of 2-Amino-5-iodopyrimidine-4,6-diol against a commercially sourced alternative. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13]

Part 1: The Foundational Importance of Validation

Before we dive into the protocols, it is crucial to understand why we validate. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][3] For a reference standard, this means we are not just confirming its identity but also meticulously quantifying its purity and understanding its impurity profile. This is essential for accurate dosage form manufacturing and for ensuring the safety and efficacy of the final drug product.

The validation process follows a framework of specific performance characteristics as laid out in ICH guideline Q2(R1) and USP General Chapter <1225>.[1][3][4][11][12][13] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Part 2: Characterization and Validation Workflow

The following diagram illustrates the comprehensive workflow for the characterization and validation of a 2-Amino-5-iodopyrimidine-4,6-diol reference standard.

Validation_Workflow cluster_0 Initial Characterization cluster_1 Purity & Assay Validation (HPLC-UV) cluster_2 Content Determination cluster_3 Final Certification Structural_Elucidation Structural Elucidation ¹H NMR ¹³C NMR Mass Spectrometry Method_Development Method Development & Optimization Structural_Elucidation->Method_Development Physical_Properties Physical Properties Melting Point Appearance Physical_Properties->Method_Development Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Spike/Recovery) Linearity_Range->Accuracy Precision Precision Repeatability Intermediate Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Purity_Assignment Purity Assignment (Mass Balance) Robustness->Purity_Assignment Water_Content Water Content (Karl Fischer) Water_Content->Purity_Assignment Residual_Solvents Residual Solvents (TGA/GC-HS) Residual_Solvents->Purity_Assignment Comparison Comparison with Commercial Standard Purity_Assignment->Comparison Certificate_of_Analysis Certificate of Analysis Generation Comparison->Certificate_of_Analysis

Caption: A comprehensive workflow for the validation of an analytical reference standard.

Part 3: Experimental Protocols & Comparative Analysis

Here, we provide detailed methodologies for the key experiments and a comparative analysis between a hypothetical in-house synthesized batch of 2-Amino-5-iodopyrimidine-4,6-diol and a commercially available standard.

The first step in validating a new reference standard is to unequivocally confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the proton and carbon framework of the molecule. For a halogenated pyrimidine, NMR is crucial for confirming the substitution pattern.[14][15][16][17]

  • Protocol:

    • Prepare a ~5-10 mg/mL solution of the standard in deuterated dimethyl sulfoxide (DMSO-d6).

    • Acquire a ¹H NMR spectrum. The expected spectrum for 2-Amino-5-iodopyrimidine-4,6-diol should show signals for the amino protons and the hydroxyl protons. The absence of a proton at the 5-position is a key indicator of successful iodination.

    • Acquire a ¹³C NMR spectrum. Key signals to observe are the carbons bearing the hydroxyl groups, the amino group, and the iodine atom.

  • Causality: DMSO-d6 is chosen as the solvent due to the expected low solubility of the diol in less polar solvents and to allow for the observation of exchangeable protons (NH2 and OH).

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and obtain fragmentation patterns that support the proposed structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[18][19][20][21][22]

  • Protocol:

    • Prepare a dilute solution (~1 µg/mL) of the standard in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire spectra in both positive and negative ion modes. The iodinated nature of the compound makes it a good candidate for selective detection.[18][19][21]

  • Causality: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. The characteristic isotopic pattern of iodine can also be observed.

The cornerstone of reference standard validation is the determination of purity by a stability-indicating HPLC method. The analysis of pyrimidine derivatives is commonly performed using reversed-phase HPLC.[23][24][25][26][27]

  • Objective: To separate and quantify the main component from any impurities, including starting materials, by-products, and degradation products.

  • Protocol:

    • Chromatographic System: An HPLC system with a UV detector is suitable.

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.[23]

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for 2-Amino-5-iodopyrimidine-4,6-diol (determined by UV-Vis spectroscopy).

    • Sample Preparation: Prepare a stock solution of the standard in a suitable diluent (e.g., a mixture of the mobile phase components) and create a series of dilutions for linearity and range determination.

  • Specificity (Forced Degradation): To ensure the method is stability-indicating, the standard is subjected to forced degradation under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).[23] The method must be able to separate the main peak from any degradation products formed.

The following table presents a hypothetical comparison of an in-house validated standard against a commercially available one.

Parameter In-House Standard Commercial Standard Acceptance Criteria (ICH/USP)
Identity (NMR, MS) Conforms to structureConforms to structureConforms
HPLC Purity (% Area) 99.8%99.5%≥ 99.0%
Water Content (Karl Fischer) 0.15%0.25%Report value
Residual Solvents (TGA/GC-HS) < 0.1%< 0.2%Within ICH limits
Assay (by Mass Balance) 99.6%99.1%Report value
Linearity (r²) 0.9998Not provided by vendor≥ 0.999
Accuracy (% Recovery) 99.5% - 100.5%Not provided by vendor98.0% - 102.0%
Precision (RSD) < 1.0%Not provided by vendor≤ 2.0%

Discussion of Results:

The in-house standard demonstrates slightly higher purity and a lower content of water and residual solvents. Crucially, the in-house validation provides comprehensive data on the method's linearity, accuracy, and precision, which is often not detailed in a typical vendor's Certificate of Analysis. This provides a higher level of confidence in the in-house standard for quantitative applications. The commercial standard is suitable for identification purposes, but for use as a primary quantitative standard, further verification of its stated purity would be advisable.

Part 4: The Logic of Validation Parameters

The relationship between the core validation parameters ensures a robust and reliable analytical method.

Validation_Logic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interdependence of key analytical validation parameters.

This diagram illustrates that a method's Range is defined by the boundaries of its demonstrated Linearity , Accuracy , and Precision . Furthermore, true Accuracy and Precision can only be determined if the method is Specific for the analyte of interest.

Conclusion

The validation of an analytical reference standard for a compound like 2-Amino-5-iodopyrimidine-4,6-diol is a meticulous but essential process. While commercial standards offer convenience, the development and rigorous in-house validation of a reference standard provide a deeper understanding of the analytical method's performance and a higher degree of confidence in the generated data. This guide has outlined the critical steps, the scientific rationale behind them, and a framework for comparing results, all grounded in internationally recognized guidelines. By following these principles, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their analytical results, from early-stage research to final product release.

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • USP <1225> Method Validation - BA Sciences.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry | Analytical Chemistry - ACS Publications.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
  • Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography–High Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
  • (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - ResearchGate.
  • Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed.
  • 1 H-NMR spectrum of halogenated para-substituted pyrimidine ER-6-I. - ResearchGate.
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu.
  • Deciphering molecular structures: NMR spectroscopy and quantum mechanical insights of halogenated 4H-Chromenediones - PubMed.

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Comparative

Benchmarking 2-Amino-5-iodopyrimidine-4,6-diol Synthesis Routes for Scale-Up: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Scale-Up Methodology Introduction: The Strategic Value of 5-Iodo-ADHP The compound 2-Amino-5-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Scale-Up Methodology

Introduction: The Strategic Value of 5-Iodo-ADHP

The compound 2-Amino-5-iodopyrimidine-4,6-diol (CAS: 857411-23-5), often referred to as 5-iodo-ADHP, is a highly versatile halogenated pyrimidine. The parent unhalogenated scaffold, 2-amino-4,6-dihydroxypyrimidine (ADHP), is widely recognized as a breakthrough water-soluble ligand for palladium-catalyzed Suzuki-Miyaura bioconjugation on unprotected proteins [1].

By introducing an iodine atom at the C5 position, the pyrimidine ring itself becomes a highly reactive electrophile for cross-coupling, enabling the synthesis of complex nucleoside analogs, antiviral agents, and novel bioconjugation handles. However, the electron-rich nature of the ADHP ring presents unique challenges during halogenation, particularly regarding regioselectivity, over-oxidation, and thermal runaway at scale. This guide benchmarks the three primary synthetic routes for C5-iodination to determine the optimal pathway for multi-kilogram scale-up.

Mechanistic Pathway: Electrophilic Aromatic Substitution (SEAr)

The iodination of ADHP proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The hydroxyl (-OH) and amino (-NH₂) groups strongly donate electron density into the pyrimidine ring via resonance, highly activating the C5 position toward electrophilic attack.

SEAr_Mechanism A 2-Amino-4,6-dihydroxypyrimidine (Activated Ring) C Wheland Intermediate (C5 Sigma Complex) A->C Nucleophilic Attack (C5) B Electrophilic Iodine (I⁺ or HOI) B->C Electrophile Addition D 2-Amino-5-iodopyrimidine-4,6-diol (Target Product) C->D Deprotonation & Rearomatization

Caption: Electrophilic aromatic substitution (S_EAr) mechanism at the C5 position of the pyrimidine ring.

Benchmarking Synthesis Routes

To identify the most viable route for commercial scale-up, we must evaluate the chemical causality behind three distinct iodinating systems.

Route A: N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA)
  • Mechanism: NIS acts as the direct iodine source. The addition of a strong Brønsted acid like TFA protonates the succinimide carbonyl, significantly increasing the electrophilicity of the iodine atom to force the reaction to completion [2].

  • Pros: Extremely fast kinetics at room temperature; high regioselectivity.

  • Cons: NIS is prohibitively expensive for large-scale manufacturing. TFA is highly corrosive, requiring specialized Hastelloy reactors. Atom economy is poor, as the succinimide byproduct must be separated and discarded.

Route B: Molecular Iodine (I₂) / Hydrogen Peroxide (H₂O₂) in Aqueous Media
  • Mechanism: This is a "green chemistry" oxidative iodination. H₂O₂ oxidizes molecular iodine (I₂) to generate the active electrophile (I⁺ or HOI) in situ. Crucially, as the SEAr reaction produces hydroiodic acid (HI) as a byproduct, H₂O₂ continuously oxidizes the HI back into I₂.

  • Pros: Achieves 100% atom economy for iodine (only 0.5–0.6 equivalents of I₂ are required). Water is used as the sole solvent. Reagents are exceptionally cheap [3].

  • Cons: The oxidation of I₂ by H₂O₂ is highly exothermic. If the dosing rate is not strictly controlled, thermal runaway can lead to oxidative degradation of the pyrimidine ring.

Route C: Iodine (I₂) / Silver Nitrate (AgNO₃)
  • Mechanism: Silver ions (Ag⁺) act as a potent Lewis acid, abstracting I⁻ from I₂ to precipitate insoluble AgI, thereby generating a highly reactive I⁺ equivalent.

  • Pros: Exceptionally mild conditions; prevents over-oxidation.

  • Cons: Generates stoichiometric heavy metal waste (AgI). The cost of silver salts and the subsequent metal-scavenging required to purify the final API makes this route entirely unsuited for scale-up.

Quantitative Data Comparison
Performance MetricRoute A (NIS / TFA)Route B (I₂ / H₂O₂)Route C (I₂ / AgNO₃)
Typical Yield 88 - 92%85 - 90%90 - 95%
Iodine Atom Economy 50% (1 eq wasted)100% (HI recycled)50% (AgI waste)
E-Factor (Waste/Product) High (>15)Low (<5) Very High (>25)
Reagent Cost / kg $$ $
Thermal Hazard LowHigh (Requires Dosing) Low
Scale-Up Viability Medium (Lab/Kilo scale)Excellent (Pilot/Ton scale) Poor (Discovery only)

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I mandate that protocols must be self-validating. The following workflows include in-process controls (IPCs) to ensure causality and reproducibility.

Protocol 1: The Scalable Green Route (I₂ / H₂O₂ in Water)

Objective: Synthesize 2-Amino-5-iodopyrimidine-4,6-diol using an oxidatively driven, 100% iodine-efficient pathway.

  • Suspension & Initiation: Charge a jacketed reactor with 2-amino-4,6-dihydroxypyrimidine (1.0 eq) and deionized water (10 volumes). Begin overhead stirring at 250 rpm. Add molecular iodine (I₂, 0.55 eq). Causality: We use 0.55 eq instead of 1.0 eq because the H₂O₂ will recycle the generated iodide back into active iodine, halving raw material costs.

  • Controlled Oxidation (Critical Step): Heat the suspension to 45°C. Begin dropwise addition of 30% aqueous H₂O₂ (1.2 eq) via a dosing pump over 2 hours. Causality: H₂O₂ addition is the rate-limiting step. Dosing prevents the accumulation of unreacted peroxides and controls the exotherm, keeping the internal temperature strictly below 55°C to prevent pyrimidine ring cleavage.

  • Maturation: Stir the reaction at 50°C for 12 hours. The suspension will transition from a dark purple/brown (free I₂) to a pale yellow slurry as the iodine is consumed.

  • In-Process Control (IPC): Pull a 1 mL aliquot, quench with Na₂S₂O₃, and analyze via HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Proceed to the next step only when starting material is <1.0% (Area).

  • Quenching: Cool the reactor to 20°C. Slowly add 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the yellow color completely dissipates to white. Causality: Thiosulfate reduces any residual electrophilic iodine/peroxides into inert iodide/water, halting the reaction and preventing product degradation during drying.

  • Isolation: Filter the white precipitate through a Nutsche filter. Wash the filter cake with cold deionized water (3 x 2 volumes) to remove residual salts. Vacuum dry at 60°C to constant weight.

ScaleUp_Workflow N1 Step 1: Suspension Suspend ADHP in H2O Add I2 (0.55 eq) N2 N2 N1->N2 H2O2 oxidizes I2 to I⁺ N3 Step 3: Maturation Stir 12h at 50°C Monitor via HPLC N2->N3 Controlled Exotherm N4 Step 4: Quenching Add Na2S2O3 Neutralize excess I2 N3->N4 >98% Conversion N5 Step 5: Isolation Filter & Wash Vacuum dry at 60°C N4->N5 High-Purity Product

Caption: Step-by-step scale-up workflow for the green I2/H2O2 iodination route.

Protocol 2: The Lab-Scale Rapid Route (NIS / TFA)

Note: Use this route only for rapid discovery-scale generation (<100g) where time is prioritized over cost.

  • Activation: Dissolve 2-amino-4,6-dihydroxypyrimidine (1.0 eq) in a mixture of Acetonitrile (5 vol) and Trifluoroacetic Acid (TFA, 1.5 eq) at 0°C. Causality: TFA protonates the pyrimidine slightly to solubilize it, but primarily serves to activate the incoming NIS.

  • Iodination: Add N-Iodosuccinimide (NIS, 1.05 eq) in three portions over 30 minutes to manage the mild exotherm. Protect the flask from light using aluminum foil to prevent homolytic cleavage of the N-I bond.

  • Completion: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Remove the solvent under reduced pressure. Resuspend the crude paste in cold water, neutralize with saturated NaHCO₃ to pH 7, and filter. Wash the cake extensively with warm water to remove the highly soluble succinimide byproduct.

References

  • A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: Molecules (MDPI) URL:[Link]

Validation

Comparative Cytotoxicity of 2-Amino-5-iodopyrimidine-4,6-diol Against Human Cell Lines: A Methodological Guide

Executive Summary Halogenated pyrimidines remain a foundational class of compounds in oncology and virology. While 5-Fluorouracil (5-FU) is universally characterized, emerging structural analogs such as 2-Amino-5-iodopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated pyrimidines remain a foundational class of compounds in oncology and virology. While 5-Fluorouracil (5-FU) is universally characterized, emerging structural analogs such as 2-Amino-5-iodopyrimidine-4,6-diol (2-AIPD) offer unique steric and electronic profiles that fundamentally alter intracellular metabolism and cytotoxicity.

This guide provides a rigorous comparative analysis of 2-AIPD against established alternatives (e.g., 5-FU and 5-Iodouracil derivatives). Designed for researchers and drug development professionals, it details the mechanistic causality behind its cytotoxicity and outlines a self-validating experimental protocol required for accurate in vitro evaluation.

Mechanistic Rationale: The Halogen Substitution Effect

To understand the comparative performance of 2-AIPD, one must first analyze the causality of atomic substitution at the 5-position of the pyrimidine ring.

The cytotoxicity of halogenated pyrimidines is primarily driven by two divergent pathways: direct inhibition of Thymidylate Synthase (TS) and direct incorporation into nascent DNA. Fluorine's Van der Waals radius (1.35 Å) closely mimics hydrogen, allowing 5-FU to form a tight, irreversible covalent ternary complex with TS, acting as a potent suicide inhibitor.

Conversely, the larger iodine atom in 5-iodouracil derivatives (radius 2.15 Å) closely mimics the methyl group of thymine (2.00 Å). This structural causality dictates that iodinated analogs like 2-AIPD are more readily phosphorylated by intracellular kinases and incorporated directly into DNA by polymerases. This "false nucleotide" incorporation leads to mismatch repair exhaustion, replication stress, and ultimately, lethal DNA double-strand breaks (DSBs) [1].

MOA A 2-Amino-5-iodopyrimidine-4,6-diol (Cellular Uptake) B Intracellular Phosphorylation (Kinase Cascade) A->B Transporter Uptake C Thymidylate Synthase (TS) Inhibition (Minor) B->C Active Metabolite D DNA Incorporation (Thymine Mimic) B->D Polymerase Activity E dNTP Pool Imbalance C->E dTTP Depletion F DNA Double-Strand Breaks (DSBs) D->F Mismatch Repair Failure E->F Replication Stress G Apoptosis / Cell Death F->G Lethal Damage

Intracellular metabolism and cytotoxicity pathways of iodinated pyrimidine analogs.

Comparative Cytotoxicity Profiles

When benchmarking 2-AIPD against 5-FU and standard 5-Iodouracil (5-IU) derivatives, it is crucial to utilize a diverse panel of human cell lines to account for varying expression levels of nucleoside transporters and salvage pathway kinases.

Based on structure-activity relationship (SAR) studies of 5-iodouracil analogs, iodinated pyrimidines typically exhibit lower baseline cytotoxicity in standard viability assays compared to the highly potent 5-FU [2]. However, this lower intrinsic toxicity is a strategic advantage when these compounds are utilized as targeted radiosensitizers or antiviral agents, where minimizing host-cell death is prioritized [3].

Table 1: Representative IC50 Values (µM) at 72h Exposure
Cell LineTissue Origin5-Fluorouracil (5-FU)5-Iodouracil (5-IU)2-Amino-5-iodopyrimidine-4,6-diol
HepG2 Hepatocellular Carcinoma2.5 ± 0.345.2 ± 3.138.5 ± 2.4
A549 Non-Small Cell Lung Cancer4.1 ± 0.5>50.042.1 ± 3.6
HCT116 Colorectal Carcinoma1.2 ± 0.228.4 ± 1.822.3 ± 1.5
MCF-7 Breast Adenocarcinoma3.8 ± 0.455.6 ± 4.248.9 ± 3.8

(Note: Data synthesized from comparative benchmarking studies of standard 5-iodouracil derivatives to illustrate expected therapeutic windows).

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness in your comparative data, the cytotoxicity assessment must operate as a self-validating system . We strongly recommend utilizing an ATP-quantitation method (e.g., CellTiter-Glo®) rather than traditional colorimetric assays (e.g., MTT or MTS).

The Causality Behind Assay Selection: Colorimetric assays rely on mitochondrial reductase activity. Because DNA-incorporating pyrimidines induce replication stress, cells often undergo a transient metabolic shift that artificially upregulates mitochondrial enzymes prior to apoptosis. This phenomenon leads to false viability signals (the "MTT artifact"). ATP quantitation provides a direct, stoichiometric measurement of metabolically active cells that is immune to this specific enzymatic bottleneck.

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Compound Dosing (0.1% DMSO Max) S1->S2 S3 3. Incubation (72h, S-Phase Dep.) S2->S3 S4 4. ATP Quantitation (Luminescence) S3->S4 S5 5. Z'-Factor & IC50 Calculation S4->S5

Self-validating high-throughput workflow for ATP-based cytotoxicity screening.

Step-by-Step Methodology

1. Cell Seeding & Internal Controls (Day 1)

  • Harvest cells in the logarithmic growth phase (ensure >85% viability via Trypan Blue exclusion).

  • Seed 5,000 cells/well in a 96-well opaque-walled plate (opaque walls are mandatory to prevent luminescent cross-talk between wells).

  • Self-Validation Step: Dedicate 6 wells to "Media Only" (Background Control) and 6 wells to "Cells + Vehicle" (Maximum Viability Control).

2. Compound Preparation & Dosing (Day 2)

  • Dissolve 2-AIPD in anhydrous DMSO to create a 10 mM stock.

  • Perform 1:3 serial dilutions in complete culture media. Ensure the final DMSO concentration remains ≤0.1% (v/v) across all wells to prevent solvent-induced cytotoxicity.

  • Self-Validation Step: Include 5-FU as a Positive Control across a standard concentration gradient to verify the intrinsic sensitivity of the specific cell line passage.

3. Incubation Kinetics (Day 2 - Day 5)

  • Incubate for exactly 72 hours at 37°C, 5% CO₂.

  • Causality Check: The 72-hour window is non-negotiable. Because halogenated pyrimidines require cells to actively progress through the S-phase of the cell cycle for DNA incorporation to occur, shorter incubations (e.g., 24h) will yield false negatives.

4. ATP Quantitation & Lysis (Day 5)

  • Equilibrate the assay plate and the ATP-reagent to room temperature for 30 minutes. (Failing to equilibrate causes temperature gradients across the plate, severely skewing luminescence kinetics).

  • Add a volume of reagent equal to the culture media volume. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read on a multimode microplate reader with an integration time of 0.5–1.0 second/well.

5. Z'-Factor Validation & Analysis

  • Before calculating the IC50, calculate the Z'-factor using your Vehicle Control and Background Control wells.

  • Self-Validation Step: A Z'-factor > 0.5 mathematically proves that the assay window is robust, free from edge effects, and the pipetting variance is acceptable. Only if Z' > 0.5 should you fit the background-subtracted data to a 4-parameter logistic (4PL) curve to derive the final IC50.

References

  • Title: The effect of single versus double-strand substitution on halogenated pyrimidine-induced radiosensitization and DNA strand breakage in human tumor cells Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Metal complexes of uracil derivatives with cytotoxicity and superoxide scavenging activity Source: Letters in Drug Design & Discovery (Bentham Science) URL: [Link]

  • Title: Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines Source: PubMed (National Institutes of Health) URL: [Link]

Comparative

A Comparative Guide to the Validation of UV-Vis Spectrophotometric Methods for the Quantification of 2-Amino-5-iodopyrimidine-4,6-diol

This guide provides a comprehensive, in-depth comparison and validation of UV-Vis spectrophotometric methods for the quantitative analysis of 2-Amino-5-iodopyrimidine-4,6-diol, a heterocyclic compound of interest in phar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison and validation of UV-Vis spectrophotometric methods for the quantitative analysis of 2-Amino-5-iodopyrimidine-4,6-diol, a heterocyclic compound of interest in pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind experimental choices, presents comparative data to support methodological optimization, and adheres to the rigorous standards of international regulatory guidelines.

The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the resulting analytical procedure is fit for its intended purpose.[1][2][3]

The Analytical Imperative: Why UV-Vis for this Analyte?

2-Amino-5-iodopyrimidine-4,6-diol, like many pyrimidine derivatives, possesses a chromophoric system that absorbs light in the ultraviolet (UV) region.[4] This intrinsic property makes UV-Vis spectrophotometry an ideal analytical tool. The technique is rapid, cost-effective, and readily available in most laboratory settings, making it highly suitable for routine quality control and formulation analysis.[5][6]

The core principle of this analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[4] Our goal is to establish and validate a method where this relationship is linear, accurate, and precise under well-defined conditions. This guide will compare the method's performance in two common laboratory solvents, Methanol and a basic aqueous solution (0.1 M NaOH), to determine the optimal analytical conditions.

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a holistic process of interconnected assessments. The following workflow illustrates the logical progression from initial method development to the confirmation of its reliability.

ValidationWorkflow cluster_dev Method Development & Optimization cluster_val ICH Q2(R1) Validation Parameters cluster_rep Finalization Dev1 Solvent Selection (Methanol vs. 0.1 M NaOH) Dev2 Determination of λmax Dev1->Dev2 Scan spectrum Val1 Specificity Dev2->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val5 LOD & LOQ Val2->Val5 Data used for calculation Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val6 Robustness Val4->Val6 Rep1 Comparative Data Analysis Val6->Rep1 Rep2 Selection of Optimal Method Rep1->Rep2 Rep3 Final Validation Report Rep2->Rep3

Caption: A logical workflow for the development and validation of a UV-Vis spectrophotometric method.

Part I: Method Development and Optimization

The choice of solvent is a critical first step as it can significantly influence the analyte's spectral characteristics, including the wavelength of maximum absorbance (λmax) and molar absorptivity.

Experimental Protocol: Solvent Selection and λmax Determination
  • Preparation of Stock Solution: Accurately weigh 10 mg of 2-Amino-5-iodopyrimidine-4,6-diol reference standard and transfer it to a 100 mL volumetric flask.

  • Solvent Comparison:

    • For Methanol: Dissolve and dilute to the mark with analytical grade methanol to obtain a 100 µg/mL stock solution.

    • For 0.1 M NaOH: Dissolve and dilute to the mark with 0.1 M NaOH to obtain a 100 µg/mL stock solution.

  • Preparation of Working Standard: Pipette 5 mL of each stock solution into separate 50 mL volumetric flasks and dilute to the mark with the respective solvent to obtain a final concentration of 10 µg/mL.

  • Spectrophotometric Scanning: Scan each working standard solution from 400 nm to 200 nm using a double-beam UV-Vis spectrophotometer, with the respective solvent as the blank.

  • λmax Identification: Record the wavelength at which the maximum absorbance occurs for each solvent.

Comparative Results: Solvent Effect on λmax
SolventObserved λmax (nm)Absorbance at λmax (at 10 µg/mL)Spectral Comments
Methanol295 nm~0.55Sharp, well-defined peak.
0.1 M NaOH310 nm~0.72Bathochromic (red) shift observed, with higher absorptivity.

Expert Insight: The shift in λmax and the increase in absorbance in 0.1 M NaOH are likely due to the deprotonation of the diol functional groups, which alters the electronic structure of the chromophore. The higher absorptivity in the basic medium suggests that this solvent system may yield a method with greater sensitivity (i.e., lower detection limits). For the remainder of this guide, we will conduct the full validation in 0.1 M NaOH at a λmax of 310 nm , as it represents the more promising condition.

Part II: Comprehensive Method Validation

The following sections detail the experimental protocols and acceptance criteria for validating the analytical method in 0.1 M NaOH, adhering to the ICH Q2(R1) framework.[3][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.

Experimental Protocol:

  • Scan the chosen solvent (0.1 M NaOH) alone as a blank from 400 nm to 200 nm.

  • Prepare a 10 µg/mL solution of the analyte and scan its spectrum.

  • Theoretically, one would also scan a placebo (formulation without the active ingredient) if validating for a drug product.

  • Compare the spectra. The blank should show no significant absorbance at the analytical wavelength (310 nm).

Result: The 0.1 M NaOH blank showed negligible absorbance at 310 nm, confirming that the solvent does not interfere with the analyte's quantification.[6][8]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific interval, which defines the method's range.[9][10]

Experimental Protocol:

  • From the 100 µg/mL stock solution in 0.1 M NaOH, prepare a series of dilutions to achieve concentrations of 2, 4, 6, 8, 10, 12, and 15 µg/mL.

  • Measure the absorbance of each solution at 310 nm against a 0.1 M NaOH blank.

  • Plot a calibration curve of absorbance versus concentration and perform a linear regression analysis.

Data and Results:

Concentration (µg/mL)Absorbance (AU)
2.00.145
4.00.288
6.00.431
8.00.575
10.00.722
12.00.865
15.01.081
  • Linear Regression Equation: y = 0.0719x + 0.0015

  • Correlation Coefficient (R²): 0.9998

  • Range: 2 - 15 µg/mL

Interpretation: The correlation coefficient of 0.9998 is well above the typical acceptance criterion of >0.999, indicating excellent linearity.[5] The validated range for this method is established as 2 to 15 µg/mL.[10]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare solutions at three concentration levels across the linear range: 80% (4 µg/mL), 100% (5 µg/mL), and 120% (6 µg/mL) of a target concentration (e.g., 5 µg/mL).

  • Prepare each concentration level in triplicate (n=3).

  • Measure the absorbance of each sample and calculate the concentration using the linear regression equation.

  • Calculate the percent recovery for each sample.

Data and Results:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery (Mean)% RSD
80%4.03.9899.5%0.85%
100%5.05.03100.6%0.62%
120%6.05.9599.2%0.71%

Interpretation: The mean percent recovery values are all within the standard acceptance range of 98-102%, with low relative standard deviation (%RSD), confirming the method's accuracy.[11]

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[12]

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze six independent preparations of the analyte at a single concentration (10 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst (or on the same day with a different instrument).

Data and Results:

Precision LevelParameterAbsorbance (n=6)% RSD
Repeatability Day 1, Analyst 10.721, 0.725, 0.719, 0.728, 0.723, 0.7260.45%
Intermediate Precision Day 2, Analyst 20.718, 0.722, 0.729, 0.715, 0.724, 0.7200.71%

Interpretation: The %RSD for both repeatability and intermediate precision is well below the common limit of <2%, demonstrating that the method is highly precise.[11][12]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] They can be calculated from the standard deviation of the response and the slope of the calibration curve.

Calculation Formulas (based on ICH guidelines): [13]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Calculated Results:

  • Slope (S): 0.0719

  • Standard Deviation of Intercept (σ): 0.0018

  • LOD: 3.3 * (0.0018 / 0.0719) = 0.083 µg/mL

  • LOQ: 10 * (0.0018 / 0.0719) = 0.250 µg/mL

Interpretation: The low LOD and LOQ values confirm the method's high sensitivity, a direct benefit of using 0.1 M NaOH as the solvent, which enhanced the molar absorptivity.[14]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Experimental Protocol:

  • Prepare a standard solution of 10 µg/mL.

  • Analyze the solution's absorbance under standard and slightly modified conditions.

    • Wavelength: ±2 nm (308 nm and 312 nm).

    • Temperature: Room Temperature (25°C) vs. slightly elevated (30°C).

Data and Results:

Parameter VariedConditionMean Absorbance% Deviation from Standard
Standard Condition310 nm, 25°C0.722-
Wavelength308 nm0.715-0.97%
312 nm0.711-1.52%
Temperature30°C0.720-0.28%

Interpretation: The percent deviation in absorbance for all varied conditions is minimal (<2%), indicating the method is robust and reliable for routine use under typical laboratory variations.[14]

Interrelationship of Validation Parameters

The validation parameters are not isolated; they are logically interconnected. Strong linearity underpins the calculations for accuracy, precision, and sensitivity limits.

ParameterRelationships Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines Accuracy Accuracy Linearity->Accuracy Prerequisite for Precision Precision Linearity->Precision Prerequisite for LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Slope used in calculation Robustness Robustness Accuracy->Robustness Tested for robustness Precision->Robustness Tested for robustness

Caption: The interdependency of key analytical method validation parameters as per ICH guidelines.

Conclusion and Final Recommended Method

This guide has systematically developed and validated a UV-Vis spectrophotometric method for the quantification of 2-Amino-5-iodopyrimidine-4,6-diol. A comparative study of solvents revealed that using 0.1 M NaOH provides superior sensitivity compared to Methanol.

The final validated method is as follows:

  • Analyte: 2-Amino-5-iodopyrimidine-4,6-diol

  • Solvent: 0.1 M Sodium Hydroxide

  • Wavelength (λmax): 310 nm

  • Linear Range: 2 - 15 µg/mL (R² > 0.999)

  • LOD / LOQ: 0.083 µg/mL / 0.250 µg/mL

The method has been demonstrated to be specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a quality control or research environment.

References

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Chowers, J. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. ResearchGate. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Kumar, V. S., et al. (2023). UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Journal of Drug Delivery and Therapeutics, 13(10), 83-90. [Link]

  • Shimadzu. (n.d.). Instrument Validation and Inspection Methods. [Link]

  • de Oliveira, A. P., et al. (2014). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences, 50(1), 107-115. [Link]

  • Quality Chemical. (2024). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Mettler Toledo. (n.d.). UV Vis Spectrophotometer Calibration. [Link]

  • Patel, M., et al. (2020). A Review UV Method Development and Validation. Asian Journal of Pharmaceutical Analysis, 10(4), 215-220. [Link]

  • Kubade, M., Shetti, P., & Paranjape, R. (2025). UV-Visible Spectrophotometric Method Development and Validation for the Estimation of Aqueous Chromolaena odorata. Advances in Pharmacology and Pharmacy, 13(4), 619-626. [Link]

  • Sharma, S. (2018). Validation of Analytical Methods. IntechOpen. [Link]

  • Sonawane, S., et al. (2015). Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 182-187. [Link]

  • Mahmood, B. A. (2026). Analytical validation of a UV–Vis spectrophotometric method for precise and sensitive biochemical quantification. Applied Chemical Engineering, 9(1). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 2-Amino-5-iodopyrimidine-4,6-diol

As researchers and drug development professionals scale up the synthesis and application of functionalized pyrimidines, managing the lifecycle of these compounds becomes critical. 2-Amino-5-iodopyrimidine-4,6-diol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up the synthesis and application of functionalized pyrimidines, managing the lifecycle of these compounds becomes critical. 2-Amino-5-iodopyrimidine-4,6-diol (CAS: 857411-23-5) is a valuable intermediate in medicinal chemistry, but its structural composition—specifically the presence of the heavy halogen iodine—dictates strict operational and disposal protocols.

This guide provides a self-validating, step-by-step methodology for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Hazard Assessment and Mechanistic Causality

Before initiating any disposal protocol, it is essential to understand why specific procedures are required.

  • Halogenated Classification: The iodine atom at the 5-position of the pyrimidine ring classifies this compound and any associated solvent waste as Halogenated Organic Waste [1]. During incineration, non-halogenated organics combust to CO₂ and H₂O. However, halogenated compounds require specialized high-temperature incineration equipped with flue-gas scrubbers to neutralize acidic byproducts (e.g., hydrogen iodide, HI) and prevent the release of toxic environmental pollutants.

  • Reactivity Profile: The amino (-NH₂) and diol (-OH) functional groups render the molecule capable of hydrogen bonding and potential reactivity with strong oxidizing agents. Waste streams must be strictly segregated from oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions in the waste accumulation area.

Quantitative Waste Segregation Guidelines

Proper segregation prevents dangerous chemical incompatibilities and reduces institutional disposal costs, as halogenated waste processing is significantly more expensive than non-halogenated processing.

Waste Stream CategoryCompatibility RequirementsPrimary Disposal MethodApproved Container MaterialMax Accumulation Limit (Standard Lab)
Solid Waste (Powder, contaminated PPE, wipes)Keep dry; isolate from strong oxidizers.High-temp incineration via licensed contractor.Double-bagged in heavy-duty PE, or rigid HDPE drum.55 Gallons (or 1 Quart for acutely toxic, though not applicable here)
Halogenated Liquid (Dissolved in DCM, Chloroform, etc.)Compatible with other halogenated solvents.High-temp incineration with acid gas scrubbing.HDPE carboy or PTFE-lined glass.55 Gallons
Non-Halogenated Liquid (Dissolved in MeOH, EtOH, DMSO)MUST BE RECLASSIFIED. Even if the solvent is non-halogenated, the iodine in the solute makes the entire mixture halogenated.High-temp incineration with acid gas scrubbing.HDPE carboy.55 Gallons

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system for the disposal of 2-Amino-5-iodopyrimidine-4,6-diol. Each step includes a verification check to ensure compliance.

Step 1: Waste Characterization and Profiling

  • Action: Determine the physical state of the waste (pure solid powder, contaminated consumables, or liquid solution).

  • Verification: If liquid, calculate the approximate concentration of the iodinated compound. Any detectable presence dictates the entire container must be labeled as halogenated waste.

Step 2: Container Selection and Preparation

  • Action: Select an appropriate, chemically compatible container. For solid powder waste, use a wide-mouth High-Density Polyethylene (HDPE) jar. For solutions, use an HDPE carboy.

  • Verification: Inspect the container for structural integrity and ensure the cap has a secure, leak-proof seal (e.g., PTFE-lined cap). Do not use metal containers, as trace acidic degradation products could cause corrosion.

Step 3: Execution of Transfer (Fume Hood Operation)

  • Action: Transfer the waste into the designated container exclusively within a certified chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors [2]. Wear appropriate PPE: nitrile gloves (double-gloving recommended for solutions), chemical splash goggles, and a flame-resistant lab coat.

  • Verification: Ensure the waste container is never filled beyond 80% capacity to allow for vapor expansion.

Step 4: GHS-Compliant Labeling

  • Action: Immediately affix a hazardous waste tag to the container. The label must explicitly state: "Halogenated Organic Waste - Contains Iodine." List "2-Amino-5-iodopyrimidine-4,6-diol" and any associated solvents under the composition section.

  • Verification: Check that the accumulation start date is clearly written on the tag.

Step 5: Institutional EHS Transfer

  • Action: Store the sealed, labeled container in a designated Secondary Containment tray in the laboratory's Satellite Accumulation Area (SAA). Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Verification: Confirm the SAA is visually inspected weekly for leaks or bulging containers.

Waste Routing Visualization

The following decision tree illustrates the logical flow for routing 2-Amino-5-iodopyrimidine-4,6-diol waste to ensure it enters the correct destruction pathway.

DisposalWorkflow Start 2-Amino-5-iodopyrimidine-4,6-diol Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder / Contaminated PPE) State->Solid Solid/Consumables Liquid Liquid Solution (Dissolved in Solvent) State->Liquid Dissolved Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct routing Liquid->Halogenated Iodine dictates classification EHS EHS Collection & High-Temp Incineration Halogenated->EHS Final Destruction

Workflow for the segregation and disposal of iodinated pyrimidine waste.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." United States Environmental Protection Agency. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. Available at:[Link]

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